4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLFJSVTUQAGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62002-31-7 | |
| Record name | NSC26631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride. Designed for professionals in research and drug development, this document delves into the chemical principles governing its basicity, offers practical methodologies for its characterization, and explores the implications of these properties in pharmaceutical applications.
Introduction: Unveiling a Versatile Heterocyclic Scaffold
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, a fused heterocyclic system, has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents targeting a range of biological targets. The hydrochloride salt form enhances its solubility and stability, making it a more viable candidate for pharmaceutical development.[1] A fundamental understanding of its basic properties is paramount for its effective utilization in drug design, formulation, and delivery. This guide will illuminate the structural underpinnings of its basicity, provide robust protocols for its empirical determination, and discuss the critical role of its pKa in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule's identity is the foundation of any rigorous scientific investigation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | Spinaceamine hydrochloride | [4] |
| CAS Number | 879668-17-4 | [2][3] |
| Molecular Formula | C₆H₁₀ClN₃ | [2][3] |
| Molecular Weight | 159.62 g/mol | [3] |
| Predicted pKa | pKa₁: ~8.5 (aliphatic amine), pKa₂: ~5.5 (imidazole nitrogen) | Predicted |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in water.[5] Solubility in organic solvents is limited. | [5][6] |
| Stability | Stable under normal conditions. Hygroscopic.[5] Store in a dry, well-ventilated place.[7][8] | [5][7][8] |
The Structural Basis of Basicity: A Tale of Two Nitrogens
The basic character of this compound is a direct consequence of the lone pairs of electrons on its nitrogen atoms. The molecule possesses two key basic centers: the secondary amine in the tetrahydropyridine ring and the pyridine-like nitrogen in the imidazole ring.
-
The Tetrahydropyridine Nitrogen: The nitrogen atom in the saturated piperidine ring behaves as a typical secondary aliphatic amine. Its lone pair resides in an sp³ hybridized orbital and is readily available for protonation. This contributes significantly to the overall basicity of the molecule.
-
The Imidazole Nitrogens: The imidazole ring contains two nitrogen atoms with distinct electronic environments. One is a "pyrrole-like" nitrogen, whose lone pair is involved in the aromatic π-system and is thus not available for protonation. The other is a "pyridine-like" nitrogen, with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it basic.
The hydrochloride salt form indicates that at least one of these basic centers is protonated. Given the higher basicity of aliphatic amines compared to the imidazole system, it is likely that the tetrahydropyridine nitrogen is the primary site of protonation.
Experimental Determination of Basicity: A Step-by-Step Protocol
The most accurate method for determining the pKa of a compound is through experimental measurement. Potentiometric titration is a robust and widely used technique for this purpose.
Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the potential difference (voltage) between a reference electrode and an indicator electrode. The pKa can be determined from the midpoint of the resulting titration curve, where half of the basic sites have been neutralized.
Experimental Workflow
Figure 1: A generalized workflow for the determination of pKa by potentiometric titration.
Detailed Protocol
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of deionized water or a methanol-water mixture).
-
Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide.
-
Instrumentation:
-
A calibrated pH meter with a combination glass electrode.
-
A magnetic stirrer and stir bar.
-
A burette for precise delivery of the titrant.
-
-
Titration Procedure:
-
Immerse the pH electrode in the analyte solution and begin stirring gently.
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value.
-
Continue the titration well past the equivalence point(s), which will be indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The equivalence point can be determined from the inflection point of the curve (the point of steepest slope). This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point. For a diprotic base, two equivalence points and two corresponding pKa values will be observed.
-
The Role of Basicity in Drug Development and Formulation
The basicity of a molecule, quantified by its pKa, is a critical parameter in drug discovery and development, influencing a wide range of pharmacokinetic and pharmacodynamic properties.[1][12][13]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Solubility: The hydrochloride salt form of the compound significantly enhances its aqueous solubility, which is crucial for formulation and oral absorption.[1] The extent of ionization at different physiological pH values, governed by the pKa, will dictate its solubility profile in the gastrointestinal tract.
-
Permeability: The ability of a drug to cross biological membranes is highly dependent on its ionization state.[1] The un-ionized form is generally more lipophilic and can more readily diffuse across cell membranes. The pKa determines the ratio of ionized to un-ionized species at a given pH, thereby influencing its absorption and distribution.
-
Protein Binding and Target Interaction: The charge state of the molecule can influence its binding to plasma proteins and its interaction with the target receptor. Electrostatic interactions are often key components of drug-receptor binding.
Formulation and Stability
-
Salt Formation: The basic nature of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine allows for the formation of stable, crystalline hydrochloride salts.[5] This is advantageous for purification, handling, and formulation of a solid dosage form.
-
Hygroscopicity and Stability: Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air.[5] This needs to be considered during storage and formulation to prevent degradation.[14]
Figure 2: The central role of pKa in influencing key aspects of drug development.
Applications in Medicinal Chemistry
The 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has been explored for the development of various therapeutic agents. Its basic centers provide opportunities for forming key interactions with biological targets. Notable applications include its use as a core structure for:
-
VEGFR-2 Kinase Inhibitors: This class of compounds has been investigated for its potential in cancer therapy.[15]
-
Glutaminyl Cyclase (QC) Inhibitors: These have been studied in the context of neurodegenerative diseases.[15]
-
GABA-A Receptor Modulators: The broader imidazopyridine class of compounds has shown activity at GABA-A receptors, suggesting potential applications as sedatives and anxiolytics.[16]
The basicity of the scaffold is often crucial for the mechanism of action, as protonated forms can engage in hydrogen bonding and electrostatic interactions within the active site of target enzymes or receptors.
Conclusion
This compound is a molecule of significant interest in modern drug discovery. Its basic properties, arising from the interplay of its aliphatic and imidazole nitrogen centers, are fundamental to its behavior in biological systems and its suitability as a drug candidate. A thorough understanding and experimental determination of its pKa are essential for optimizing its ADME profile, ensuring stable and effective formulations, and ultimately, for the successful development of novel therapeutics based on this versatile scaffold.
References
-
American Elements. This compound. [Link]
-
Capot Chemical. MSDS of this compound. (2025-11-03). [Link]
-
Pion. What is pKa and how is it used in drug development?. (2023-12-13). [Link]
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022-07-16). [Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025-11-07). [Link]
-
Pak. J. Pharm. Sci. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
ACD/Labs. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023-06-29). [Link]
-
PubMed. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. (2012-04-15). [Link]
-
Wikipedia. Imidazopyridine. [Link]
-
PubMed. Is there any association between imidapril hydrochloride stability profile under dry air conditions and cancer initiation?. (2013-11-18). [Link]
Sources
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. americanelements.com [americanelements.com]
- 3. capotchem.com [capotchem.com]
- 4. 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pjps.pk [pjps.pk]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. drughunter.com [drughunter.com]
- 13. ijirss.com [ijirss.com]
- 14. Is there any association between imidapril hydrochloride stability profile under dry air conditions and cancer initiation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazopyridine - Wikipedia [en.wikipedia.org]
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride CAS number 879668-17-4
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS: 879668-17-4)
Foreword: The Architectural Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These "privileged scaffolds" possess the unique ability to bind to multiple, diverse biological targets, serving as a versatile foundation for drug discovery. The imidazo[4,5-c]pyridine core, a fused heterocyclic system, stands as a prominent member of this class. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological macromolecules, making it a focal point of intensive research.[1][2]
This guide provides a detailed technical exploration of a key derivative: This compound (CAS No. 879668-17-4). We will move beyond a simple recitation of facts to dissect the causality behind its synthesis, explore its profound implications in drug development, and provide field-proven insights into its practical application. As a foundational building block, understanding the nuances of this compound is critical for researchers and scientists aiming to pioneer the next generation of targeted therapeutics.[3][4][5][6]
Core Compound Profile: Physicochemical & Structural Data
A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent experimental design and interpretation. This compound is typically supplied as a stable, solid material for research purposes.[3]
| Property | Value | Source |
| CAS Number | 879668-17-4 | [3][7][8][9] |
| Molecular Formula | C₆H₁₀ClN₃ | [3][7] |
| Molecular Weight | 159.62 g/mol | [3] |
| Chemical Name | This compound | [3][7] |
| PubChem CID | 21330723 | [7] |
| Chemical Stability | Stable under recommended storage conditions. | [3] |
Structural Anatomy: The molecule consists of an imidazole ring fused to a tetrahydropyridine ring. This saturated pyridine portion imparts conformational flexibility, which can be crucial for optimizing binding affinity to target proteins, while the imidazole ring provides key hydrogen bond donor and acceptor sites.
Synthesis and Bioanalytical Characterization
The construction of the tetrahydroimidazo[4,5-c]pyridine core is an elegant and efficient process, frequently accomplished via the Pictet-Spengler reaction . This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For this specific scaffold, histamine serves as the ideal starting material.[4][5]
Reference Synthetic Protocol: Pictet-Spengler Cyclization
This protocol describes a validated method for synthesizing the core scaffold. The rationale behind this choice is its high efficiency and the ready availability of the starting materials.
Principle: Histamine dihydrochloride reacts with paraformaldehyde in an aqueous medium under reflux. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution (the Pictet-Spengler cyclization) to form the fused bicyclic system.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve histamine dihydrochloride (1 eq) and paraformaldehyde (2 eq) in deionized water (e.g., 30 mL for 20 mmol of histamine).[4][5]
-
Reaction Execution: Heat the mixture to reflux (approximately 100°C) and maintain for 4 hours. The elevated temperature is necessary to drive the reaction to completion.
-
Workup and Isolation: After cooling, evaporate the volatile components under reduced pressure.
-
Purification: The resulting crude product is purified by flash chromatography on a silica gel column, typically using a chloroform-methanol gradient, to yield the pure 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine free base.[4][5]
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethanolic HCl, followed by precipitation or evaporation to yield the final product.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Other Notable Therapeutic Areas:
-
Src Family Kinase (SFK) Inhibition: Derivatives have been designed as SFK inhibitors for treating aggressive brain tumors like glioblastoma. [10]* Dual AT1/PPARγ Activity: Novel series have shown dual antagonism of the angiotensin II type 1 (AT1) receptor and partial agonism of PPARγ, offering a multi-pronged approach to treating hypertension and metabolic disorders. [11]* Antimicrobial Agents: The core has been used to develop inhibitors of bacterial enzymes such as Porphyromonas gingivalis glutaminyl cyclase, relevant in periodontal disease. [4][5]
Field-Proven Experimental Protocol: In Vitro Kinase Inhibition Assay
To translate the potential of this scaffold into quantitative data, a robust experimental protocol is essential. The following describes a self-validating system for assessing the inhibitory activity of a derivative against a target kinase like VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine scaffold against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compound (solubilized in DMSO).
-
ATP (Adenosine Triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based detection system.
-
384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations. The use of DMSO necessitates control wells to account for solvent effects.
-
Reaction Setup: To each well of a 384-well plate, add:
-
Kinase buffer.
-
VEGFR-2 enzyme.
-
Test compound at various concentrations (or DMSO for control).
-
Peptide substrate.
-
-
Initiation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme. Initiate the kinase reaction by adding a solution of ATP.
-
Reaction Execution: Allow the reaction to proceed for 60 minutes at room temperature. The kinase will transfer phosphate from ATP to the substrate.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) using the ADP-Glo™ system. This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the "complete inhibition" control (no enzyme) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. The following information is derived from its Safety Data Sheet (SDS). [3]
| Hazard Statement | GHS Code | Description |
|---|---|---|
| Harmful if swallowed | H302 | Acute oral toxicity, Category 4. |
| Causes skin irritation | H315 | Skin corrosion/irritation, Category 2. |
| Causes serious eye irritation | H319 | Serious eye damage/irritation, Category 2A. |
| Harmful if inhaled | H332 | Acute inhalation toxicity, Category 4. |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure, Category 3. |
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray. [3]* P280: Wear protective gloves, protective clothing, eye protection, and face protection. [3]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]* Engineering Controls: Ensure adequate ventilation. A safety shower and eye wash station should be readily accessible. [3]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a gateway to therapeutic innovation. Its synthetic accessibility, coupled with the proven biological relevance of its derivatives, solidifies its status as a privileged scaffold in modern drug discovery. From inhibiting kinases in oncology to modulating receptors in cardiovascular disease, the applications are both broad and profound.
Future research will undoubtedly focus on expanding the chemical space around this core, employing combinatorial chemistry and structure-based design to create next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. The foundational knowledge presented in this guide serves as a critical launchpad for scientists and researchers dedicated to this mission.
References
-
This compound | AMERICAN ELEMENTS.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
-
Safety Data Sheet - ChemScene.
-
This compound - AbacipharmTech.
-
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl - ChemicalBook.
-
Synthesis of New 4,5,6,7-Tetrahydro- 3H-imidazo[4,5-c]pyridine Derivatives - ElectronicsAndBooks.
-
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl | 879668-17-4.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Semantic Scholar.
-
Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed.
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central.
-
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed.
-
MSDS of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c ... - Capot Chemical.
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC - NIH.
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design - FULIR.
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - MDPI.
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
-
L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid - J&K Scientific. -pyridine-6-carboxylic-acid-59981-63-4.html)
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. chemscene.com [chemscene.com]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. capotchem.com [capotchem.com]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (Spinaceamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, also known as spinaceamine, is a heterocyclic organic compound with a bicyclic structure that is a constrained analogue of histamine. This structural similarity forms the basis of its primary mechanism of action, which involves interaction with histamine receptors. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, with a focus on its activity at the four subtypes of histamine receptors (H1, H2, H3, and H4). The guide will delve into the molecular interactions, downstream signaling pathways, and the functional consequences of these interactions. Furthermore, it will outline detailed experimental protocols for researchers to investigate and validate the pharmacological activity of this compound and its derivatives.
Introduction: The Histamine System and the Imidazo[4,5-c]pyridine Scaffold
Histamine is a crucial biogenic amine that functions as a neurotransmitter and a key mediator of immune and inflammatory responses. Its diverse physiological and pathological effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] Each receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling pathways, leading to a wide array of cellular responses.[3]
The imidazo[4,5-c]pyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to the endogenous ligand histamine. This has led to the exploration of numerous derivatives as potential modulators of histamine receptors for therapeutic purposes. 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine (spinaceamine) is a foundational molecule in this class, and its hydrochloride salt is often used in research due to its stability and solubility. The synthesis of this compound can be achieved through a Pictet-Spengler reaction of histamine with formaldehyde, highlighting their close chemical relationship.
This guide will dissect the mechanism of action of this compound by examining its interactions with each histamine receptor subtype.
Molecular Mechanism of Action at Histamine Receptors
As a constrained analogue of histamine, this compound is hypothesized to bind to the orthosteric site of histamine receptors. The specific functional outcome of this binding—agonist, antagonist, or inverse agonist activity—and its potency and efficacy can vary significantly between the four receptor subtypes. A comprehensive understanding of its pharmacological profile requires detailed investigation at each receptor.
Interaction with the Histamine H1 Receptor (H1R)
The H1 receptor is primarily coupled to Gq/11 proteins.[3] Activation of H1R leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the pro-inflammatory and allergic responses mediated by histamine, such as smooth muscle contraction and increased vascular permeability.[3]
Interaction with the Histamine H2 Receptor (H2R)
The H2 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets. The most well-known function of H2R is the stimulation of gastric acid secretion by parietal cells in the stomach.[3]
Interaction with the Histamine H3 Receptor (H3R)
The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[3] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin. The H3 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels.[4]
Interaction with the Histamine H4 Receptor (H4R)
The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[5] It plays a significant role in immune responses and inflammation. Similar to the H3 receptor, the H4 receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] H4R activation also mobilizes intracellular calcium stores.[6]
Experimental Protocols for Pharmacological Characterization
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are essential. The following protocols provide a framework for determining the binding affinity and functional activity of the compound at each histamine receptor subtype.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the four human histamine receptors.
Materials:
-
Cell membranes expressing a high density of the human histamine receptor of interest (H1R, H2R, H3R, or H4R).
-
A suitable radioligand for each receptor (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R, and [3H]histamine for H4R).
-
This compound.
-
Non-specific binding competitor (e.g., a high concentration of a known unlabeled ligand for the respective receptor).
-
Assay buffer.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the non-specific competitor instead of the test compound.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC50 or IC50) and efficacy (Emax).
Objective: To measure the effect of this compound on intracellular calcium levels in cells expressing H1R.
Materials:
-
Cells stably expressing human H1R (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
A known H1R agonist (e.g., histamine) and antagonist (e.g., mepyramine).
-
A fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Culture the H1R-expressing cells in a multi-well plate.
-
Load the cells with the calcium-sensitive dye.
-
To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known H1R agonist (e.g., histamine at its EC80).
-
Measure the change in fluorescence.
-
Plot the fluorescence response as a function of the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing H2R, H3R, or H4R.
Materials:
-
Cells stably expressing the human histamine receptor of interest (H2R, H3R, or H4R).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
This compound.
-
A known agonist and antagonist for the respective receptor.
-
Forskolin (to stimulate cAMP production in H3R and H4R assays).
Protocol:
-
Culture the cells expressing the receptor of interest in a multi-well plate.
-
For H2R (Gs-coupled):
-
To test for agonist activity, add varying concentrations of the test compound.
-
To test for antagonist activity, pre-incubate with the test compound before adding a known H2R agonist.
-
-
For H3R and H4R (Gi/o-coupled):
-
To test for agonist activity, pre-incubate with the test compound before stimulating with forskolin. A decrease in forskolin-stimulated cAMP indicates agonist activity.
-
To test for antagonist activity, co-incubate the test compound and a known H3R or H4R agonist before stimulating with forskolin. Reversal of the agonist-induced inhibition of cAMP production indicates antagonist activity.
-
-
Lyse the cells and measure the cAMP concentration according to the assay kit manufacturer's instructions.
-
Plot the cAMP levels as a function of the logarithm of the test compound concentration to determine the EC50 or IC50.
Expected Pharmacological Profile and Data Interpretation
Based on its structural similarity to histamine, this compound is expected to exhibit affinity for all four histamine receptor subtypes. However, the affinity and functional activity are likely to differ significantly across the subtypes.
Data Summary Table:
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Potency (EC50/IC50) | Efficacy (Emax) |
| H1R | (To be determined) | (Agonist/Antagonist) | (To be determined) | (To be determined) |
| H2R | (To be determined) | (Agonist/Antagonist) | (To be determined) | (To be determined) |
| H3R | (To be determined) | (Agonist/Antagonist) | (To be determined) | (To be determined) |
| H4R | (To be determined) | (Agonist/Antagonist) | (To be determined) | (To be determined) |
Interpretation of Results:
-
High affinity (low Ki) at a particular receptor suggests that it is a primary target of the compound.
-
Agonist activity will be indicated by a dose-dependent increase in the second messenger (Ca2+ for H1R, cAMP for H2R) or a decrease in forskolin-stimulated cAMP (for H3R and H4R).
-
Antagonist activity will be demonstrated by a rightward shift in the concentration-response curve of a known agonist.
-
Inverse agonist activity may be observed as a decrease in the basal (unstimulated) signaling of the receptor, particularly for receptors with high constitutive activity like the H3R and H4R.
Conclusion
This compound (spinaceamine) represents a key chemical scaffold for the development of novel histamine receptor ligands. Its mechanism of action is intrinsically linked to its interaction with the four histamine receptor subtypes. A thorough pharmacological characterization, as outlined in this guide, is essential to fully elucidate its therapeutic potential. By determining its binding affinity and functional activity at each receptor, researchers can gain valuable insights into its structure-activity relationships and guide the design of more selective and potent derivatives for the treatment of a wide range of histamine-mediated diseases.
References
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
- Arrang, J. M., Morisset, S., & Gbahou, F. (2007). Constitutive activity of the histamine H3 receptor. Trends in pharmacological sciences, 28(7), 350–357.
-
Wikipedia. (2023). Histamine H4 receptor. Retrieved from [Link]
-
Wikipedia. (2023). Histamine receptor. Retrieved from [Link]
- Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in immunology, 9, 1873.
- Lim, H. D., de Esch, I. J., Leurs, R., & Zuiderveld, O. P. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321.
- Hyvärinen, J., Alaranta, S., & Jänis, J. (2008). Alpha-methyl polyamines: efficient synthesis and tolerance studies in vivo and in vitro. First evidence for dormant stereospecificity of polyamine oxidase. Journal of medicinal chemistry, 51(13), 3807–3813.
- Feng, J., Zhang, R., & Chen, J. (2025).
-
Otava Chemicals. (n.d.). Histamine H4 receptor agonist. Retrieved from [Link]
- Seifert, R., & Wenzel-Seifert, K. (2002). Molecular and biochemical pharmacology of the histamine H4 receptor. Molecular pharmacology, 62(4), 747–754.
- Zhang, M., Thurmond, R. L., & Dunford, P. J. (2007). The histamine H4 receptor: a novel modulator of inflammatory and immune disorders. Pharmacology & therapeutics, 113(3), 594–606.
- Passani, M. B., & Blandina, P. (2011). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 164(7), 1731–1744.
-
Wikipedia. (2023). Histamine H3 receptor. Retrieved from [Link]
- Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in immunology, 9, 1873.
- Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S127–S135.
Sources
- 1. Characterization of histamine H3 receptors inhibiting 5-HT release from porcine enterochromaffin cells: further evidence for H3 receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Histamine receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride structural analogs
An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride Structural Analogs
Abstract
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is a quintessential "privileged structure" in modern medicinal chemistry. Its structural similarity to the core of histamine and its conformationally restricted nature have established it as a foundational template for designing potent and selective ligands for a variety of critical biological targets. While initially recognized for its role in developing potent Histamine H₃ (H₃R) receptor antagonists, the scaffold's versatility has been exploited to generate inhibitors for targets as diverse as VEGFR-2 kinase, Src family kinases, and poly (ADP-ribose) polymerase (PARP).[1][2][3] This guide provides a comprehensive technical overview for researchers engaged in the design, synthesis, and evaluation of novel analogs based on this core. We will dissect synthetic strategies, explore deep structure-activity relationships (SAR), present detailed protocols for pharmacological evaluation, and outline a framework for assessing preclinical drug-like properties, thereby offering a holistic view of the discovery and development process for this important class of molecules.
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core
Chemical Identity and Foundational Significance
The core structure, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 6882-74-2), is a bicyclic heteroaromatic compound featuring a fusion of an imidazole ring and a tetrahydropyridine ring.[4][5] The imidazole portion provides a crucial hydrogen bond donor/acceptor system and a basic nitrogen atom, mimicking the endogenous ligand histamine, while the saturated pyridine ring imparts a degree of conformational rigidity and provides vectors for substitution to explore surrounding binding pockets. The hydrochloride salt is the most common form used in development, enhancing aqueous solubility and stability for handling and formulation.[6][]
Broad Pharmacological Relevance
The structural and electronic mimicry of purines and other endogenous molecules has rendered imidazopyridine derivatives highly valuable in drug discovery.[2][8] Their ability to interact with a wide range of biological targets has led to their investigation for numerous therapeutic applications.
-
Central Nervous System (CNS) Disorders: As antagonists of the H₃ receptor, a presynaptic autoreceptor, these analogs increase the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine), offering potential treatments for cognitive disorders like Alzheimer's disease, narcolepsy, and ADHD.[9]
-
Oncology: By modifying the core and its substituents, the scaffold has been adapted to target key enzymes in cancer progression. Analogs have shown potent inhibitory activity against VEGFR-2, a critical regulator of angiogenesis, as well as PARP and Src family kinases.[1][2][3]
-
Antimicrobial and Antiviral Applications: Certain derivatives have demonstrated promising activity against various bacterial, fungal, and viral targets, highlighting the scaffold's broad utility.[2][10]
Synthetic Strategies for Analog Generation
The generation of diverse chemical libraries around the core scaffold is paramount for effective lead discovery and optimization. The choice of synthetic strategy depends on the desired substitution pattern and the scale of the synthesis.
Core Scaffold Synthesis: The Pictet-Spengler Approach
A robust and widely used method for constructing the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of histamine with an aldehyde (commonly formaldehyde or paraformaldehyde), followed by cyclization to yield the bicyclic system.[11]
-
Causality: This approach is efficient because histamine provides the complete ethylamino-imidazole precursor in a single molecule. The use of formaldehyde is a direct route to the unsubstituted core, which can then be further functionalized.
Strategies for Chemical Diversification
Once the core is synthesized, analogs are generated by introducing substituents at various positions. The secondary amine in the tetrahydropyridine ring is a primary handle for modification.
-
N-Alkylation/Acylation: The secondary amine at position 5 is readily alkylated or acylated using alkyl halides or acid chlorides, respectively, under basic conditions. This is a common strategy for introducing side chains that can interact with hydrophobic pockets of the target protein.[11]
-
Cross-Coupling Reactions: For more complex modifications, particularly on the aromatic imidazole ring or for creating aryl-substituted derivatives, modern cross-coupling reactions like the Suzuki coupling are employed.[12]
-
Solid-Phase Synthesis: For generating large libraries, solid-phase synthesis offers significant advantages in purification and automation. An efficient method involves anchoring a precursor to a polymer support, followed by sequential reactions to build the imidazopyridine core and introduce diversity elements.[13]
Caption: General workflow for synthesis and diversification.
Structure-Activity Relationships (SAR) and Bioisosterism
SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the imidazo[4,5-c]pyridine scaffold, extensive research has yielded key insights.
The Imperative of the Imidazole Moiety
For H₃ receptor antagonists, the imidazole ring is considered a critical pharmacophore element, providing the necessary interactions within the receptor's binding site. Attempts to replace the imidazole with other heteroaromatic rings, such as pyrazole, have generally resulted in a significant loss of H₃ receptor affinity, underscoring its importance for this specific target.[14]
The Power of Bioisosteric Replacement
Bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—is a cornerstone of medicinal chemistry used to fine-tune a molecule's properties.[15][16]
-
Scaffold Hopping: In the context of c-Met kinase inhibitors, replacing an imidazo[1,2-a]pyrimidine core with an 8-fluoroimidazo[1,2-a]pyridine was a successful strategy to generate novel chemical matter while mimicking the key electronic properties of the original scaffold.[17]
-
Saturated Mimetics: Replacing aromatic rings like pyridine with saturated bicyclic systems (e.g., 3-azabicyclo[3.1.1]heptane) can dramatically improve physicochemical properties such as aqueous solubility while maintaining the correct geometry for target binding.[18]
SAR Summary for Key Targets
| Target | Position of Modification | Effect of Substitution | Key Findings |
| Histamine H₃ Receptor | N5 of Tetrahydropyridine | Introduction of long alkyl chains or cyclic moieties often enhances potency. | The N5 position is a key vector for exploring a large hydrophobic pocket in the H₃R. |
| VEGFR-2 Kinase | C2 of Imidazole | Attachment of a quinolin-2-one moiety leads to potent inhibition. | This modification targets the ATP-binding site of the kinase.[3] |
| Src Family Kinases | N1 and N3 of Imidazole | Cyclopentyl group at R1 and a 4-chlorophenyl group at R2 showed optimal activity. | Aliphatic rings at R1 were generally superior to aromatic rings for inhibitory activity.[1] |
| Antiproliferative Activity | C2 of Imidazole | A 4-cyanophenyl group resulted in potent, broad-spectrum antiproliferative effects. | Bromo-substitution on the pyridine ring further enhanced activity against several cancer cell lines.[19] |
Pharmacological Profiling: From Target to Function
A rigorous pharmacological evaluation is essential to characterize the mechanism of action and functional activity of new analogs. This process typically follows a tiered approach, from initial binding assays to more complex functional and cellular assays.
Caption: A tiered workflow for pharmacological profiling.
Experimental Protocol: Radioligand Binding Assay for H₃ Receptor
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.[20]
-
Objective: To quantify the direct interaction between the analog and the target receptor.
-
Self-Validation: The protocol includes controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and specific binding (Total - Non-specific), ensuring the measured signal is receptor-mediated.
Step-by-Step Methodology:
-
Preparation of Membranes: Homogenize guinea pig cerebral cortex tissue, known for high H₃R expression, in an ice-cold buffer (e.g., 20 mM HEPES-NaOH). Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend the final pellet in the assay buffer.[21]
-
Causality: Using isolated membranes ensures that the assay measures direct binding to the receptor without interference from downstream cellular processes.
-
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable H₃R antagonist radioligand (e.g., [³H]-clobenpropit), and varying concentrations of the unlabeled test compound.[21]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 21-30°C) for a sufficient duration (e.g., 2-3 hours) to allow the binding reaction to reach equilibrium.[21]
-
Causality: Reaching equilibrium is critical for the accurate calculation of affinity constants based on the law of mass action.
-
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Experimental Protocol: Functional cAMP Assay for H₃ Receptor
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on downstream signaling. The H₃R is a Gᵢ/ₒ-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9]
Caption: H₃R signaling pathway and the action of an antagonist.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human H₃ receptor.
-
Cell Stimulation: Pre-treat the cells with the test compound (antagonist) for a set period. Then, stimulate the cells with a known H₃R agonist (e.g., R-α-methylhistamine) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Causality: The pre-treatment allows the antagonist to occupy the receptor. The subsequent challenge with an agonist tests the antagonist's ability to block the agonist-induced signal.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of the antagonist. A potent antagonist will cause a rightward shift in the agonist's dose-response curve, indicating competitive inhibition. The degree of this shift can be used to calculate the antagonist's potency (pA₂ or Kₑ).
Preclinical Assessment: Profiling for Drug-like Properties (ADME)
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk candidates and avoid late-stage failures.[22][23] In vitro ADME assays provide essential data to guide the optimization of chemical structures.[24][25]
The ADME Screening Cascade
A tiered approach to ADME screening ensures that resources are focused on the most promising compounds. Early-stage assays prioritize throughput and minimize compound usage, while later-stage assays provide more detailed mechanistic insights.[24][25]
| Assay Category | Specific Assay | Key Parameter Measured | Rationale for Measurement |
| Physicochemical | Aqueous Solubility | Kinetic/Thermodynamic Solubility | Poor solubility can limit absorption and lead to formulation challenges. |
| Absorption | Caco-2/MDCK Permeability | Apparent Permeability (Papp) | Predicts intestinal absorption and potential to cross the blood-brain barrier.[24] |
| Distribution | Plasma Protein Binding (RED) | Percent Bound / Unbound | Only the unbound fraction of a drug is free to interact with its target and be metabolized.[24] |
| Metabolism | Liver Microsomal Stability | Intrinsic Clearance (Cl_int), Half-life (t½) | Predicts the rate of metabolic breakdown by key enzymes (e.g., CYPs), indicating likely in vivo half-life.[25][26] |
| Safety/Tox | CYP450 Inhibition | IC₅₀ | Assesses the potential for drug-drug interactions (DDI) by inhibiting metabolic enzymes.[24] |
| Safety/Tox | hERG Inhibition | IC₅₀ | Screens for potential cardiac toxicity (QT prolongation).[24] |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s).
-
Self-Validation: The protocol includes positive control compounds with known high and low clearance rates to ensure the assay is performing correctly. A "-NADPH" control (without the necessary enzyme cofactor) confirms that metabolism is enzyme-dependent.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled Human Liver Microsomes (HLM) and an NADPH-regenerating system solution on ice.
-
Incubation Setup: In a 96-well plate, combine buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Causality: NADPH is an essential cofactor for CYP450 enzyme activity. Its addition synchronizes the start of the metabolic process across all wells.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The stop solution precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Cl_int).
Conclusion and Future Directions
References
-
Charles River Laboratories. In Vitro ADME Assays and Services. ([Link])
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. ([Link])
-
PharmaLegacy. In Vitro ADME Studies. ([Link])
-
Concept Life Sciences. In Vitro ADME Assays. ([Link])
-
InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. ([Link])
-
PMC - NIH. Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. ([Link])
-
PMC - PubMed Central. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. ([Link])
-
KU Leuven - Limo. G Protein-Coupled Receptor Screening Assays : Methods and Protocols. ([Link])
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. ([Link])
-
PMC. Evaluating functional ligand-GPCR interactions in cell-based assays. ([Link])
-
PubMed. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ([Link])
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ([Link])
-
PubMed. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. ([Link])
-
Frederick National Lab for Cancer Research. G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols. ([Link])
-
ElectronicsAndBooks. Synthesis of New 4,5,6,7-Tetrahydro- 3H-imidazo[4,5-c]pyridine Derivatives. ([Link])
-
PubMed. Pyrazoles as potential histamine H3-receptor antagonists. ([Link])
-
MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. ([Link])
-
PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. ([Link])
-
AMERICAN ELEMENTS. This compound. ([Link])
-
PubMed. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. ([Link])
-
PubMed. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. ([Link])
-
PMC - NIH. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ([Link])
-
Wikipedia. H3 receptor antagonist. ([Link])
-
PMC - NIH. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. ([Link])
-
ACS Publications. Bioisosterism: A Rational Approach in Drug Design. ([Link])
-
PubMed. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ([Link])
-
Cambridge MedChem Consulting. Bioisosteric Replacements. ([Link])
-
MDPI. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. ([Link])
-
FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. ([Link])
-
ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. ([Link])
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6882-74-2 | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine - Moldb [moldb.com]
- 5. 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase | MDPI [mdpi.com]
- 12. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mch.estranky.sk [mch.estranky.sk]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. multispaninc.com [multispaninc.com]
- 21. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 23. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 24. criver.com [criver.com]
- 25. In Vitro ADME Assays [conceptlifesciences.com]
- 26. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
An In-Depth Technical Guide to the Therapeutic Potential of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical properties, synthesis, and, most notably, its therapeutic potential as a modulator of the histamine H3 receptor. While this specific hydrochloride salt is predominantly utilized as a research chemical and a versatile synthetic intermediate, the extensive investigation into its derivatives has illuminated a clear path toward novel therapeutics for a range of neurological and psychiatric disorders. This guide will synthesize the available data on the core scaffold and its analogues to provide a forward-looking perspective on its application in drug discovery and development. We will explore its mechanism of action, potential therapeutic indications, and provide detailed experimental protocols for its synthesis and in vitro characterization.
Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Neuropharmacology
The 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine core is a rigid, bicyclic structure that can be considered a conformationally restricted analogue of histamine. This structural feature makes it an excellent starting point for the design of ligands targeting histamine receptors. The hydrochloride salt of this compound enhances its solubility, rendering it suitable for use in various experimental settings. While direct therapeutic applications of the parent compound are not extensively documented, its true value lies in its role as a foundational scaffold for a multitude of derivatives with potent and selective biological activities. The primary focus of research on this chemical class has been the development of antagonists and inverse agonists for the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system (CNS).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | - | - |
| CAS Number | 879668-17-4 | [1] |
| Molecular Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [2] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in water | [3] |
Synthesis of the Core Scaffold: The Pictet-Spengler Reaction
The synthesis of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is efficiently achieved through the Pictet-Spengler reaction. This well-established method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. In the case of our target molecule, histamine serves as the β-arylethylamine precursor.
Diagram of the Pictet-Spengler Reaction for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Caption: Synthetic pathway via the Pictet-Spengler reaction.
Detailed Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
This protocol is adapted from established literature procedures for the Pictet-Spengler reaction.
Materials:
-
Histamine dihydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for basification)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve histamine dihydrochloride in water.
-
Addition of Reagents: Add paraformaldehyde to the solution.
-
Acid Catalysis and Reflux: Carefully add concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol). The hydrochloride salt will typically precipitate out of solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Primary Therapeutic Target: The Histamine H3 Receptor
The therapeutic potential of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold is intrinsically linked to its interaction with the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] Crucially, it also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[5][6]
Signaling Pathway of the Histamine H3 Receptor
Caption: H3R signaling and its modulation by antagonists.
H3 receptor antagonists or inverse agonists block the constitutive activity of the receptor, leading to an increased release of histamine and other neurotransmitters. This mechanism of action is the foundation for their therapeutic potential in a variety of CNS disorders characterized by neurotransmitter dysregulation.
Therapeutic Potential and Investigated Indications
The ability of H3 receptor antagonists to enhance neurotransmitter levels in key brain regions has led to their investigation for a range of conditions. While clinical trials have primarily focused on more complex derivatives, the underlying pharmacology is rooted in the imidazo[4,5-c]pyridine scaffold.
-
Narcolepsy and Other Sleep-Wake Disorders: By increasing histamine release in the tuberomammillary nucleus (TMN), H3R antagonists promote wakefulness. This has been a primary area of clinical investigation, with some H3R antagonists showing efficacy in reducing excessive daytime sleepiness.[4]
-
Cognitive Disorders (Alzheimer's Disease, Schizophrenia): The enhancement of acetylcholine and dopamine release in cortical and hippocampal regions is thought to underlie the pro-cognitive effects of H3R antagonists.[6] These compounds have been explored for their potential to improve attention, learning, and memory.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The modulation of dopamine and norepinephrine in the prefrontal cortex suggests a potential role for H3R antagonists in the treatment of ADHD.
-
Pain: There is growing evidence that H3 receptors are involved in the modulation of pathological pain, and antagonists have shown promise in preclinical models of neuropathic pain.[7]
In Vitro Characterization: Experimental Protocols
To assess the therapeutic potential of novel derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, a series of in vitro assays are essential.
Histamine H3 Receptor Binding Assay
This assay determines the affinity of a test compound for the H3 receptor.
Principle: A radiolabeled ligand with known high affinity for the H3 receptor (e.g., [³H]-Nα-methylhistamine) is incubated with a source of H3 receptors (e.g., cell membranes from HEK293 cells expressing the human H3R). The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.[8]
Materials:
-
HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).
-
Cell culture medium and supplements.
-
Membrane preparation buffer.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like thioperamide).
-
Test compound at various concentrations.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture the hH3R-expressing cells and harvest them. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay determines the functional activity of a test compound at the H3 receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).
Principle: The H3 receptor is coupled to Gi/o proteins. In their inactive state, these proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to measure this activation. An antagonist will block agonist-stimulated [³⁵S]GTPγS binding, while an inverse agonist will reduce the basal [³⁵S]GTPγS binding that occurs due to the constitutive activity of the H3 receptor.[5]
Materials:
-
Cell membranes from cells expressing the H3 receptor.
-
[³⁵S]GTPγS.
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
Test compound at various concentrations.
-
Assay buffer containing GDP.
Procedure:
-
Assay Setup: Pre-incubate the cell membranes with the test compound at various concentrations.
-
Stimulation: Add the H3 receptor agonist (for antagonist testing) and [³⁵S]GTPγS. For inverse agonist testing, the agonist is omitted.
-
Incubation: Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Filtration and Quantification: Similar to the binding assay, separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.
-
Data Analysis: For antagonist activity, determine the IC50 for the inhibition of agonist-stimulated binding. For inverse agonist activity, determine the IC50 for the reduction of basal binding.
Safety and Toxicology
A safety data sheet (SDS) for this compound indicates standard handling precautions for a laboratory chemical.[2] For the broader class of imidazo-based heterocyclic derivatives, in vitro and in vivo toxicity studies have been conducted. Some derivatives have shown cytotoxic potential at high concentrations, with evidence of DNA fragmentation and potential for hepatic damage at high doses in animal models. These findings underscore the importance of thorough toxicological evaluation for any new derivative intended for therapeutic development.
Conclusion and Future Directions
This compound is a foundational molecule in the pursuit of novel CNS therapeutics. While it may not be a therapeutic agent in its own right, its value as a synthetic precursor is undeniable. The extensive research into its derivatives has firmly established the imidazo[4,5-c]pyridine scaffold as a privileged structure for targeting the histamine H3 receptor.
The future of this chemical class lies in the design of derivatives with optimized pharmacokinetic and pharmacodynamic properties, improved selectivity, and a favorable safety profile. The detailed experimental protocols provided in this guide offer a framework for the synthesis and in vitro characterization of such novel compounds. As our understanding of the complexities of neurological and psychiatric disorders deepens, the continued exploration of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold holds significant promise for the development of next-generation therapies.
References
- Application Notes and Protocols for Studying the Effects of Histamine H3 Receptor Antagonists. (n.d.). Benchchem.
- This compound. (n.d.). American Elements.
- A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. (2020). PubMed.
- MSDS of this compound. (2025). Capot Chemical.
- Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. (n.d.). PubMed.
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant. (n.d.). PubMed.
- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (n.d.). PMC.
- Pictet–Spengler reaction. (n.d.). In Wikipedia.
- Antagonism of supraspinal histamine H3 receptors modulates spinal neuronal activity in neuropathic r
Sources
- 1. americanelements.com [americanelements.com]
- 2. capotchem.com [capotchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of supraspinal histamine H3 receptors modulates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Tetrahydroimidazo[4,5-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroimidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent structural features, including a rigid bicyclic core and multiple points for chemical modification, have allowed for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Unveiling the Anticancer Potential: Inhibition of Receptor Tyrosine Kinases
A significant area of investigation for tetrahydroimidazo[4,5-c]pyridine derivatives has been their potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.
Targeting Angiogenesis through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Several studies have highlighted the potential of tetrahydroimidazo[4,5-c]pyridine derivatives as inhibitors of VEGFR-2 kinase activity.[1][2]
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding event prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Structure-Activity Relationship (SAR): Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided insights into the structural requirements for potent VEGFR-2 inhibition.[1] The CoMFA (Comparative Molecular Field Analysis) models suggest that both steric and electrostatic fields are crucial for activity.[1] Key SAR observations include:
-
Substitution on the Pyridine Nitrogen (N5): The nature of the substituent at the N5 position of the tetrahydroimidazo[4,5-c]pyridine core significantly influences inhibitory potency.
-
Aromatic Interactions: The presence of specific aromatic moieties that can engage in favorable interactions within the kinase domain is often associated with enhanced activity.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by tetrahydroimidazo[4,5-c]pyridine derivatives.
Caption: VEGFR-2 signaling pathway and inhibition.
Targeting Tumor Cell Proliferation through MET Kinase Inhibition
The MET receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a critical role in tumor cell proliferation, survival, and invasion.[3] Dysregulation of the HGF/MET signaling pathway is implicated in various cancers, making it an attractive therapeutic target.
Mechanism of Action: Similar to their action on VEGFR-2, tetrahydroimidazo[4,5-c]pyridine derivatives can inhibit MET kinase activity by competing with ATP for binding to the kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.
Below is a diagram of the MET signaling pathway.
Caption: MET signaling pathway.
Combating Bacterial Infections: Inhibition of Porphyromonas gingivalis Glutaminyl Cyclase (PgQC)
Porphyromonas gingivalis is a keystone pathogen in chronic periodontitis.[4] One of its virulence factors is the enzyme glutaminyl cyclase (QC), which catalyzes the N-terminal cyclization of glutaminyl peptides. This post-translational modification is crucial for the maturation and stability of several bacterial proteins involved in host colonization and immune evasion.
Tetrahydroimidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of P. gingivalis QC (PgQC).[4]
Mechanism of Action: These compounds are thought to chelate the active site zinc ion of PgQC, thereby blocking its catalytic activity. The tetrahydroimidazo[4,5-c]pyridine core acts as a scaffold to present a zinc-binding group to the enzyme's active site.
Structure-Activity Relationship (SAR):
-
N5-Substitution: The introduction of substituents at the N5 position is a key strategy for enhancing inhibitory potency. For instance, an N-benzoyl moiety has been shown to be superior to other acyl groups.[4]
-
Aryl Moiety: The nature and position of substituents on an aryl ring attached to the N5-acyl group can significantly impact activity.
Quantitative Data Summary: PgQC Inhibition
| Compound ID | N5-Substituent | Ki (nM) for PgQC | Reference |
| 8a | Benzoyl | 25 | [4] |
| 8k | 4-Fluorobenzoyl | 10 | [4] |
| 8t | 3,4-Dichlorobenzoyl | 5 | [4] |
| 8w | 3-Phenoxybenzoyl | 3 | [4] |
Experimental Protocols
Chemical Synthesis: Pictet-Spengler Reaction
The core tetrahydroimidazo[4,5-c]pyridine scaffold is commonly synthesized via the Pictet-Spengler reaction.[4]
Step-by-Step Methodology:
-
Reactant Preparation: A solution of histamine hydrochloride is prepared in a suitable solvent, such as methanol.
-
Aldehyde/Ketone Addition: Paraformaldehyde or another appropriate aldehyde/ketone is added to the histamine solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to purification, often by column chromatography on silica gel, to yield the desired tetrahydroimidazo[4,5-c]pyridine core.
Subsequent N-alkylation or N-acylation at the N5 position can be achieved by reacting the core with appropriate alkyl halides or acyl chlorides under basic conditions.[4]
Biological Evaluation: In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a luminescence-based in vitro kinase assay.[5][6][7]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Buffer, ATP solution, and a solution of the recombinant human VEGFR-2 enzyme. The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Assay Plate Setup: In a 96-well plate, add the kinase buffer, ATP, and the substrate (e.g., a poly(Glu, Tyr) peptide).
-
Compound Addition: Add the diluted test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition and Incubation: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Luminescence Detection: Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®). After a brief incubation at room temperature to stabilize the luminescent signal, read the luminescence using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the compounds against P. gingivalis can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[8][9][10]
Step-by-Step Methodology:
-
Bacterial Culture: Grow P. gingivalis in an appropriate anaerobic broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of P. gingivalis. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy
Preclinical in vivo studies are crucial to evaluate the therapeutic potential of these compounds.
Cancer Models: Mouse xenograft models are commonly used to assess the in vivo antitumor efficacy of VEGFR-2 inhibitors.[3] Tumor-bearing mice are treated with the test compounds, and tumor growth inhibition is monitored over time.
Periodontitis Models: A murine model of periodontitis can be used to evaluate the in vivo efficacy of PgQC inhibitors.[11][12][13] Mice are orally infected with P. gingivalis, and the test compounds are administered. The efficacy is assessed by measuring alveolar bone loss and quantifying the bacterial load in the oral cavity.[11][12][13]
Conclusion and Future Directions
The tetrahydroimidazo[4,5-c]pyridine scaffold represents a versatile platform for the design of novel therapeutic agents with a wide range of biological activities. The potent inhibition of key targets in cancer and infectious diseases highlights the significant potential of this compound class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them towards clinical development. Further exploration of their activity against other relevant biological targets is also warranted.
References
- Balupuri, A., et al. (2015). 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Journal of Molecular Modeling, 21(5), 123.
- Choi, E. Y., et al. (2016). In Vivo Inhibition of Porphyromonas gingivalis Growth and Prevention of Periodontitis With Quorum-Sensing Inhibitors. Journal of Periodontology, 87(9), 1109-1116.
- Demuth, D. R., et al. (2020). Identification of Small-Molecule Inhibitors Targeting Porphyromonas gingivalis Interspecies Adherence and Determination of Their In Vitro and In Vivo Efficacies. Antimicrobial Agents and Chemotherapy, 64(11), e00884-20.
-
Lee, J. Y., et al. (2016). In Vivo Inhibition of Porphyromonas Gingivalis Growth and Prevention of Periodontitis With Quorum-Sensing Inhibitors. Request PDF. Retrieved from [Link]
-
ResearchGate. (2015). 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Retrieved from [Link]
- Wang, Y., et al. (2020). In vivo and ex vivo actions of a novel P. gingivalis inhibitor on multi-species biofilm, inflammatory response, and periodontal bone loss. Molecular Oral Microbiology, 35(5), 193-201.
-
Demuth, D. R., et al. (2020). Identification of Small-Molecule Inhibitors Targeting Porphyromonas gingivalis Interspecies Adherence and Determination of Their In Vitro and In Vivo Efficacies. PubMed. Retrieved from [Link]
- Gobińska, K., et al. (2017).
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- Gabitova, L., et al. (2010). Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy. ACS Medicinal Chemistry Letters, 1(6), 269-273.
- Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7160.
- Lu, D., et al. (2003). Evaluation of novel antimouse VEGFR2 antibodies as potential antiangiogenic or vascular targeting agents for tumor therapy. Neoplasia, 5(4), 297-307.
- Yadav, M., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14(1), 1-25.
- Meng, F., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 211, 113083.
- El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861.
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
- Patel, P. B., et al. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal, 21(3), 644-653.
-
Request PDF. (n.d.). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- Singh, S., et al. (2022). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Current Pharmaceutical Design, 28(20), 1649-1662.
- Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085.
-
OUCI. (n.d.). 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Retrieved from [Link]
- Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
- Göktaş, O., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(3), 1117-1126.
- El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3185.
- Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353-1360.
- Al-Zoubi, R. M., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3329.
- Amr, A. E.-G. E., & Al-Salahi, R. A. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4984.
-
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(44), 41695-41708.
- Vitale, P., et al. (2016).
-
ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Retrieved from [Link]
Sources
- 1. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Inhibition of Porphyromonas gingivalis Growth and Prevention of Periodontitis With Quorum-Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
The Imidazo[4,5-c]pyridine Core: A Journey from Purine Mimicry to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-c]pyridine scaffold, a heterocyclic ring system isosteric to natural purines, has carved a significant niche in medicinal chemistry. Initially explored as potential antimetabolites for cancer therapy due to this structural resemblance, the journey of these compounds has expanded into a remarkable exploration of diverse biological activities. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazo[4,5-c]pyridine derivatives. We will delve into the foundational rationale that propelled their initial synthesis, trace the development of key synthetic methodologies, and highlight the discovery of their multifaceted pharmacological potential, from pioneering kinase inhibitors to potent immunomodulators and antiviral agents. This exploration will be grounded in the causality behind experimental choices, offering insights into the strategic thinking that has driven the evolution of this remarkable scaffold.
The Genesis: Purine Isosterism as a Guiding Principle
The story of imidazo[4,5-c]pyridines is intrinsically linked to the broader history of antimetabolite theory in chemotherapy. In the mid-20th century, the pioneering work of scientists like George Hitchings and Gertrude Elion established the principle that molecules mimicking the structure of natural purines and pyrimidines could interfere with nucleic acid biosynthesis, thereby selectively targeting rapidly proliferating cancer cells. This led to the development of foundational anticancer drugs such as 6-mercaptopurine and thioguanine.
It was within this fertile scientific landscape that the imidazo[4,5-c]pyridine core, also known as 3-deazapurine, emerged as a compelling scaffold for investigation. The replacement of the N3 nitrogen atom of the purine ring with a carbon-hydrogen group offered a subtle yet significant structural modification. This alteration was hypothesized to create compounds that could act as antagonists of purine metabolism while potentially evading the resistance mechanisms that were beginning to be observed with direct purine analogs.
The earliest systematic explorations of imidazo[4,5-c]pyridines as potential anticancer agents were undertaken in the latter half of the 20th century. A notable contribution from 1987 detailed the synthesis of various imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives as analogs of mitotic inhibitors.[1] This work exemplified the prevailing rationale: to leverage the purine-like structure to disrupt cellular processes essential for cancer cell division.
Evolution of Synthetic Strategies: From Classical Cyclizations to Modern Methodologies
The construction of the imidazo[4,5-c]pyridine core has been approached through a variety of synthetic routes, evolving from classical condensation reactions to more sophisticated and versatile modern techniques. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule, a critical consideration in structure-activity relationship (SAR) studies.
The Cornerstone of Synthesis: Cyclization of Diaminopyridines
The most fundamental and enduring approach to the imidazo[4,5-c]pyridine skeleton involves the cyclization of a suitably substituted 3,4-diaminopyridine precursor. This method offers a convergent and highly adaptable route to a wide array of derivatives.
The key transformation in this approach is the formation of the imidazole ring by reacting the vicinal diamines with a one-carbon synthon. The choice of this synthon directly influences the substitution at the C2 position of the final imidazo[4,5-c]pyridine.
-
Reaction with Carboxylic Acids and Their Equivalents: A widely employed method involves the condensation of 3,4-diaminopyridine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[2] This approach is straightforward for installing a variety of alkyl and aryl substituents at the C2 position.
-
The Phillips Condensation and Related Reactions: The reaction of 3,4-diaminopyridine with aldehydes in the presence of an oxidizing agent represents another classical and effective method. This oxidative cyclization allows for the introduction of a diverse range of substituents at the C2 position.[3]
-
Orthoformates for Unsubstituted Core: The use of triethyl orthoformate as the one-carbon synthon provides a direct route to the unsubstituted 1H-imidazo[4,5-c]pyridine core.[2]
The rationale behind these early choices was rooted in their reliability and the ready availability of starting materials. These methods provided the initial batches of compounds for biological screening, laying the groundwork for future, more complex synthetic endeavors.
Modern Synthetic Innovations
As the therapeutic potential of imidazo[4,5-c]pyridines became more apparent, the need for more efficient, diverse, and regioselective synthetic methods grew. This has led to the development of several innovative approaches:
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the classical condensation reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[2]
-
Solid-Phase Synthesis: For the rapid generation of libraries of imidazo[4,5-c]pyridine derivatives for high-throughput screening, solid-phase synthesis has emerged as a powerful tool. In this approach, one of the reactants is attached to a solid support, allowing for the use of excess reagents and simplified purification by simple filtration and washing.[4] This strategy is particularly valuable in the early stages of drug discovery for exploring a wide range of structural diversity.
-
Transition-Metal Catalysis: The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds, and imidazo[4,5-c]pyridines are no exception. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, have been employed to introduce a wide variety of substituents at different positions of the imidazo[4,5-c]pyridine core with high precision and efficiency.[2]
The following diagram illustrates the general synthetic workflow for the construction of the imidazo[4,5-c]pyridine core via the classical diaminopyridine cyclization route.
Caption: General workflow for imidazo[4,5-c]pyridine synthesis.
A Spectrum of Biological Activities: From Serendipity to Rational Design
While the initial impetus for studying imidazo[4,5-c]pyridines was their potential as anticancer agents, subsequent research has unveiled a remarkably broad spectrum of biological activities. This diversification has often been the result of both serendipitous discoveries in screening programs and rational drug design based on a growing understanding of their interactions with biological targets.
Kinase Inhibitors: Targeting the Engines of Cell Proliferation
The structural similarity of the imidazo[4,5-c]pyridine core to the ATP-binding site of many protein kinases has made it a "privileged scaffold" in the development of kinase inhibitors. By occupying the ATP-binding pocket, these compounds can block the phosphorylation of downstream substrates, thereby interrupting signaling pathways crucial for cell growth, proliferation, and survival.
-
Src Family Kinase (SFK) Inhibitors: A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases, which are often dysregulated in glioblastoma.[5] The design of these inhibitors involved creating molecules that could effectively fit into the ATP-binding site of SFKs and form key hydrogen bonding interactions.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: The imidazo[4,5-c]pyridine scaffold has also been exploited to develop inhibitors of DNA-PK, a key enzyme in the repair of DNA double-strand breaks. These inhibitors have shown potential as radiosensitizers in cancer therapy, enhancing the efficacy of radiation treatment.
The development of these kinase inhibitors showcases a rational approach to drug design, where the core scaffold is systematically decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Immunomodulators: Harnessing the Power of the Innate Immune System
One of the most significant discoveries in the field of imidazo[4,5-c]pyridines has been their activity as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering an immune response.
The discovery that small molecules could activate these receptors opened up new avenues for the development of vaccine adjuvants, antiviral agents, and cancer immunotherapies. The imidazo[4,5-c]pyridine core has been a central scaffold in the development of potent and selective TLR7/8 agonists.[6] Structure-activity relationship studies have revealed that specific substitutions at the N1 and C2 positions are crucial for potent TLR7 agonism.
This area of research highlights how a scaffold initially investigated for one purpose can be repurposed for an entirely different therapeutic application based on new biological insights.
Antiviral and Antimicrobial Agents
The purine-like structure of imidazo[4,5-c]pyridines has also made them attractive candidates for the development of antiviral and antimicrobial agents. By interfering with viral or microbial enzymes that process purine nucleosides, these compounds can inhibit replication.
-
3-Deazaneplanocin A (DZNep): This carbocyclic nucleoside analog of adenosine, which contains an imidazo[4,5-c]pyridine core, is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to the accumulation of SAH, which in turn inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are crucial for the capping of viral mRNA, and their inhibition has been shown to have broad-spectrum antiviral activity. DZNep has also been investigated for its anticancer effects due to its ability to inhibit histone methyltransferases.[2]
-
Antimycobacterial Activity: Several imidazo[4,5-c]pyridine derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3]
Other Notable Biological Activities
The versatility of the imidazo[4,5-c]pyridine scaffold is further demonstrated by the discovery of derivatives with other important biological activities:
-
GABAA Receptor Agonists: Bamaluzole, an imidazo[4,5-c]pyridine derivative, was patented as a GABAA receptor agonist with potential anticonvulsant activity, although it was never marketed.[2]
-
Angiotensin II Type 1 (AT1) Receptor Antagonists: Dual-acting compounds possessing both AT1 receptor antagonism and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonism have been developed from an imidazo[4,5-c]pyridin-4-one template.[7]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Derivatives of imidazo[4,5-c]pyridine have shown moderate to good inhibitory activity against PARP, an enzyme involved in DNA repair, making them potential candidates for cancer therapy.[2]
The following diagram illustrates the diverse biological targets of imidazo[4,5-c]pyridine compounds.
Caption: Diverse biological activities of imidazo[4,5-c]pyridines.
Experimental Protocols: A Practical Guide to Synthesis
To provide a practical understanding of the synthesis of these compounds, a representative experimental protocol for the construction of a 2-substituted imidazo[4,5-c]pyridine via the Phillips condensation is provided below. This method is chosen for its historical significance and continued utility in generating a diverse range of analogs.
Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
Materials:
-
3,4-Diaminopyridine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminopyridine (1 equivalent) in DMSO.
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1 equivalent) followed by sodium metabisulfite (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water with stirring.
-
Isolation of the Product: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the pure 2-phenyl-1H-imidazo[4,5-c]pyridine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should also be determined and compared to literature values.
Conclusion and Future Perspectives
The journey of imidazo[4,5-c]pyridine compounds from their conceptualization as simple purine isosteres to their current status as a versatile and privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The initial hypothesis of purine mimicry, while a fruitful starting point, has been far surpassed by the diverse array of biological activities that have been uncovered.
The evolution of synthetic methodologies has been a key enabler of this progress, allowing for the systematic exploration of chemical space around the core scaffold and the fine-tuning of properties to achieve desired therapeutic effects. The continued development of novel synthetic routes, particularly those that are more efficient, sustainable, and amenable to the creation of diverse libraries, will undoubtedly fuel future discoveries.
Looking ahead, the imidazo[4,5-c]pyridine core is poised to remain a central player in drug discovery. The growing understanding of its interactions with various biological targets, coupled with the power of modern drug design tools, will likely lead to the development of next-generation therapeutics with improved efficacy and safety profiles. From targeted cancer therapies to novel immunomodulators and antivirals, the story of the imidazo[4,5-c]pyridine core is far from over, promising a future of continued innovation and therapeutic breakthroughs.
References
-
Krause, M., Foks, H., & Gobis, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5566. [Link]
-
Tschitschibabin, A. E. (1925). Ueber die Synthese von Pyridin-Derivaten aus Aldehyden und Ammoniak. Journal für Praktische Chemie, 110(1), 129-141. [Link]
-
Butković, V., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 23(10), 2631. [Link]
-
Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 85, 02003. [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1786–1849. [Link]
-
Klapars, A., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(8), 413–420. [Link]
-
Le, V. Q., et al. (2021). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 12(9), 1436–1442. [Link]
-
Kumar, A., et al. (2016). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 40(10), 8753–8763. [Link]
-
Gillespie, J., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 767–772. [Link]
-
Le, V. Q., et al. (2021). Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Molecular Pharmaceutics, 18(11), 4149–4158. [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085–1096. [Link]
-
Göker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817–2829. [Link]
-
Park, H., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2665–2669. [Link]
-
Reddy, M. V. R., et al. (2018). Synthesis of tri-substituted-condensed-imidazopyridines. Chemistry Central Journal, 12(1), 108. [Link]
-
Chichibabin, A. E. (1924). The Chichibabin pyridine synthesis. Journal of the Russian Physical Chemical Society, 56, 129-141. [Link]
-
Jarmoni, K., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS AS CORROSION INHIBITORS. Journal of the Serbian Chemical Society, 87(2), 163-181. [Link]
-
Hranjec, M., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative and electronic properties. Dye and Pigments, 159, 444-455. [Link]
-
Sabnis, R. W. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters, 16(2), 188-189. [Link]
-
Sabnis, R. W. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters, 16(2), 188-189. [Link]
-
Yilmaz, I., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 857-872. [Link]
-
Suresh, L., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem Compound Database. [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-c]pyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows molecules incorporating this scaffold to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the imidazo[4,5-c]pyridine scaffold, from its fundamental synthetic routes to its applications in the development of novel therapeutics. We will delve into the medicinal chemistry of key derivatives, exploring their mechanisms of action as anticancer agents, immunomodulators, and kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers with the practical knowledge to explore this versatile scaffold further.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. Its structural analogy to purine bases, the building blocks of DNA and RNA, is a key determinant of its broad biological activity.[1] This purine-like structure enables imidazo[4,5-c]pyridine derivatives to act as mimetics of endogenous ligands, allowing them to bind to and modulate the activity of a wide range of enzymes and receptors. Consequently, this scaffold has been successfully employed in the design of potent and selective inhibitors of various therapeutic targets, leading to the development of clinical candidates for a multitude of diseases.[1]
The versatility of the imidazo[4,s-c]pyridine core is further enhanced by the numerous positions available for chemical modification. This allows for the fine-tuning of physicochemical properties, pharmacokinetic profiles, and target selectivity, making it an attractive starting point for drug discovery programs. This guide will explore the synthesis, biological activities, and structure-activity relationships of this important scaffold, providing a solid foundation for its application in medicinal chemistry.
Synthesis of the Imidazo[4,5-c]pyridine Core
The construction of the imidazo[4,5-c]pyridine scaffold can be achieved through several synthetic strategies. The most common approaches involve the condensation of a suitably substituted diaminopyridine with a one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester.
A prevalent and straightforward method involves the reaction of 3,4-diaminopyridine with various aldehydes. This can be achieved under oxidative conditions or through the use of a catalyst. For instance, a one-pot synthesis can be performed by reacting 3,4-diaminopyridine with an aldehyde in the presence of an oxidizing agent.[2] Another efficient method utilizes a Lewis acid catalyst, such as ytterbium triflate, to promote the condensation of 3,4-diaminopyridine with orthoformates.[2]
Solid-phase synthesis has also been successfully applied to generate libraries of substituted imidazo[4,5-c]pyridines, facilitating rapid lead optimization in drug discovery campaigns.[3][4] This approach typically involves the attachment of a pyridine precursor to a solid support, followed by a series of reactions to build the imidazole ring and introduce diversity at various positions.
Below is a generalized workflow for the synthesis of 2-substituted imidazo[4,5-c]pyridines.
Caption: A generalized workflow for the synthesis of 2-substituted imidazo[4,5-c]pyridines.
Detailed Experimental Protocol: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines
This protocol describes a general procedure for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines via the condensation of 3,4-diaminopyridine with various benzaldehyde derivatives using a sodium metabisulfite adduct.[5]
Materials:
-
3,4-Diaminopyridine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Alkyl or benzyl halide
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Formation of the Aldehyde Adduct
-
To a solution of the substituted benzaldehyde (1.0 mmol) in a suitable solvent, add sodium metabisulfite (1.1 mmol).
-
Stir the mixture at room temperature for the time required to form the adduct.
Step 2: Condensation and Cyclization
-
Add 3,4-diaminopyridine (1.0 mmol) to the reaction mixture containing the aldehyde adduct.
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1H-imidazo[4,5-c]pyridine.
Step 4: N-Alkylation/Benzylation (Optional)
-
To a solution of the 2-substituted-1H-imidazo[4,5-c]pyridine (1.0 mmol) in DMF, add potassium carbonate (2.0 mmol) and the desired alkyl or benzyl halide (1.2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography to yield the N-substituted derivative.
Therapeutic Applications of Imidazo[4,5-c]pyridine Derivatives
The imidazo[4,5-c]pyridine scaffold is a cornerstone in the development of a diverse array of therapeutic agents. Its purine-like structure allows for interactions with numerous biological targets, leading to a wide spectrum of pharmacological activities.
Anticancer Agents
The quest for novel and effective cancer therapies has led to the extensive exploration of the imidazo[4,5-c]pyridine scaffold. Derivatives of this core have shown significant promise as inhibitors of key enzymes involved in cancer cell proliferation and survival.
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination (HR), another major DNA repair pathway, the inhibition of PARP leads to synthetic lethality. This means that while the inhibition of PARP or the absence of functional BRCA alone is not lethal to cells, the combination of both results in cell death.[2]
Several imidazo[4,5-c]pyridine derivatives have been developed as potent PARP inhibitors. For instance, Zhu et al. reported a series of imidazo[4,5-c]pyridines with significant PARP inhibitory activity.[2] One of the most potent compounds from this series exhibited an IC₅₀ value of 8.6 nM.[2]
Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The imidazo[4,5-c]pyridine scaffold has been utilized to develop inhibitors of various kinases.
For example, certain imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of Src family kinases (SFKs), which are often overexpressed and hyperactivated in glioblastoma.[6]
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Compound 8 | Not specified | 0.082 | MCF-7 (Breast) | [2] |
| Compound 9 | PARP | 0.0086 | - | [2] |
| Compound 1s | Src/Fyn | Sub-micromolar | U87, U251, T98G (Glioblastoma) | [6] |
Immunomodulatory Agents
The immune system plays a crucial role in defending the body against pathogens and cancer. Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system. TLR7, which recognizes single-stranded RNA, is an attractive target for the development of immunomodulatory drugs.
Imidazo[4,5-c]pyridine derivatives have been identified as potent and selective agonists of TLR7.[7][8][9] Activation of TLR7 by these compounds can lead to the production of interferons and other cytokines, which can enhance the anti-tumor immune response.
Caption: Simplified TLR7 signaling pathway activated by imidazo[4,5-c]pyridine agonists.
| Compound ID | Target | EC₅₀ (µM) | Activity | Reference |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | TLR7 | - | Pure TLR7 agonist | [7] |
| Compound 23 | hTLR7 | 0.22 | Selective hTLR7 agonist | [10] |
| Carboxamide 12 | hTLR7/hTLR8 | 0.32/18.25 | Selective TLR7 agonist | [10] |
Structure-Activity Relationships (SAR)
The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
-
For TLR7 Agonists: Studies have shown that substitution at the N1 and C2 positions of the imidazo[4,5-c]pyridine core is critical for TLR7 agonistic activity. For example, a 1-benzyl and a 2-butyl substituent were found to be optimal for potent and selective TLR7 agonism.[7][11] Modifications at the C6 position can also influence activity, with electron-rich substituents generally leading to increased potency.[7]
-
For Kinase Inhibitors: The SAR for kinase inhibitors is highly dependent on the specific kinase being targeted. Generally, substituents that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase are essential for high potency.
-
For PARP Inhibitors: The SAR of imidazo[4,5-c]pyridine-based PARP inhibitors often involves a substituent that can mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6][12][13]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[14][15][16][17][18]
Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. This assay uses a proprietary enzyme to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound or vehicle control in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives and Conclusion
The imidazo[4,5-c]pyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its inherent purine-like structure provides a strong foundation for the design of potent and selective modulators of a wide range of biological targets. The ongoing exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory disorders.
Future research in this area will likely focus on:
-
The development of more efficient and diverse synthetic methodologies to expand the chemical space of imidazo[4,5-c]pyridine derivatives.
-
The application of computational and structure-based drug design to guide the optimization of lead compounds.
-
The exploration of novel biological targets for this privileged scaffold.
-
The development of imidazo[4,5-c]pyridine-based probes and diagnostic agents.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. ACS Medicinal Chemistry Letters. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
-
In vitro kinase assay. protocols.io. [Link]
-
Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ResearchGate. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Structure-Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist. Journal of Medicinal Chemistry. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. [Link]
Sources
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[4,5- c ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40816G [pubs.rsc.org]
- 9. Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. | Semantic Scholar [semanticscholar.org]
- 10. Structure-Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
An In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl
This guide provides a comprehensive overview of the core physicochemical properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization.
Introduction
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, a conformationally restricted analog of histamine, serves as a crucial scaffold in medicinal chemistry. Its rigid structure offers a valuable template for designing ligands with specific pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable for research and development purposes. This guide delves into the essential physicochemical characteristics of this compound, providing both established data and the experimental frameworks necessary for its thorough analysis.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.
Molecular Structure:
The core structure consists of a fused imidazole and piperidine ring system. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic nitrogen in the imidazole ring or the piperidine nitrogen.
Diagram: Chemical Structure of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Pictet-Spengler Reaction
This protocol is adapted from established literature procedures for similar structures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve histamine dihydrochloride (1 eq) and paraformaldehyde (2 eq) in deionized water.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification (Free Base): The crude product can be purified by flash chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl.
Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Value | Experimental Method |
| Physical Form | Solid | Visual Inspection |
| Melting Point | Data not available | Capillary Melting Point Apparatus [1] |
| Boiling Point | Data not available | - |
| Solubility | Enhanced solubility in polar solvents compared to the free base. [2] | Equilibrium Solubility Measurement [3][4] |
| pKa | Data not available | Potentiometric Titration [5][6] |
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Experimental Protocol: Melting Point Determination [7]
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.
Solubility
The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base due to the ionic nature of the salt.
Experimental Protocol: Equilibrium Solubility Measurement [3][8]
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa
The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. As a polyprotic base, this compound will have multiple pKa values corresponding to the different nitrogen atoms.
Experimental Protocol: pKa Determination by Potentiometric Titration [5][6][9]
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent system.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the starting form of the sample.
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.
Stability
Understanding the chemical stability of a compound is paramount for its handling, storage, and formulation.
Forced Degradation Studies [10][11][12][13] Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve subjecting the compound to more extreme conditions than those used for long-term stability testing.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70 °C |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70 °C |
| Oxidative Degradation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat, e.g., 80-100 °C |
| Photostability | Exposure to UV and visible light |
Experimental Protocol: General Procedure for Forced Degradation [14]
-
Sample Preparation: Prepare solutions of the compound in the respective stress media.
-
Stress Application: Expose the solutions to the specified conditions for a defined period.
-
Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure and purity of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl.
Diagram: Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the heterocyclic rings. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the aromaticity of the imidazole ring. Upon protonation to form the hydrochloride salt, a downfield shift of the signals, particularly for the protons adjacent to the protonated nitrogen, is expected. [15] ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic environment and will be affected by protonation. [16] Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this polar and ionizable molecule.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed, where M is the free base.
-
Fragmentation Analysis: If required, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for quantifying it in various matrices. A reverse-phase method is typically suitable for this polar compound. [17][18] Experimental Protocol: Reverse-Phase HPLC Analysis [19][20][21]
-
Column: A C18 or a more polar embedded-phase column is suitable.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-230 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject a known volume of the sample and run the HPLC method. Purity is determined by the area percentage of the main peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of the hydrochloride salt will show characteristic bands for N-H stretching (from the protonated amine), C-H stretching, C=N stretching of the imidazole ring, and C-N stretching. [22][23][24] Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, such as melting point, decomposition temperature, and the presence of solvates.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an appropriate pan (e.g., aluminum).
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting endotherm will be observed.
-
TGA Analysis: Heat the sample at a constant rate under a nitrogen atmosphere. The TGA curve will show weight loss as a function of temperature, indicating decomposition or loss of solvent.
X-ray Crystallography
Single-crystal X-ray crystallography can provide the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry. [25][26][27] Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solution of the compound, or by other crystallization techniques.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the atomic coordinates and molecular geometry.
Conclusion
References
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (URL not available)
-
This compound | AMERICAN ELEMENTS. ([Link])
-
FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... - ResearchGate. ([Link])
-
MSDS of this compound - Capot Chemical. ([Link])
-
Pyridine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. ([Link])
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. ([Link])
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega - ACS Publications. ([Link])
-
A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.) - ResearchGate. ([Link])
-
Procedure - CHM1020L Online Manual. ([Link])
-
Qual Lab Solubility Testing - YouTube. ([Link])
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. ([Link])
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. ([Link])
-
Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF - ResearchGate. ([Link])
-
SUPPORTING INFORMATION Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anti-cancer Pyrrole-Imidazole Po - DOI. ([Link])
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ([Link])
-
Forced Degradation Studies - MedCrave online. ([Link])
-
Forced Degradation Studies: Regulatory Considerations and Implementation. ([Link])
-
Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC - NIH. ([Link])
-
MATERIAL SAFETY DATA SHEETS 4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE HYDROCHLORIDE. ([Link])
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. ([Link])
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI. ([Link])
-
Single-crystal X-ray structure of the hydrochloride salt of compound 1. - ResearchGate. ([Link])
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL not available)
-
Melting point determination. ([Link])
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. ([Link])
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. ([Link])
-
Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - MDPI. ([Link])
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. ([Link])
-
Pictet–Spengler reaction - Wikipedia. ([Link])
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. ([Link])
-
Polar Compounds | SIELC Technologies. ([Link])
-
Melting point determination - SSERC. ([Link])
- 5 Combination of 1H and 13C NMR Spectroscopy. (URL not available)
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. ([Link])
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. ([Link])
-
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. ([Link])
-
Reversed Phase HPLC Columns - Phenomenex. ([Link])
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar. ([Link])
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. ([Link])
-
Determination of Melting Point - YouTube. ([Link])
-
Carrying out a melting point determination - YouTube. ([Link])
-
(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ([Link])
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. ([Link])
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. ([Link])
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. spectrabase.com [spectrabase.com]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CHM1020L Online Manual [chem.fsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jordilabs.com [jordilabs.com]
- 18. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 19. hplc.eu [hplc.eu]
- 20. Polar Compounds | SIELC Technologies [sielc.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to the Pharmacological Targets of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Introduction: The Privileged Scaffold of Imidazo[4,5-c]pyridine
The 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, offering a versatile starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the key pharmacological targets of this scaffold and its derivatives, detailing the underlying mechanisms of action and providing robust experimental protocols for target identification and validation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this remarkable heterocyclic system.
I. Kinase Inhibition: A Prominent Avenue for Therapeutic Intervention
Derivatives of the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in diseases such as cancer.
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Therapeutic Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 can therefore starve tumors of their blood supply, impeding their growth and spread.
Mechanism of Action: Compounds based on the tetrahydroimidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of VEGFR-2 kinase activity.[3][4] These molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of VEGFR-2 signaling inhibits endothelial cell proliferation, migration, and survival.[5]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data: VEGFR-2 Inhibition
| Compound Scaffold | Target | IC50 (nM) | Reference |
| 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one | VEGFR-2 | 60.83 - 129.30 | [6] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of test compounds against recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (e.g., BPS Bioscience, Cat. No. 40301)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. No. 79334)
-
ATP solution (500 µM)
-
Poly (Glu, Tyr) 4:1 substrate (e.g., BPS Bioscience, Cat. No. 40217)
-
Test compound (e.g., 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine derivative)
-
Kinase-Glo® Max Luminescence Kinase Assay (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water.
-
Prepare Master Mix: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, and 1 µL of 50x substrate.
-
Compound Dilution: Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Plate Setup:
-
Add 25 µL of the Master Mix to each well.
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
B. Src Family Kinases (SFKs)
Therapeutic Rationale: Src family kinases are non-receptor tyrosine kinases that are frequently overexpressed and hyperactivated in various cancers.[7][8][9] They play a pivotal role in promoting tumor growth, metastasis, and angiogenesis.[10][11]
Mechanism of Action: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs, including c-Src and Fyn. These compounds likely act as ATP-competitive inhibitors, targeting the kinase domain and blocking downstream signaling pathways that regulate cell proliferation, adhesion, and migration.[8]
Signaling Pathway:
Caption: Src family kinase signaling pathways in cancer.
II. Receptor Modulation: Fine-Tuning Cellular Responses
The imidazo[4,5-c]pyridine scaffold has also been shown to modulate the activity of various cell surface and nuclear receptors, offering therapeutic opportunities in inflammation, metabolic diseases, and neurological disorders.
A. P2X7 Receptor
Therapeutic Rationale: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its overactivation is implicated in inflammatory and neuropathic pain conditions.[3][12][13] Antagonists of the P2X7 receptor are therefore being investigated as potential anti-inflammatory and analgesic agents.
Mechanism of Action: Certain 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have been identified as potent P2X7 receptor antagonists.[14] These compounds block the ATP-induced opening of the ion channel, preventing the influx of Ca2+ and Na+ and the subsequent activation of the NLRP3 inflammasome and release of pro-inflammatory cytokines like IL-1β.[12][15]
Signaling Pathway:
Caption: P2X7 receptor signaling and antagonism.
B. Angiotensin II Type 1 (AT1) Receptor and Peroxisome Proliferator-Activated Receptor-γ (PPARγ)
Therapeutic Rationale: The AT1 receptor is a key component of the renin-angiotensin system, and its blockade is a well-established strategy for treating hypertension.[16][17][18][19][20] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, making it a target for anti-diabetic drugs.[21][22][23][24][25] Dual-acting compounds that antagonize the AT1 receptor and partially agonize PPARγ could offer a synergistic approach to treating metabolic syndrome.
Mechanism of Action: Imidazo[4,5-c]pyridin-4-one derivatives have been developed as dual AT1 receptor antagonists and PPARγ partial agonists. These compounds competitively block the binding of angiotensin II to the AT1 receptor, while simultaneously binding to and partially activating PPARγ, leading to the transcription of genes involved in insulin sensitization.
Signaling Pathways:
Caption: Dual antagonism of AT1R and partial agonism of PPARγ.
C. GABA-A Receptor
Therapeutic Rationale: GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Modulating their activity can produce anxiolytic, sedative, and anticonvulsant effects.
Mechanism of Action: Some imidazo[4,5-c]pyridine derivatives have been reported to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA.[25][26] This suggests potential applications in neurological and psychiatric disorders.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
This protocol describes a method for measuring the binding of a radiolabeled ligand to GABA-A receptors in brain tissue.
Materials:
-
Rat brain tissue
-
Homogenization buffer (0.32 M sucrose, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding)
-
Test compound
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
Thaw the prepared membranes and resuspend in binding buffer.
-
In a 96-well plate, add the membrane preparation, [³H]muscimol, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound at various concentrations.
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[29]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 or Ki value.
-
III. Enzyme Inhibition: Targeting Pathological Processes
The 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has also given rise to inhibitors of enzymes involved in various disease processes.
A. Cathepsin S
Therapeutic Rationale: Cathepsin S is a lysosomal cysteine protease that plays a critical role in antigen presentation by MHC class II molecules and is implicated in autoimmune diseases and inflammation.[14][30][31][32][33]
Mechanism of Action: Imidazo[4,5-c]pyridine derivatives can act as inhibitors of Cathepsin S, likely by interacting with the active site of the enzyme and preventing the processing of its substrates. This can modulate the immune response and reduce inflammation.
Signaling Pathway:
Caption: Role of Cathepsin S in antigen presentation.
B. Glutaminyl Cyclase (QC)
Therapeutic Rationale: Glutaminyl cyclase is an enzyme that catalyzes the formation of pyroglutamate-amyloid-β (pE-Aβ), a highly neurotoxic species implicated in the pathogenesis of Alzheimer's disease.[4][34][35][36] Inhibition of QC is a promising therapeutic strategy to reduce the formation of these toxic amyloid plaques.
Mechanism of Action: Tetrahydroimidazo[4,5-c]pyridine-based compounds have been developed as potent inhibitors of glutaminyl cyclase. These inhibitors are thought to bind to the active site of the enzyme, preventing the cyclization of N-terminal glutamate residues on Aβ peptides.[4]
Signaling Pathway:
Caption: Role of Glutaminyl Cyclase in Alzheimer's disease pathology.
IV. Target Deconvolution Strategies
When a compound with a desired phenotype is identified, determining its molecular target(s) is a critical step in drug development. This process, known as target deconvolution, can be approached using several methods.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target deconvolution.[26][37][38][39][40]
Conclusion
The 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine scaffold represents a highly versatile platform for the design of novel therapeutics targeting a diverse range of pharmacological targets. From kinases and receptors to enzymes, derivatives of this core structure have demonstrated significant potential in oncology, inflammation, metabolic disorders, and neuroscience. The in-depth understanding of the mechanisms of action and the application of robust experimental methodologies, as outlined in this guide, are essential for unlocking the full therapeutic promise of this privileged scaffold. Continued exploration of the structure-activity relationships and target engagement of these compounds will undoubtedly pave the way for the development of next-generation medicines.
References
Sources
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far [mdpi.com]
- 8. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 10. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI - PPARγ and human metabolic disease [jci.org]
- 22. snu.elsevierpure.com [snu.elsevierpure.com]
- 23. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The CD36-PPARγ Pathway in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PPAR-gamma Signaling in Metabolic Homeostasis | Triana | The Indonesian Biomedical Journal [inabj.org]
- 26. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PDSP - GABA [kidbdev.med.unc.edu]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 31. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Cathepsins and their involvement in immune responses [smw.ch]
- 34. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Increased glutaminyl cyclase expression in peripheral blood of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 38. tandfonline.com [tandfonline.com]
- 39. criver.com [criver.com]
- 40. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of spinaceamine and the broader class of tetrahydroimidazo[4,5-c]pyridine compounds. It is designed to furnish researchers, medicinal chemists, and drug development professionals with a thorough understanding of the synthesis, potential pharmacological activities, and methodologies for the evaluation of these intriguing heterocyclic molecules.
Introduction: The Tetrahydroimidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The tetrahydroimidazo[4,5-c]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its ability to interact with a diverse range of biological targets. This scaffold is the foundation for a variety of synthetic and naturally derived compounds, including spinaceamine. The inherent structural features of this ring system, including its hydrogen bond donors and acceptors, and its three-dimensional conformation, make it a versatile platform for the design of novel therapeutic agents.
Section 1: Spinaceamine - The Archetypal Compound
Spinaceamine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine) is a polyamine that embodies the core tetrahydroimidazo[4,5-c]pyridine structure. While its name suggests a natural origin in spinach (Spinacia oleracea), definitive scientific literature detailing its isolation from this source remains elusive. However, its chemical structure and relationship to biogenic amines like histamine have spurred interest in its synthesis and potential biological activities.
Chemical Structure and Properties
-
IUPAC Name: 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
-
Molecular Formula: C₆H₉N₃
-
Molecular Weight: 123.16 g/mol
-
CAS Number: 16503-31-8
The structure of spinaceamine features a fused imidazole and piperidine ring system. This arrangement confers a rigid, three-dimensional shape and presents multiple points for potential molecular interactions and chemical modifications.
Section 2: Synthesis of Spinaceamine and its Analogs
The synthesis of the tetrahydroimidazo[4,5-c]pyridine scaffold is a key focus for chemists exploring the therapeutic potential of this class of compounds. The Pictet-Spengler reaction is a cornerstone of this synthetic strategy.
Core Synthesis: The Pictet-Spengler Reaction
The synthesis of the unsubstituted tetrahydroimidazo[4,5-c]pyridine core, the fundamental structure of spinaceamine, is efficiently achieved through a Pictet-Spengler reaction. This reaction involves the condensation of histamine with an aldehyde, typically formaldehyde or its equivalent, paraformaldehyde.
Conceptual Workflow for the Synthesis of the Tetrahydroimidazo[4,5-c]pyridine Core:
Caption: Pictet-Spengler synthesis of the spinaceamine core.
Detailed Protocol for the Synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Spinaceamine):
-
Reactant Preparation: Histamine hydrochloride is used as the starting material.
-
Reaction Setup: Histamine hydrochloride and paraformaldehyde are combined in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out under acidic conditions and may require heating to proceed to completion.
-
Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques such as crystallization or chromatography to yield the pure tetrahydroimidazo[4,5-c]pyridine core.
Synthesis of Spinaceamine Analogs
The tetrahydroimidazo[4,5-c]pyridine scaffold provides a versatile platform for the synthesis of a wide array of analogs. Modifications can be readily introduced at various positions of the ring system to explore structure-activity relationships (SAR). A series of 5-(N-isopropylthiocarbamoyl) derivatives of spinaceamine and its carboxylic acid analog, spinacine, have been synthesized for pharmacological evaluation.[1]
Section 3: Potential Pharmacological Activities and Mechanisms of Action
The structural similarity of spinaceamine to histamine and other biogenic amines suggests a range of potential pharmacological activities. While direct and extensive studies on spinaceamine are limited, the activities of related compounds and the broader class of polyamines provide a strong basis for hypothesized mechanisms of action.
Histamine Receptor Modulation
Given its structural relationship to histamine, a primary hypothesis is that spinaceamine may interact with histamine receptors (H1, H2, H3, and H4).[2] These G protein-coupled receptors are involved in a wide range of physiological and pathological processes, including allergic reactions, gastric acid secretion, and immune responses.[2]
Hypothesized Interaction with Histamine Receptors:
-
Agonist or Antagonist Activity: Spinaceamine could potentially act as either an agonist, mimicking the effects of histamine, or an antagonist, blocking the effects of histamine at one or more of the receptor subtypes.
-
Receptor Subtype Selectivity: The specific three-dimensional structure of spinaceamine may confer selectivity for a particular histamine receptor subtype, leading to a more targeted pharmacological effect.
Experimental Protocol: Histamine H1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as spinaceamine, for the histamine H1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine.
-
Test compound (spinaceamine).
-
Non-specific binding control (e.g., 10 µM mianserin).
-
Assay buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters.[3] The inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[4] The chemical structure of spinaceamine, a polyamine, suggests that it could potentially interact with and inhibit MAO enzymes.
Experimental Protocol: Monoamine Oxidase Inhibition Assay
This protocol outlines a continuous spectrophotometric method to assess the inhibitory activity of a compound against MAO-A and MAO-B.[4]
-
Enzyme and Substrates:
-
Recombinant human MAO-A and MAO-B.
-
MAO-A substrate: Kynuramine.
-
MAO-B substrate: Benzylamine.
-
-
Assay Principle:
-
MAO-A catalyzes the conversion of kynuramine to 4-hydroxyquinoline, which can be monitored spectrophotometrically at 316 nm.
-
MAO-B catalyzes the conversion of benzylamine to benzaldehyde, which can be monitored at 250 nm.
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates at different inhibitor concentrations.
-
Determine the IC₅₀ value for the inhibition of each MAO isoform.
-
Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (e.g., competitive, non-competitive).[5]
-
Anti-inflammatory Potential
Polyamines have been reported to possess anti-inflammatory properties.[6] This suggests that spinaceamine may also exhibit anti-inflammatory effects. The potential mechanisms could involve the modulation of inflammatory mediators and pathways.
Hypothesized Anti-inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Spinaceamine may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Modulation of Inflammatory Enzymes: It could potentially inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to screen for acute anti-inflammatory activity.[7]
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound (spinaceamine) orally or intraperitoneally at various doses.
-
After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of the animals.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group (vehicle-treated).
-
Determine the dose-dependent anti-inflammatory effect of the test compound.
-
Section 4: Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of tetrahydroimidazo[4,5-c]pyridine derivatives and their biological activity is crucial for the design of more potent and selective compounds.
General SAR Observations for Tetrahydroimidazo[4,5-c]pyridines:
-
Substitution on the Piperidine Nitrogen (N-5): Alkylation or acylation at this position can significantly influence activity. The nature and size of the substituent can modulate receptor affinity and selectivity.
-
Substitution on the Imidazole Ring: Modifications to the imidazole portion of the molecule can affect its electronic properties and hydrogen bonding capacity, thereby altering its interaction with biological targets.
-
Introduction of Additional Functional Groups: The addition of various functional groups to the core structure can lead to enhanced potency and improved pharmacokinetic properties.
Workflow for SAR Exploration:
Caption: Iterative process of SAR-guided drug discovery.
Section 5: Future Directions and Conclusion
Spinaceamine and its related tetrahydroimidazo[4,5-c]pyridine analogs represent a promising class of compounds with the potential for diverse pharmacological applications. While the definitive natural source and specific biological targets of spinaceamine require further investigation, the existing synthetic methodologies and the known activities of related compounds provide a solid foundation for future research.
Key Areas for Future Investigation:
-
Definitive Identification of Natural Sources: A thorough investigation to confirm the presence of spinaceamine in Spinacia oleracea or other natural sources and the development of an efficient isolation protocol.
-
Comprehensive Pharmacological Profiling: Systematic screening of spinaceamine against a broad panel of receptors and enzymes to identify its primary biological targets.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.
-
Expansion of SAR Studies: Synthesis and evaluation of a wider range of analogs to develop a comprehensive understanding of the structure-activity relationships and to optimize potency and selectivity.
This technical guide serves as a valuable resource for researchers embarking on the exploration of spinaceamine and the rich chemical space of tetrahydroimidazo[4,5-c]pyridines, with the ultimate goal of developing novel and effective therapeutic agents.
References
-
Synthesis of 5-(n-isopropylthiocarbamoyl)-spinaceamines: Analogs of antisecretory and antiulcer derivatives of spinaceamine. (2025). ResearchGate. [Link]
-
Synthesis of spinaceamine 12 c and its analogues. (n.d.). ResearchGate. [Link]
-
Kinetics characteristics of the inhibition mechanism of recombinant human MAO-B by compounds (A) 3. (n.d.). ResearchGate. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Erudition.
-
Histamine receptor. (2023). Wikipedia. [Link]
-
New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. (2022). National Center for Biotechnology Information. [Link]
-
Monoamine oxidase assays. (2001). PubMed. [Link]
-
The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives. (1990). Biochemical Pharmacology. [Link]
-
Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy. (2021). PubMed. [Link]
-
Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. ijpras.com [ijpras.com]
Structure-activity relationship of imidazo[4,5-c]pyridine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of Imidazo[4,5-c]pyridine Derivatives
Introduction
The imidazo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural and electronic resemblance to naturally occurring purines allows it to function as a "bioisostere," enabling it to interact with a wide array of biological targets that typically bind purine-based ligands.[1][2] This mimicry has led to the discovery of imidazo[4,5-c]pyridine derivatives with a broad spectrum of pharmacological activities, including potent anticancer, immunomodulatory, antiviral, and antimicrobial properties.[1][3]
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this privileged scaffold. Moving beyond a simple catalog of compounds, we will delve into the causal relationships between specific structural modifications and their effects on biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide the rational design of novel therapeutics based on the imidazo[4,5-c]pyridine core.
The Imidazo[4,5-c]pyridine Scaffold: A Purine Bioisostere
The strategic power of the imidazo[4,5-c]pyridine scaffold lies in its bioisosteric relationship with purines like adenine and guanine. Bioisosterism—the principle of substituting one chemical group with another that retains similar physical and chemical properties—is a cornerstone of modern drug design. By replacing the purine's pyrimidine ring with a pyridine ring, the imidazo[4,5-c]pyridine core maintains key hydrogen bonding donors and acceptors and a similar overall topology, allowing it to "fit" into the active sites of enzymes that have evolved to recognize purines, most notably protein kinases.[3][4]
"key_features" [label=<
Key FeatureSignificance Imidazole RingMaintained for key H-bond interactions. Pyridine N atomMimics N7 of purine, acts as H-bond acceptor. Exocyclic Amino Group (if present)Mimics C6-NH2 of adenine, acts as H-bond donor.
]; } } Caption: Bioisosteric mimicry of adenine by the imidazo[4,5-c]pyridine core.
This fundamental principle explains the scaffold's versatility. By decorating the core at various positions, chemists can fine-tune its affinity, selectivity, and pharmacokinetic properties for a specific biological target.
SAR in Major Therapeutic Areas
The following sections explore the nuanced SAR of imidazo[4,5-c]pyridine derivatives across different classes of therapeutic targets.
Anticancer Activity: Targeting Protein Kinases
The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases a prime target for therapeutic intervention. The purine-like structure of imidazo[4,5-c]pyridines makes them ideal candidates for ATP-competitive kinase inhibitors.
Src family kinases are non-receptor tyrosine kinases that play a critical role in the development and progression of aggressive brain tumors like glioblastoma multiforme (GBM).[5] A series of imidazo[4,5-c]pyridin-2-one derivatives has been developed as potent SFK inhibitors.[6]
The core SAR findings can be summarized as follows:
-
Position 1 (R1): An aliphatic ring, particularly a cyclopentyl group, at this position confers greater inhibitory activity than aromatic rings or short alkyl chains. This suggests the R1 substituent occupies a hydrophobic pocket where the cyclopentyl ring achieves an optimal fit.
-
Position 3 (R2): A 4-chlorophenyl group is highly favorable. The chlorine atom likely engages in specific halogen bonding or occupies a small hydrophobic pocket, significantly enhancing potency.
| Compound ID | R1 Substituent | R2 Substituent | Src IC₅₀ (µM) | Fyn IC₅₀ (µM) | U87 Cell Line GI₅₀ (µM) |
| 1d | Cyclopentyl | 4-chlorophenyl | 0.35 | 0.19 | 2.87 |
| 1e | Cyclohexyl | 4-chlorophenyl | 0.41 | 0.22 | 3.15 |
| 1s | Cyclopentyl | 4-methoxyphenyl | 0.28 | 0.15 | 1.98 |
| 1a | Phenyl | 4-chlorophenyl | >10 | >10 | >10 |
| Data synthesized from studies on SFK inhibitors.[5][6] |
The receptor tyrosine kinase c-Met is another important target in oncology. A series of imidazopyridine derivatives was designed and synthesized as c-Met inhibitors, with compound 7g emerging as a lead candidate with an enzymatic IC₅₀ of 53.4 nM.[7] The detailed SAR analysis revealed that specific substitutions on a phenyl ring at the 2-position were critical for achieving high potency. Molecular docking studies confirmed that these derivatives bind to the ATP-binding site of c-Met, with key interactions guided by the imidazopyridine core.[7]
Immunomodulation: Toll-Like Receptor 7 (TLR7) Agonism
Targeting innate immunity represents a powerful strategy in cancer treatment. TLR7 agonists can activate immune cells, such as dendritic cells and macrophages, to mount a potent anti-tumor response.[8] Imidazo[4,5-c]pyridine and the related imidazo[4,5-c]quinoline scaffolds are prominent classes of TLR7 agonists.[9][10]
SAR studies for TLR7 agonism have focused on optimizing potency while maintaining selectivity over the closely related TLR8.
-
Hydrophobic Acyl Tails: The addition of hydrophobic acyl groups to the core structure generally results in retained or improved TLR7 agonist activity. This modification is thought to enhance interactions with a hydrophobic region of the TLR7 binding pocket.[8]
-
Alkyl Tails: In contrast, the addition of simple alkyl tails at the same position often leads to a dramatic loss of potency, highlighting a specific requirement for the carbonyl group in the acyl tail for productive binding.[8]
-
Application in ADCs: The favorable permeability of these agonists makes them ideal payloads for antibody-drug conjugates (ADCs). In this approach, the TLR7 agonist is linked to a tumor-targeting antibody, ensuring its localized release within the tumor microenvironment, thereby activating an immune response directly at the site of disease while minimizing systemic toxicity.[8]
Antiviral and Antimicrobial Activity
The purine-mimicking nature of the scaffold also allows it to interfere with viral and microbial enzymes.
-
Antiviral Activity: Derivatives have been developed with potent activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. The mechanism involves interaction with the viral RNA-dependent RNA polymerase.[1] SAR studies showed that large substituents on a benzyl group attached to the core were detrimental to activity, as was the presence of a fluorine atom on a 2-position phenyl ring.[1]
-
Antibacterial and Antifungal Activity: Several derivatives have demonstrated good antimicrobial activity compared to reference drugs like streptomycin and fluconazole.[1] For a series of 2-(substituted-phenyl)imidazo[4,5-c]pyridines, compounds with specific substitutions showed promising activity, with Minimum Inhibitory Concentration (MIC) values as low as 4-8 µg/mL against strains like S. aureus and E. coli.[11] However, other studies have found that many derivatives lack broad-spectrum antibacterial activity, indicating that specific substitution patterns are required to achieve this effect.[12]
| Compound Class | Target Organism/Virus | Key SAR Finding | Reference |
| 2-Phenyl-Imidazo[4,5-c]pyridines | BVDV | Small substituents on benzyl group are preferred for high activity. | [1] |
| Substituted Imidazo[4,5-c]pyridines | S. aureus, E. coli | Specific substitutions on the 2-phenyl ring lead to low MIC values (4-8 µg/mL). | [11] |
| Amidino-substituted Imidazo[4,5-b]pyridines | E. coli | A 2-imidazolinyl group at the phenyl ring showed moderate activity. | [12] |
Synthetic Strategies & Experimental Protocols
The rational design of new derivatives is underpinned by robust synthetic chemistry and reliable biological assays.
Core Synthesis: A General Protocol
A common and versatile method for synthesizing the imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine with a corresponding aldehyde. The use of an adduct of the aldehyde with sodium bisulfite is an effective strategy.[11]
Step-by-Step Protocol:
-
Adduct Formation: To a solution of a substituted benzaldehyde in an appropriate solvent (e.g., ethanol/water), add an equimolar amount of sodium bisulfite (Na₂S₂O₅). Stir the mixture at room temperature for 1-2 hours to form the aldehyde-bisulfite adduct.
-
Condensation: In a separate flask, dissolve 3,4-diaminopyridine in a high-boiling polar solvent such as DMF or DMSO.
-
Reaction: Add the aldehyde-bisulfite adduct to the solution of 3,4-diaminopyridine. Heat the reaction mixture to 120-150 °C for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-substituted-1H-imidazo[4,5-c]pyridine.
-
N-Alkylation (Optional): The resulting scaffold can be further functionalized, for example, by alkylation at one of the nitrogen atoms using an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in DMF.[11]
Causality in Experimental Choice: The use of the bisulfite adduct of the aldehyde is a key choice. It enhances the stability of the aldehyde and controls the reactivity, often leading to cleaner reactions and higher yields compared to using the free aldehyde, which can be prone to side reactions at high temperatures.
Protocol: In Vitro TLR7 Activity Assay (Cell-Based)
This protocol describes a self-validating system to quantify the agonist activity of a test compound by measuring cytokine production from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium to a density of 1x10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well cell culture plate.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Controls:
-
Positive Control: A known TLR7 agonist (e.g., R848) at its EC₅₀ concentration.
-
Negative Control: Vehicle (0.1% DMSO in medium) only.
-
-
Treatment: Add 100 µL of the diluted compounds and controls to the wells containing cells. Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of a target cytokine (e.g., TNF-α or IFN-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the test compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
Trustworthiness through Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates that the cells are responsive and the assay system is working correctly. The vehicle control establishes the baseline cytokine level, ensuring that any observed effect is due to the compound and not the solvent.
Future Directions and Conclusion
The imidazo[4,5-c]pyridine scaffold is a remarkably versatile platform for drug discovery. The wealth of SAR data accumulated over the years provides a solid foundation for the rational design of new and improved therapeutic agents.
Future research in this area will likely focus on:
-
Improving Selectivity: For targets like kinases, achieving high selectivity is crucial to minimize off-target effects. Future design strategies will incorporate advanced computational modeling and structural biology to design derivatives that exploit subtle differences in the ATP-binding sites of various kinases.
-
Optimizing Pharmacokinetics: Enhancing properties such as solubility, metabolic stability, and oral bioavailability remains a key challenge. Bioisosteric replacement of metabolically liable groups and other medicinal chemistry strategies will be essential.[13]
-
Exploring New Targets: While kinases and TLRs have been major areas of focus, the purine-like nature of the scaffold suggests it could be adapted to target other protein families, such as polymerases, helicases, and metabolic enzymes.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746-1751. [Link]
-
Sajith, A. M., Abdul Khader, K. K., Joshi, N., Nageswar Reddy, M., Syed Ali Padusha, M., Nagaswarupa, H. P., ... & Rajendra, P. (2015). Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European journal of medicinal chemistry, 89, 21-31. [Link]
-
Unknown Author. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Zhou, J., Zhang, Y., Zhang, H., Liu, Q., & Zhou, J. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic chemistry, 70, 130-139. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Yeşilkaya, A., Evren, E., Yılmaz, F., Ak, S., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie-Chemical Monthly, 154(10), 1185-1197. [Link]
-
Lakhlifi, T., et al. (2014). Anticancer Activity of Novel Molecules Based on Imidazo [4, 5-B] Pyridine. 3D-QSAR Study. ResearchGate. [Link]
-
Sabnis, R. W. (2025). Novel Imidazo[4,5- c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Sabnis, R. W. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Publications. [Link]
-
Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5673. [Link]
-
Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 823-836. [Link]
-
Sabnis, R. W. (2025). Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer. ResearchGate. [Link]
-
Wang, W., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS medicinal chemistry letters, 5(11), 1238-1243. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1650. [Link]
-
Besson, T., & Thiéry, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. [Link]
-
Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
-
Carson, J. R., et al. (2021). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS medicinal chemistry letters, 12(4), 586-592. [Link]
-
Unknown Author. (2024). SAR studies on imidazopyridine derivatives. ResearchGate. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
-
D'Annessa, I., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(10), 2297. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 7. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Imidazo[4,5- c]pyridine Compounds as TLR7 Agonists for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Abstract
This document provides detailed application notes and validated protocols for the synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, a pivotal scaffold in medicinal chemistry. This compound and its derivatives are recognized as privileged structures due to their isosteric relationship with naturally occurring purines, leading to a wide spectrum of pharmacological activities.[1][2] Applications include the development of H3 receptor antagonists, VEGFR-2 kinase inhibitors, and other therapeutic agents.[3] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of two primary synthetic routes: the direct Pictet-Spengler condensation and a multi-step approach involving catalytic hydrogenation of an aromatic precursor. The causality behind experimental choices, self-validating quality control measures, and in-depth procedural details are provided to ensure reproducibility and success.
Introduction: The Significance of the Tetrahydroimidazo[4,5-c]pyridine Core
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is a conformationally restricted analogue of histamine and a structural isostere of purine.[1] This unique three-dimensional structure allows it to interact with a variety of biological targets with high specificity. Its derivatives have been investigated for numerous therapeutic applications, including the treatment of neurological disorders, cancer, and hypertension.[1][4]
The synthesis of this scaffold is therefore of great interest. The selection of a synthetic route often depends on the desired substitution pattern, scalability, and available starting materials. This note details two robust and well-documented strategies to obtain the hydrochloride salt, a form often preferred for its improved stability and solubility.
Synthetic Strategy 1: Pictet-Spengler Reaction
This is a highly efficient one-pot method for constructing the bicyclic core directly from commercially available starting materials. The reaction involves the condensation of histamine with an aldehyde (in this case, formaldehyde), followed by an acid-catalyzed intramolecular cyclization.
Mechanistic Principle
The Pictet-Spengler reaction proceeds via the formation of a Schiff base intermediate from the reaction of histamine's primary amino group with formaldehyde. The imidazole ring then acts as the nucleophile in an intramolecular electrophilic substitution reaction, attacking the iminium ion to form the new six-membered tetrahydropyridine ring. This powerful reaction constructs the target scaffold in a single, convergent step.
Visual Workflow: Pictet-Spengler Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride for in vitro assays
An Application Guide for the In Vitro Characterization of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound in in vitro assays. This compound is a potent ligand for the histamine H3 receptor (H3R), a key G protein-coupled receptor (GPCR) in the central nervous system. The H3R exhibits high constitutive activity, meaning it can signal without an activating ligand. Consequently, ligands like this compound often act as inverse agonists, reducing this basal receptor activity, in addition to functioning as antagonists that block the action of agonists.[1][2] Understanding this dual activity is critical for accurate pharmacological characterization.
The H3R functions as both a presynaptic autoreceptor, inhibiting histamine release, and a heteroreceptor, modulating the release of other crucial neurotransmitters such as acetylcholine, dopamine, and serotonin.[1][3][4] This regulatory role makes the H3R a significant target for therapeutic intervention in neurological and cognitive disorders, including Alzheimer's disease, schizophrenia, and narcolepsy.[4] This guide details the fundamental principles and step-by-step protocols for determining the compound's binding affinity, functional activity at the G-protein level, and its impact on downstream signaling pathways.
Mechanistic Framework: The Histamine H3 Receptor Signaling Cascade
The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Its high constitutive activity provides a basal level of signaling that is physiologically relevant. An inverse agonist, such as this compound, binds to the receptor and stabilizes it in an inactive conformation, thereby reducing the basal signaling output. This leads to the disinhibition of adenylyl cyclase, an increase in cAMP levels, and ultimately an increase in the release of histamine and other neurotransmitters.[1][4]
Compound Preparation and Handling
Proper handling and preparation are foundational to reproducible results.
-
Reconstitution: this compound is a salt, which generally enhances its solubility in aqueous solutions. For a primary stock solution, dissolve the compound in sterile, nuclease-free water or a buffer such as PBS. If solubility issues arise, Dimethyl Sulfoxide (DMSO) can be used. A common stock concentration is 10 mM.
-
Storage: Store the solid compound desiccated at -20°C. Stock solutions in water or DMSO should be aliquoted to avoid freeze-thaw cycles and stored at -20°C or -80°C.
-
Serial Dilutions: Prepare fresh serial dilutions for each experiment from the stock solution using the appropriate assay buffer. This minimizes the impact of compound adsorption to plasticware and potential degradation.
Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5][6] Handle the compound in a well-ventilated area or a chemical fume hood.[5] Refer to the manufacturer's Safety Data Sheet (SDS) for detailed information.
Protocol I: Receptor Binding Affinity (Ki Determination)
This assay quantifies the affinity of the test compound for the H3 receptor through competition with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound at the human H3 receptor.
Principle: The assay measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from the H3 receptor in membranes prepared from cells expressing the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.
Materials:
-
Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human H3 receptor.[1]
-
Radioligand: [³H]-Nα-methylhistamine ([³H]NAMH), a potent H3R agonist.[1][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled histamine or another potent H3R ligand.[1][7]
-
Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[7]
-
Scintillation Cocktail & Counter.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer (for Total Binding).
-
50 µL of Non-specific Binding Control (10 µM histamine).
-
50 µL of serially diluted this compound.
-
-
Add Radioligand: Add 50 µL of [³H]NAMH (at a final concentration near its Kd, e.g., 1-2 nM) to all wells.
-
Add Membranes: Add 100 µL of the H3R-containing cell membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.[7]
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol II: Functional Inverse Agonist & Antagonist Activity ([³⁵S]GTPγS Assay)
This assay directly measures the functional consequence of ligand binding on G-protein activation.[3] It is crucial for distinguishing between neutral antagonists and inverse agonists.[1]
Objective: To quantify the ability of the test compound to reduce basal G-protein activation (inverse agonism) and/or block agonist-stimulated G-protein activation (antagonism).
Principle: The exchange of GDP for GTP on the Gα subunit is the first step in G-protein activation. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to activated G-proteins and can be quantified. Due to the H3R's high constitutive activity, there is a basal level of [³⁵S]GTPγS binding. An inverse agonist will decrease this basal signal.[1][2]
Materials:
-
Cell Membranes: From H3R-expressing cells.
-
[³⁵S]GTPγS: Radiolabeled GTP analog.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[1]
-
GDP: Guanosine diphosphate (e.g., 10 µM final concentration).[1]
-
H3R Agonist (for antagonism): e.g., (R)-α-methylhistamine.
Step-by-Step Methodology:
A. To Measure Inverse Agonism:
-
Reaction Setup: To each well, add H3R membranes, Assay Buffer containing GDP, and serially diluted this compound. Include wells for basal activity (no compound) and non-specific binding (with excess unlabeled GTPγS).
-
Initiation: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to all wells.
-
Incubation: Incubate for 60 minutes at 30°C.[1]
-
Termination & Quantification: Terminate by rapid filtration, wash, and quantify radioactivity as described in Protocol I.
-
Analysis: Plot the % of basal [³⁵S]GTPγS binding against the log concentration of the compound. A dose-dependent decrease below 100% of basal activity indicates inverse agonism. Calculate the IC50 value.
B. To Measure Antagonism:
-
Pre-incubation: Pre-incubate H3R membranes and the test compound at various fixed concentrations for 15-30 minutes.
-
Agonist Stimulation: Add a range of concentrations of the H3R agonist ((R)-α-methylhistamine) to the wells.
-
Initiation: Add [³⁵S]GTPγS and proceed with incubation and termination as above.
-
Analysis: Generate agonist dose-response curves in the absence and presence of the test compound. A rightward shift in the agonist EC50 indicates competitive antagonism. The Schild regression can be used to determine the pA₂ value.
Protocol III: Downstream Signaling (cAMP Accumulation Assay)
This whole-cell assay measures the functional impact of H3R modulation on the downstream second messenger, cAMP.
Objective: To confirm the compound's mechanism via its effect on adenylyl cyclase activity.
Principle: Gi/o-coupled H3R activation inhibits adenylyl cyclase, decreasing cAMP production. An inverse agonist will relieve this basal inhibition, leading to an increase in intracellular cAMP levels, especially after stimulation with forskolin.[3][8]
Materials:
-
Cells: Live HEK293 or CHO cells stably expressing the H3 receptor, plated in 96- or 384-well plates.
-
Stimulation Buffer: HBSS or similar physiological buffer.
-
Forskolin: An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Detection Kit: HTRF, ELISA, or other commercially available kits.[8]
Step-by-Step Methodology:
-
Cell Plating: Plate cells 24 hours prior to the assay to achieve ~80-90% confluency.
-
Pre-treatment: Aspirate the culture medium and replace it with Stimulation Buffer containing IBMX (e.g., 500 µM). Incubate for 30 minutes at 37°C.
-
Compound Addition: Add serially diluted this compound.
-
Forskolin Stimulation: Immediately add a sub-maximal concentration of forskolin (e.g., 1-5 µM) to all wells to induce a measurable level of cAMP production.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis & Detection: Stop the reaction by adding the lysis buffer provided in the cAMP detection kit. Follow the manufacturer's protocol to measure cAMP levels.
-
Data Analysis: Plot the cAMP concentration (or assay signal) against the log concentration of the test compound. A dose-dependent increase in the cAMP signal confirms inverse agonist activity. Calculate the EC50 value.
Data Summary and Interpretation
The combination of these three assays provides a robust pharmacological profile of this compound.
| Assay Type | Expected Outcome for an H3R Inverse Agonist | Parameter Measured |
| Receptor Binding | Competitively displaces radioligand | Ki (Binding Affinity) |
| [³⁵S]GTPγS Binding | Decreases basal signal below 100% | IC50 (Functional Potency) |
| cAMP Accumulation | Increases forskolin-stimulated cAMP levels | EC50 (Cellular Potency) |
A compound that binds to the receptor (Protocol I) but does not decrease the basal [³⁵S]GTPγS signal (Protocol II) would be classified as a neutral antagonist. The clear demonstration of a decrease in basal activity in functional assays is the hallmark of an inverse agonist.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. en.ice-biosci.com [en.ice-biosci.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes & Protocols: Strategic Acylation of the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine Core
Prepared by: Gemini, Senior Application Scientist
Preamble: The Strategic Value of the Tetrahydro-imidazo[4,5-c]pyridine Scaffold
The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] Derivatives have shown significant potential as inhibitors of enzymes like Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) for treating periodontitis, as kinase inhibitors (e.g., VEGFR-2) in oncology, and as ligands for corticotropin-releasing factor (CRF) receptors for anxiety disorders.[4][5][6]
Acylation of this core, particularly at the piperidinyl nitrogen, is a critical synthetic transformation. It serves as a primary method for introducing diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[4][7] This guide provides a detailed examination of the principles, protocols, and critical parameters for the successful N-acylation of this versatile scaffold.
Foundational Principles: Understanding Reactivity and Regioselectivity
The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core possesses three nitrogen atoms, but they exhibit distinct chemical reactivity. The key to a successful acylation strategy lies in understanding and exploiting these differences.
-
N1 & N3 (Imidazole Ring): These nitrogens are part of an aromatic imidazole system. The lone pair of the N-H nitrogen (typically N1 or N3, depending on tautomeric form) is involved in the aromatic sextet, rendering it significantly less nucleophilic than a typical secondary amine. While acylation is possible under specific conditions, it is generally disfavored.
-
N5 (Piperidine Ring): This is a secondary aliphatic amine. Its lone pair is localized and readily available for nucleophilic attack, making it the most reactive site for acylation under standard conditions.
Therefore, the acylation of the unsubstituted core proceeds with high regioselectivity at the N5 position. This is a crucial experimental advantage, as it typically obviates the need for protecting groups on the imidazole ring, streamlining the synthetic workflow.[4]
Caption: Regioselectivity in the acylation of the core scaffold.
General Reaction Scheme & Workflow
The most common and reliable method for acylating the N5 position involves the reaction of the core with an acylating agent in the presence of a non-nucleophilic base. The base serves to neutralize the acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: General experimental workflow for N5-acylation.
Experimental Protocols
Protocol 1: Acylation via Acyl Halide
This protocol is adapted from a validated synthesis of N-acyl-substituted tetrahydroimidazopyridines and is highly reliable for a wide range of acyl chlorides and bromides.[4]
A. Materials & Reagents
-
4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine (1.0 eq)
-
Acyl halide (e.g., benzoyl chloride) (1.0 - 1.2 eq)
-
Triethylamine (TEA) (3.0 - 3.5 eq)
-
Dimethoxyethane (DME), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
B. Step-by-Step Procedure
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine (1.0 eq).
-
Solubilization & Basification: Add anhydrous dimethoxyethane (DME) to create a suspension (approx. 0.1 M concentration). Add triethylamine (3.5 eq) to the suspension.
-
Equilibration: Stir the mixture at room temperature (20-25°C) for 30 minutes. The triethylamine acts as both a base and a scavenger for the resulting HCl.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exotherm of the acylation reaction and minimize potential side reactions.
-
Reagent Addition: Add the respective acyl halide (1.0 eq) dropwise to the cooled, stirring suspension over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching & Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Add deionized water to the residue to dissolve the triethylamine hydrochloride salt.
-
Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., DCM/MeOH or EtOAc/Hexanes gradient).
-
Protocol 2: Acylation via Carboxylic Acid (Peptide Coupling)
This method is ideal for sensitive substrates or when the corresponding acyl halide is unstable or commercially unavailable. It utilizes standard peptide coupling agents.
A. Materials & Reagents
-
4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
B. Step-by-Step Procedure
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes to form the activated ester.
-
Nucleophilic Addition: Add a solution of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Work-up & Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with water, 5% aqueous LiCl solution (to remove DMF), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Data Summary & Optimization Parameters
The choice of reagents and conditions can be tailored based on the specific acyl group being introduced.
| Parameter | Method 1: Acyl Halide | Method 2: Coupling Agent | Method 3: Anhydride | Rationale / Field Insight |
| Acylating Agent | R-CO-Cl or R-CO-Br | R-COOH | (R-CO)₂O | Acyl halides are highly reactive but can be harsh. Coupling agents are milder but more expensive. Anhydrides are a good compromise. |
| Stoichiometry (Acyl) | 1.0 - 1.2 eq | 1.1 - 1.3 eq | 1.1 - 1.5 eq | A slight excess of the acylating agent ensures complete consumption of the starting material. |
| Base | Triethylamine, DIPEA | DIPEA, N-Methylmorpholine | Triethylamine, Pyridine | A non-nucleophilic tertiary amine is required to prevent it from competing with the core scaffold. DIPEA is often preferred for its steric bulk. |
| Solvent | DME, DCM, THF | DMF, DCM | DCM, Acetonitrile | Aprotic solvents are essential. DMF is excellent for solubility but can be difficult to remove. DME and DCM are good general-purpose choices. |
| Temperature | 0°C to RT | RT | 0°C to RT | Initial cooling is crucial for highly reactive agents like acyl chlorides to manage the exothermic reaction. |
| Typical Yield | Good to Excellent | Good to Excellent | Good | Yields are substrate-dependent but are generally high for this selective transformation. |
References
-
Schilling, K., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals (Basel). [Link]
-
Scott, M. E., et al. (1993). The regioselective acylation reactions of imidazopyridines. Tetrahedron Letters. [Link]
-
Black, L. A., et al. (1989). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Giraud, F., et al. (2011). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters. [Link]
-
Oh, Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Krchnak, V., et al. (2007). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Saczewski, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Arvanitis, A. G., et al. (2003). Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Saczewski, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Grabarz, A., et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative and DNA/RNA binding properties. FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic N-Alkylation of the 4,5,6,7-Tetrahydro-Imidazo[4,5-c]pyridine Scaffold
An In-Depth Technical Guide
Introduction: The Significance of the Tetrahydro-Imidazo[4,5-c]pyridine Core
The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, while the fused imidazole and saturated pyridine rings provide a rigid, three-dimensional framework amenable to chemical modification.[1] This scaffold is a key building block for developing novel therapeutics targeting neurodegenerative diseases, cancer, and microbial infections.[2] Furthermore, its derivatives have been investigated as inhibitors of enzymes like Porphyromonas gingivalis glutaminyl cyclase (PgQC), highlighting its versatility.[3]
N-alkylation is a fundamental strategy for modifying this core. The introduction of alkyl or arylalkyl groups onto the nitrogen atoms can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Critically, these substitutions directly modulate the compound's interaction with its biological target, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the strategic considerations and practical protocols for the N-alkylation of this important scaffold.
Part 1: Mechanistic Insight and Regioselectivity
A primary challenge in the alkylation of the imidazo[4,5-c]pyridine system is controlling regioselectivity. The core possesses three nitrogen atoms that can potentially be alkylated: the two nitrogens of the imidazole ring (N1 and N3) and the secondary amine of the tetrahydropyridine ring (N5). The imidazole portion exists in a state of tautomeric equilibrium, which complicates selective functionalization.[4][5]
The pyridine-like nitrogen (N5) is generally more nucleophilic than the pyrrole-like nitrogens of the imidazole ring. Consequently, under many standard alkylation conditions, substitution occurs preferentially at the N5 position.[4][6][7] However, the reaction outcome is a delicate interplay of electronic effects, steric hindrance from existing substituents, and the specific reaction conditions employed (e.g., base, solvent, temperature).
Caption: Tautomeric forms and primary sites for N-alkylation.
Part 2: Synthetic Strategies and Protocols
Strategy 1: Classical N-Alkylation with Alkyl Halides
This is the most direct and widely employed method for N-alkylation. It involves the reaction of the heterocyclic core with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base. The choice of base and solvent is critical for achieving high yields and controlling regioselectivity.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is required to deprotonate the nitrogen atom, increasing its nucleophilicity without competing in the alkylation reaction. Potassium carbonate (K2CO3) is a common choice, offering a good balance of reactivity and handling safety.[4][7] For less reactive systems, stronger bases like sodium hydride (NaH) may be used, but require anhydrous conditions. Triethylamine (Et3N) is often used as a milder base and acid scavenger.[3]
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal. DMF effectively solubilizes the heterocyclic starting material and the carbonate base, facilitating the reaction.[4][7] Acetonitrile is a good alternative, particularly for reactions run at moderate temperatures.[3]
Protocol 1: N5-Benzylation of 4,5,6,7-Tetrahydro-Imidazo[4,5-c]pyridine
This protocol details a representative procedure for the regioselective alkylation at the N5 position using benzyl bromide.
Materials:
-
4,5,6,7-Tetrahydro-Imidazo[4,5-c]pyridine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine (1.0 eq) and anhydrous K2CO3 (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Stir the suspension at room temperature for 20-30 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine. This removes residual DMF and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N5-benzylated product.
Caption: General workflow for classical N-alkylation.
Strategy 2: Transition Metal-Catalyzed N-Alkylation with Alcohols
Modern synthetic methods offer greener alternatives to alkyl halides. "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis utilizes alcohols as alkylating agents, with water being the only byproduct.[8] This approach, often catalyzed by complexes of Iridium, Ruthenium, or Manganese, proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction of the resulting iminium intermediate.[9][10][11]
Advantages:
-
Atom Economy: High atom economy with water as the sole byproduct.[8]
-
Substrate Scope: Alcohols are generally less toxic and more readily available than the corresponding halides.
-
Safety: Avoids the use of corrosive and lachrymatory alkyl halides.
This advanced method is suitable for laboratories equipped for catalytic chemistry and offers a more sustainable pathway to the desired products. A typical procedure involves heating the amine, alcohol, and a catalytic amount of the metal complex with a base in a suitable solvent.[12]
Part 3: Product Validation and Regioisomer Analysis
Confirming the structure of the alkylated product is non-trivial and is the cornerstone of a self-validating protocol. A combination of spectroscopic techniques is essential, with 2D NMR being the definitive tool for assigning regiochemistry.
Trustworthiness through Analysis:
-
Mass Spectrometry (MS): The first step is to confirm the addition of the alkyl group by verifying that the product's molecular ion peak ([M+H]+) in the mass spectrum corresponds to the expected mass.[4][6]
-
1H and 13C NMR: These spectra confirm the presence of the new alkyl group (e.g., new signals for a -CH2- group and aromatic protons for a benzyl substituent) and show shifts in the signals of the core structure.[13]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for unambiguously determining the site of alkylation.[4][5] A NOESY experiment detects spatial proximity between protons. For an N5-alkylated product, a clear correlation (cross-peak) will be observed between the protons of the newly introduced N-CH2 group and the protons on the adjacent C4 and C6 positions of the pyridine ring.[6][7] Conversely, if alkylation occurred on the imidazole ring (N1 or N3), no such correlation would be seen.
Data Presentation: Expected NOE Correlations for Regioisomer Identification
| Regioisomer | Key NOE Correlation | Expected Outcome |
| N5-Alkylated | Protons of N5-CH₂ -R ↔ Protons at C4 and C6 | Strong cross-peaks observed |
| N1-Alkylated | Protons of N1-CH₂ -R ↔ Protons at C4 and C6 | No cross-peaks observed |
| N3-Alkylated | Protons of N3-CH₂ -R ↔ Protons at C4 and C6 | No cross-peaks observed |
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active base; Low reaction temperature; Poor quality of alkylating agent or solvent. | Use a stronger base (e.g., NaH), ensuring anhydrous conditions. Increase reaction temperature. Use freshly distilled solvents and high-purity reagents. |
| Mixture of Regioisomers | Reaction conditions not selective enough. | Modify the base/solvent system. Often, N5 alkylation is favored under milder conditions (K2CO3/ACN). Protecting group strategies may be required for selective imidazole alkylation. |
| Di-alkylation | Excess alkylating agent used; Imidazole nitrogen is also alkylated. | Use a stoichiometric amount or slight excess (1.05-1.1 eq) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
| Difficult Purification | Similar polarity of starting material and product; Residual DMF in the crude product. | Optimize the chromatography mobile phase. Ensure thorough aqueous work-up to remove all DMF before loading onto the column. |
References
-
Goker, H., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved from [Link]
-
Wieprecht, T., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Molecules, 26(23), 7120. Retrieved from [Link]
-
Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3216–3228. Retrieved from [Link]
-
Dey, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 996–1010. Retrieved from [Link]
-
Al-Hourani, B., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. Retrieved from [Link]
-
Goker, H. (2025). N-Alkylation of Some Imidazopyridines. ResearchGate. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2020). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. ResearchGate. Retrieved from [Link]
-
Ravi, K., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Dyminska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Retrieved from [Link]
-
Elslager, E. F., et al. (1987). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 30(1), 7-14. Retrieved from [Link]
-
Cain, M., et al. (1987). 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Journal of Heterocyclic Chemistry, 24(3), 631-635. Retrieved from [Link]
-
Dyminska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Retrieved from [Link]
-
Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. Retrieved from [Link]
-
Unknown. (2013). ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble Cp*Iridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media. ResearchGate. Retrieved from [Link]
- Clark, R. D. (1987). EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity. Google Patents.
-
Sović, I., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(1), 164. Retrieved from [Link]
-
Karaca, G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5646–5656. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | 6882-74-2 [smolecule.com]
- 3. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
Application Notes and Protocols for the Analytical Quantification of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (Iptakalim)
Introduction: The Analytical Imperative for Iptakalim
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, commonly known as Iptakalim, is an ATP-sensitive potassium (K-ATP) channel opener with significant therapeutic potential, particularly in the management of cardiovascular diseases such as hypertension.[1][2] Its mechanism of action, which involves the modulation of ion channels, necessitates precise control over its dosage and purity to ensure therapeutic efficacy and patient safety.[3][4] The development of robust, accurate, and reliable analytical methods is therefore a cornerstone of its pharmaceutical development, from initial synthesis and formulation to quality control and stability testing.[5]
This comprehensive guide provides detailed application notes and protocols for the multi-faceted analytical characterization of Iptakalim hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, step-by-step methodologies. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in your analytical endeavors.
Physicochemical Properties of Iptakalim Hydrochloride
A thorough understanding of the physicochemical properties of Iptakalim hydrochloride is fundamental to the development of appropriate analytical methods.
| Property | Value/Information | Significance for Analytical Method Development |
| Chemical Formula | C₇H₁₁N₃·HCl | Influences molar mass calculations and elemental analysis. |
| Molecular Weight | 173.65 g/mol | Essential for preparing standard solutions of known concentration. |
| Appearance | White to off-white crystalline solid | Physical characteristic for initial identification. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[6] | Guides the selection of appropriate solvents for sample and standard preparation in techniques like HPLC and UV-Vis spectroscopy. |
| Chemical Structure | Imidazo[4,5-c]pyridine ring system | The chromophoric nature of the heterocyclic ring system allows for UV-Vis detection. The presence of protons in different chemical environments is key for NMR analysis. |
Chromatographic Analysis: The Cornerstone of Purity and Potency Assessment
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the determination of purity, potency, and stability of Iptakalim hydrochloride. A stability-indicating HPLC method is crucial as it can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[7][8]
Proposed Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method
This section outlines a proposed RP-HPLC method suitable for the routine quality control and stability assessment of Iptakalim hydrochloride. The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is chosen to achieve optimal retention and peak shape.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of Iptakalim hydrochloride.
Protocol: Quantitative Analysis of Iptakalim Hydrochloride by RP-HPLC
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for polar to moderately non-polar compounds. |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v) | A common mobile phase for hydrochloride salts, offering good buffering capacity and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Based on the UV absorbance of the imidazo[4,5-c]pyridine chromophore. A PDA detector can be used to identify the optimal wavelength. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential impurities. |
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of Iptakalim hydrochloride reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard solution. For dosage forms, weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of Iptakalim hydrochloride to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
4. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. Perform forced degradation studies. | No interference at the retention time of Iptakalim. The peak should be pure, as determined by a PDA detector. |
| Linearity | Prepare a series of at least five concentrations (e.g., 50-150% of the nominal concentration). | Correlation coefficient (r²) > 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of standard into the placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability: Inject the standard solution six times. - Intermediate Precision: Perform the analysis on different days with different analysts and equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be adequate for the determination of impurities. |
| Robustness | Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature). | No significant change in retention time, peak area, and tailing factor. |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[10][11] The drug substance is subjected to stress conditions to produce degradation products.
Protocol: Forced Degradation of Iptakalim Hydrochloride
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After each stress condition, the samples are diluted with the mobile phase and analyzed by the developed HPLC method. The chromatograms should demonstrate the resolution of the Iptakalim peak from any degradation product peaks.
Spectroscopic Methods for Identification and Quantification
Spectroscopic techniques are invaluable for the structural elucidation and quantitative analysis of Iptakalim hydrochloride.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of Iptakalim hydrochloride in bulk and pharmaceutical formulations.[12][13]
Protocol: Quantitative Analysis by UV-Vis Spectrophotometry
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) by scanning a dilute solution of Iptakalim hydrochloride (e.g., 10 µg/mL) between 200 and 400 nm.
-
Prepare a series of standard solutions of varying concentrations (e.g., 2-12 µg/mL).
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare a sample solution of appropriate concentration and measure its absorbance.
-
Determine the concentration of Iptakalim hydrochloride in the sample from the calibration curve.
-
-
Validation: The method should be validated for linearity, accuracy, and precision as per ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and can also be used for quantitative analysis (qNMR).[14][15][16]
¹H NMR for Structural Confirmation:
-
Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).
-
Expected Signals: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the imidazo[4,5-c]pyridine ring and the tetrahydro-pyridine moiety. The chemical shifts and coupling patterns will confirm the structure of the molecule.
Quantitative NMR (qNMR):
-
qNMR can be used for the accurate determination of the purity of Iptakalim hydrochloride without the need for a specific reference standard of the same compound.
-
An internal standard of known purity (e.g., maleic acid) is added in a precise amount to a known weight of the Iptakalim hydrochloride sample.
-
By comparing the integral of a well-resolved signal of Iptakalim with the integral of a known signal from the internal standard, the absolute purity of the sample can be calculated.
Gas Chromatography (GC) for Impurity Profiling
While GC is generally not suitable for the analysis of non-volatile hydrochloride salts like Iptakalim, it is an excellent technique for the detection and quantification of volatile organic impurities that may be present from the synthesis process, such as residual solvents.[17][18]
Protocol: Analysis of Residual Solvents by Headspace GC
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for the separation of common organic solvents (e.g., DB-624).
-
Sample Preparation: Accurately weigh a sample of Iptakalim hydrochloride into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: A temperature gradient program to separate the solvents of interest.
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: The identification and quantification of residual solvents are performed by comparing the retention times and peak areas with those of a standard mixture of known solvents.
Workflow for GC Analysis of Residual Solvents
Caption: Workflow for residual solvent analysis by Headspace GC.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The cornerstone of quality control for Iptakalim is a validated, stability-indicating HPLC method, which ensures the accurate determination of potency and purity. Complementary techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and GC play vital roles in structural confirmation, routine quantification, and the assessment of specific impurities like residual solvents. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data, which is paramount for regulatory compliance and the delivery of safe and effective pharmaceutical products to patients.
References
-
Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-22.
- Pasha, K., & Narayana, S. (2016).
- Pawar, S. V., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(5), 997-1011.
-
Synapse. (n.d.). Iptakalim Hydrochloride - Drug Targets, Indications, Patents. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (1996). Q2B: Validation of Analytical Procedures: Methodology.
- ICH Harmonised Tripartite Guideline. (2019). Q3A(R2): Impurities in New Drug Substances.
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]
-
AKT Publication. (2025). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. Retrieved from [Link]
- Ofori, E. (1985). Use of nmr for quantitative analysis of pharmaceuticals. Talanta, 32(11), 1069-1071.
- Li, X., et al. (2021). Evaluation of the Potential Effect of Iptakalim Hydrochloride on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis. Clinical Pharmacology in Drug Development, 10(10), 1231-1241.
- Wang, H., et al. (2010). The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels. Acta Pharmacologica Sinica, 31(7), 815-822.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. TrAC Trends in Analytical Chemistry, 29(1), 1-7.
- Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Sciences, 10(05).
- Sravani, G., & Devala, R. G. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis, 8(1), 22-30.
- Wang, H., et al. (2011). The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function. Acta Pharmacologica Sinica, 32(11), 1341-1350.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. TrAC Trends in Analytical Chemistry, 29(1), 1-7.
- Singh, S., & Kumar, V. (2015). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 8(1), 45.
- Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo.
-
Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]
-
Agilent. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
- Sangeetha, G., et al. (2021). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research, 67(1), 10-16.
- Wu, J., et al. (2006). Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta. The Journal of pharmacology and experimental therapeutics, 319(1), 155-164.
- Jain, A. S., et al. (2024). Analytical QBD Approach for Development and validation of Imeglimin Hydrochloride from Bulk and Tablet Dosage by RP-HPLC with PDA Detector. African Journal of Biomedical Research, 24(4s), 15255-15263.
- Wierzbicki, L. R., et al. (1997). Quantitative HPLC Analysis of an Analgesic/Caffeine Formulation.
-
SIELC Technologies. (n.d.). HPLC Separation of Sodium, Potassium Ions and Tetramethylammonium Chloride on Newcrom AH Column. Retrieved from [Link]
- Patel, M. J., et al. (2012). Stability indicating rp-hplc method for simultaneous determination of frusemide and amiloride hydrochloride in tablet dosage for. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 214-219.
- Wang, H., et al. (2010). The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels. Acta Pharmacologica Sinica, 31(7), 815-822.
- Boinapally, P., & Chowdhury, A. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Current Pharmaceutical Research, 11(4), 58-63.
- Pérez-López, M., et al. (2021).
- Ahmad, S., et al. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method.
- Reddy, P. R., et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF HYDROCHLOROTHIAZIDE AND IRBESARTAN IN COMBINED DOSAGE FORM BY RP HPLC. International Journal of Pharmaceutical Sciences and Research, 11(3), 1334-1341.
- Opeolu, B. O., et al. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. Chemistry Central Journal, 10(1), 1-9.
- Sangeetha, G., et al. (2021). RP-HPLC Method Development and Validation of Tapentadol Hydrochloride in Bulk and Pharmaceutical Formulations. Asian Journal of Pharmaceutical and Clinical Research, 14(3), 52-57.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iptakalim Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aktpublication.com [aktpublication.com]
- 6. Iptakalim Hydrochloride | Potassium Channel | AChR | TargetMol [targetmol.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. iajps.com [iajps.com]
- 13. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
- 14. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of nmr for quantitative analysis of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
- 18. agilent.com [agilent.com]
Application Notes & Protocols for Imidazo[4,5-c]pyridines in Cancer Research
Introduction: The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology. Its structural resemblance to endogenous purines allows it to function as a "bioisostere," enabling it to interact with the ATP-binding sites of numerous enzymes that are critical for cancer cell proliferation and survival.[1] This inherent characteristic makes the imidazo[4,5-c]pyridine framework a privileged scaffold for the design of targeted anticancer agents. Dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.[2] This guide provides an in-depth exploration of the applications of imidazo[4,5-c]pyridine derivatives in cancer research, focusing on their mechanisms of action, protocols for their evaluation, and insights into the rationale behind experimental design.
Application Note 1: Key Mechanisms of Action in Oncology
Imidazo[4,5-c]pyridine derivatives exert their anticancer effects by modulating several critical cellular pathways. Their primary utility has been demonstrated in the inhibition of protein kinases and enzymes involved in DNA damage repair.
Inhibition of Src Family Kinases (SFKs) in Glioblastoma
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor, characterized by poor prognosis and high resistance to therapy.[3] Src family kinases (SFKs), a group of non-receptor tyrosine kinases, are frequently overexpressed and hyperactivated in GBM, playing a pivotal role in tumor growth, invasion, and angiogenesis.[3] This makes SFKs compelling therapeutic targets.
Mechanism of Inhibition: Imidazo[4,5-c]pyridin-2-one derivatives have been specifically designed to target the ATP-binding pocket of SFKs like c-Src and Fyn.[3] By occupying this pocket, these inhibitors prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. This abrogation of SFK signaling disrupts downstream pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in GBM cells. The design of these inhibitors often builds upon existing pharmacophores, such as that of the lead compound PP2, to achieve high potency and selectivity.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Designing inhibitors using tetrahydroimidazo[4,5-c]pyridine scaffold
An In-Depth Guide to the Design and Application of Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is an intricate journey from a conceptual scaffold to a clinical candidate. Among the myriad of heterocyclic structures available to medicinal chemists, the tetrahydroimidazo[4,5-c]pyridine core has emerged as a "privileged scaffold." Its unique three-dimensional structure and synthetic accessibility have made it a cornerstone for developing potent and selective inhibitors against a range of high-value biological targets.
This guide serves as a comprehensive technical resource, providing not just protocols, but the scientific rationale behind the experimental design. We will navigate the workflow from library synthesis to biological screening and the iterative process of lead optimization, grounded in established scientific principles and methodologies.
The Scientific Appeal of the Tetrahydroimidazo[4,5-c]pyridine Scaffold
The utility of a chemical scaffold in drug discovery is dictated by its structural and chemical properties. The tetrahydroimidazo[4,5-c]pyridine system offers several distinct advantages:
-
Structural Rigidity and Defined Vectors: The fused bicyclic system imparts significant rigidity. This pre-organization reduces the entropic penalty upon binding to a target, often leading to higher affinity. It also presents well-defined vectors for substitution, allowing chemists to systematically probe the chemical space around the core.
-
Hydrogen Bonding Capacity: The scaffold contains multiple nitrogen atoms that can serve as both hydrogen bond donors and acceptors, critical for anchoring the molecule within a protein's active site.
-
Synthetic Tractability: The synthesis of this core and its derivatives is well-established, often employing robust and modular reactions like the Pictet-Spengler cyclization, which allows for the creation of diverse compound libraries.[1]
-
Bioisostere for Purines: Its structural similarity to the purine core of nucleotides makes it an excellent starting point for designing inhibitors for enzymes that interact with ATP or GTP, most notably protein kinases.[2][3][4]
Key Biological Targets and Therapeutic Applications
The versatility of the tetrahydroimidazo[4,5-c]pyridine scaffold has been demonstrated by its successful application in developing inhibitors for several important classes of enzymes and receptors.[5]
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | VEGFR-2, CDK2, JAKs, MLK3 | Oncology, Inflammation[6][7][8][9] |
| Poly(ADP-ribose) polymerase (PARP) | PARP-1 | Oncology[10] |
| Glutaminyl Cyclases (QC) | Porphyromonas gingivalis QC | Periodontitis, Anti-infectives[1][11] |
| Receptors | Angiotensin II Type 1 (AT1) Receptor | Hypertension[12] |
A Workflow for Inhibitor Development
The journey from scaffold to a preclinical candidate is a systematic process of design, synthesis, and testing. The following workflow illustrates the key stages.
Caption: The drug discovery workflow for tetrahydroimidazo[4,5-c]pyridine inhibitors.
Application Note 1: Synthesis of a Tetrahydroimidazo[4,5-c]pyridine Library
Objective: To synthesize a diverse library of N-substituted tetrahydroimidazo[4,5-c]pyridine derivatives for initial screening. This protocol outlines a common solution-phase synthesis.
Rationale: The described method utilizes a Pictet-Spengler reaction, a classic and robust method for constructing the tetrahydro-β-carboline core, which is structurally related and illustrates the principles applicable to our target scaffold.[1] Subsequent N-alkylation or acylation allows for rapid diversification.
Protocol: Synthesis and Diversification
Step 1: Scaffold Synthesis (via Pictet-Spengler Reaction)
-
Materials: Histamine dihydrochloride, appropriate aldehyde or ketone (e.g., benzaldehyde), trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Suspend histamine dihydrochloride (1 eq.) in DCM.
-
Add the selected aldehyde or ketone (1.1 eq.) to the suspension.
-
Add TFA (0.1 eq.) to catalyze the reaction.
-
Stir the mixture at room temperature for 24-48 hours until reaction completion is observed by TLC or LC-MS.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to yield the core tetrahydroimidazo[4,5-c]pyridine scaffold.[1]
-
Step 2: Library Diversification (N-Alkylation)
-
Materials: Tetrahydroimidazo[4,5-c]pyridine core (1 eq.), triethylamine (3 eq.), various alkyl or benzyl halides (e.g., benzyl bromide) (1 eq.), acetonitrile.
-
Procedure:
-
Dissolve the core scaffold in acetonitrile.
-
Add triethylamine and stir at room temperature for 30 minutes.[1]
-
Add the desired halide and continue stirring at room temperature for 12 hours.[1]
-
Evaporate the solvent. Take up the residue in water and extract with ethyl acetate (3x).[1]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate.[1]
-
Purify each library member by flash chromatography or preparative HPLC.
-
Confirm the structure and purity of final compounds using LC-MS and NMR spectroscopy.
-
Application Note 2: In Vitro Kinase Inhibition Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.
Rationale: Protein kinases are a major target class for this scaffold.[4] Luminescence-based assays, such as the ADP-Glo™ assay, are widely used in high-throughput screening because they are sensitive, robust, and measure kinase activity directly by quantifying ADP production.[13]
Protocol: ADP-Glo™ Kinase Assay
-
Materials: Target kinase, kinase-specific substrate peptide, ATP, synthesized inhibitors, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit, opaque 96- or 384-well plates.[13]
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.[13]
-
Kinase Reaction:
-
In each well of the plate, add 2.5 µL of the serially diluted inhibitor or DMSO as a control.
-
Add 2.5 µL of the target kinase.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.[13]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[13]
-
-
From Hit to Lead: The Role of Structure-Activity Relationship (SAR)
The initial screening identifies "hits"—compounds with measurable activity. The subsequent phase, lead optimization, aims to transform these hits into potent, selective, and drug-like lead compounds. This is driven by an understanding of the Structure-Activity Relationship (SAR), which relates changes in a molecule's structure to its biological activity.[14]
Caption: The iterative cycle of lead optimization driven by SAR analysis.
By systematically modifying different positions on the tetrahydroimidazo[4,5-c]pyridine scaffold and observing the impact on potency, chemists can build a model of the key interactions required for binding.[15] For example, SAR studies on a series of inhibitors revealed that introducing a benzoyl moiety at the N5 position resulted in superior activity compared to other acyl groups, suggesting an optimal spatial arrangement for interacting with the target protein.[1] This knowledge is then used to design the next round of compounds with enhanced properties.
Conclusion
The tetrahydroimidazo[4,5-c]pyridine scaffold represents a powerful and validated starting point for modern drug discovery. Its favorable physicochemical properties and synthetic versatility provide a robust platform for generating novel inhibitors. By integrating rational design, efficient synthesis, and rigorous biological evaluation, researchers can harness the potential of this scaffold to develop next-generation therapeutics for a wide range of human diseases.
References
-
Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals (Basel). [Link]
-
Ramsbeck, D., et al. (2021). Synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie. [Link]
-
Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
-
El-Gamal, M.I., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
-
Amat, M., et al. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC. [Link]
-
Taha, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PubMed. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link]
-
Kim, H., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Drug Design Org. Structure Activity Relationships (SAR). drug-design.org. [Link]
-
Taha, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Sajith, A.M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. [Link]
-
Sajith, A.M., et al. (2015). Design, synthesis and structure - Activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]
-
Matijas, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
Norman, M.H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Structure–activity relationship. Wikipedia. [Link]
-
Sajith, A.M., et al. (2015). Design, synthesis and structureeactivity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]
-
Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]
-
Kamal, A., et al. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Advances. [Link]
Sources
- 1. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydroimidazo[4,5- c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Application Notes and Protocols for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Introduction: Understanding the Molecule
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS No: 879668-17-4) is a heterocyclic compound featuring a fused imidazole and pyridine ring system.[1][2] This structural motif is of significant interest in medicinal chemistry and drug development, as derivatives of imidazo[4,5-c]pyridine have been explored for a range of biological activities, including as potential kinase inhibitors and receptor modulators.[3] The hydrochloride salt form generally enhances the solubility and stability of the parent compound, making it more amenable to use in research and pharmaceutical development.[4]
The proper handling and storage of this compound are paramount to ensure its chemical integrity, experimental reproducibility, and the safety of laboratory personnel. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the best practices for managing this reagent.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is the foundation of its safe and effective use. The following table summarizes key physicochemical and safety information.
| Property | Value/Information | Source(s) |
| Chemical Formula | C₆H₁₀ClN₃ | [1] |
| Molecular Weight | 159.62 g/mol | [5] |
| Appearance | White to light yellow or light orange powder/crystal | [6] |
| Purity | Typically >95% | |
| CAS Number | 879668-17-4 | [1][2][5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Core Principles of Handling and Storage
The primary challenges in handling this compound stem from its likely hygroscopic nature and potential for phot-degradation, characteristics common to many hydrochloride salts of nitrogen-containing heterocycles.[7]
Mitigating Hygroscopicity
Causality: Hydrochloride salts of amines are prone to absorbing moisture from the atmosphere. This can lead to inaccurate weighing, degradation of the compound, and altered solubility.[8]
Protocol:
-
Storage : Always store the compound in a tightly sealed container, preferably the original manufacturer's vial. For long-term storage, place the primary container inside a secondary container (such as a heat-sealed foil bag or a desiccator cabinet) with a desiccant (e.g., silica gel pouches).[9]
-
Environment : Handle the solid compound in a controlled environment with low humidity, such as a glove box or a glove bag flushed with an inert gas (e.g., nitrogen or argon).[10]
-
Weighing : If a controlled atmosphere is unavailable, minimize the compound's exposure to ambient air. Have all necessary equipment ready, weigh the required amount quickly, and immediately reseal the container.[8]
Light Sensitivity
Causality: Imidazopyridine derivatives can be susceptible to photodegradation upon exposure to UV/B light.[7] This photochemical instability can lead to the formation of impurities and a loss of potency.
Protocol:
-
Storage of Solid : Keep the solid compound in an opaque container or an amber vial to protect it from light.
-
Storage of Solutions : Store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Handling : Minimize exposure to direct sunlight or strong laboratory lighting during experiments.
Recommended Storage Conditions
The stability of the compound is directly influenced by its storage conditions. The following diagram outlines a decision-making process for appropriate storage.
Caption: Decision tree for the optimal storage of the compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Due to the compound's hygroscopicity, preparing a concentrated stock solution from a freshly opened bottle is a reliable method to ensure accurate concentration for subsequent experiments.[11]
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, ethanol, or sterile water)
-
Sterile, amber vials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Environment Setup : If available, perform steps 2-4 inside a glove box or under a stream of inert gas.
-
Tare the Vial : Place a sterile, empty amber vial on the analytical balance and tare it.
-
Transfer Compound : Quickly transfer the entire content of the newly opened bottle of the compound into the tared vial.
-
Determine Mass : Record the exact mass of the compound.
-
Solvent Addition : Calculate the volume of solvent required to achieve the desired stock concentration. Using a calibrated pipette, add the solvent to the vial.
-
Dissolution : Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.
-
Aliquoting : Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or vials. This prevents repeated freeze-thaw cycles and moisture contamination of the main stock.
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General Handling and Personal Protective Equipment (PPE)
A systematic approach to handling ensures both the integrity of the experiment and the safety of the researcher.
Caption: Workflow for the safe handling of the compound.
Solubility and Chemical Compatibility
-
Chemical Incompatibilities : Avoid strong oxidizing agents, as they can react with the heterocyclic rings. Also, avoid strong bases, which will deprotonate the hydrochloride salt and may affect its stability and solubility.
Disposal
All waste containing this compound, including unused solid, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? Available at: [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with? Available at: [Link]
-
American Elements. This compound. Available at: [Link]
-
HepatoChem. How do you handle hygroscopic salts? Available at: [Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Quora. Why is imidazole more basic than pyridine? Available at: [Link]
-
ResearchGate. Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? Available at: [Link]
-
AbacipharmTech. This compound. Available at: [Link]
-
Heterocyclic Chemistry lecture notes. Available at: [Link]
-
Chemistry LibreTexts. 15.6: Aromatic Heterocycles - Pyridine and Pyrrole. Available at: [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
-
YouTube. Basicity of imidazole and pyridine. Available at: [Link]
-
PubMed. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Available at: [Link]
-
NIH National Library of Medicine. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Available at: [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
PubMed. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Available at: [Link]
-
ijrpr. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. Available at: [Link]
-
Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-3H-imidazo(4,5-c)pyridine-6-carboxylic acid--hydrogen chloride (1/1) | C7H10ClN3O2 | CID 177192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tutorchase.com [tutorchase.com]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
The Pictet-Spengler Reaction: A Strategic Approach for the Synthesis of Tetrahydroimidazo[4,5-c]pyridines
Introduction: The Significance of the Tetrahydroimidazo[4,5-c]pyridine Scaffold
The fusion of imidazole and pyridine rings to form the imidazopyridine core has yielded a class of heterocyclic compounds with profound significance in medicinal chemistry.[1] Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Among the various isomers, the tetrahydroimidazo[4,5-c]pyridine scaffold has emerged as a particularly valuable framework in drug discovery. This is exemplified by its recent exploration as a basis for potent inhibitors of glutaminyl cyclase in Porphyromonas gingivalis, a key pathogen associated with periodontitis.[2][3][4] The development of efficient and versatile synthetic routes to this core structure is therefore of paramount importance for researchers in drug development and related scientific fields.
The Pictet-Spengler reaction, a classic and powerful tool in heterocyclic synthesis, offers a direct and elegant pathway to construct such fused ring systems.[5][6] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] This application note provides a detailed guide to the synthesis of the tetrahydroimidazo[4,5-c]pyridine core using the Pictet-Spengler reaction, complete with a step-by-step protocol, mechanistic insights, and practical considerations for optimization and troubleshooting.
Reaction Mechanism: A Stepwise Annulation
The Pictet-Spengler reaction for the synthesis of tetrahydroimidazo[4,5-c]pyridines proceeds through a well-established mechanism initiated by the formation of a Schiff base, which then cyclizes via an electrophilic aromatic substitution. The key driving force is the formation of a highly electrophilic iminium ion under acidic conditions.[5]
The reaction, when starting with histamine as the β-arylethylamine, can be broken down into the following key steps:
-
Iminium Ion Formation: The reaction commences with the condensation of the primary amino group of histamine with an aldehyde (e.g., formaldehyde) to form a Schiff base. In the presence of an acid catalyst, the nitrogen of the imine is protonated, generating a highly electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich imidazole ring of the histamine moiety then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization is the core ring-forming step of the Pictet-Spengler reaction.
-
Rearomatization: The resulting cationic intermediate, a spirocyclic species, undergoes deprotonation to restore the aromaticity of the imidazole ring, yielding the final tetrahydroimidazo[4,5-c]pyridine product.
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol: Synthesis of the Tetrahydroimidazo[4,5-c]pyridine Core
This protocol details the synthesis of the parent 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine scaffold via the Pictet-Spengler reaction between histamine and paraformaldehyde.[2] This core can then be further functionalized to generate a library of derivatives.
Materials and Reagents:
-
Histamine dihydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Chloroform (CHCl₃) and Methanol (MeOH) for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend histamine dihydrochloride (1.0 eq) and paraformaldehyde (1.2 eq) in a mixture of water and ethanol.
-
Acid Catalysis and Reflux: Add concentrated hydrochloric acid to the suspension and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After completion of the reaction (typically several hours), cool the mixture to room temperature. Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on a silica gel column. A typical eluent system is a gradient of chloroform and methanol.[2] The fractions containing the desired product are collected and the solvent is evaporated to yield the pure 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine.
Caption: Experimental Workflow for Synthesis.
Data Presentation: Representative Derivatization
The synthesized tetrahydroimidazo[4,5-c]pyridine core is a versatile intermediate for further functionalization, typically at the secondary amine in the pyridine ring. Below is a table summarizing representative examples of N-alkylation and N-acylation reactions.[2]
| Entry | Core Scaffold | Reagent | Reaction Type | Product Structure |
| 1 | 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | Benzyl bromide | N-Alkylation | 5-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
| 2 | 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | 4-Fluorobenzyl bromide | N-Alkylation | 5-(4-Fluorobenzyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
| 3 | 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | Benzoyl chloride | N-Acylation | (4,6,7,8-Tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)(phenyl)methanone |
| 4 | 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | Phenylacetyl chloride | N-Acylation | 1-Phenyl-2-(4,6,7,8-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethan-1-one |
Troubleshooting and Optimization
While the Pictet-Spengler reaction is generally robust, certain challenges may arise. Understanding the causality behind these issues is key to effective troubleshooting and optimization.
-
Low Yields:
-
Cause: Incomplete reaction or decomposition of starting materials/product. The imidazole ring, while nucleophilic, can be sensitive to harsh acidic conditions and high temperatures.
-
Solution: Monitor the reaction closely by TLC. Optimization of the acid catalyst (type and concentration) and reaction temperature is crucial. For sensitive substrates, milder acids like trifluoroacetic acid (TFA) or even Lewis acids could be explored.[7]
-
-
Formation of Side Products:
-
Cause: Over-alkylation or polymerization, especially with highly reactive aldehydes like formaldehyde. The product itself can potentially react further.
-
Solution: Careful control of stoichiometry is important. Slow, portion-wise addition of the aldehyde can help to minimize side reactions. A slight excess of the aldehyde may be beneficial to ensure full consumption of the histamine.
-
-
Purification Difficulties:
-
Cause: The polar nature of the product can lead to challenges in extraction and chromatography.
-
Solution: Ensure complete neutralization and even slight basification of the reaction mixture to facilitate extraction into organic solvents. For chromatography, a polar solvent system (e.g., CHCl₃/MeOH with a small amount of triethylamine to suppress tailing on silica gel) is often necessary.
-
Conclusion
The Pictet-Spengler reaction provides a reliable and efficient method for the synthesis of the medicinally important tetrahydroimidazo[4,5-c]pyridine scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable heterocyclic core. The protocol and insights provided in this application note serve as a practical guide for scientists and professionals in drug discovery and organic synthesis, enabling the exploration of novel derivatives for various therapeutic applications. The versatility of the Pictet-Spengler reaction, coupled with the biological potential of the imidazopyridine framework, ensures its continued relevance in the development of new chemical entities.
References
-
Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals (Basel), 14(12), 1206. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Sánchez-Sánchez, M. del Mar, et al. (1992). The total regioselective synthesis of the rigid (+)-pilocarpine analogs 4-6 starting from L-histidine is described. Chemical & Pharmaceutical Bulletin, 40(11), 2958-2962. Available at: [Link]
-
Ramsbeck, D., et al. (2021). Synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives. ResearchGate. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available at: [Link]
-
Kaur, H., et al. (2021). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 280, 01014. Available at: [Link]
-
Kumar, A., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1285-1323. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Giovenzana, G. B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 643. Available at: [Link]
-
Sharma, V., & Kumar, P. (2005). A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase. Journal of Combinatorial Chemistry, 7(2), 317-321. Available at: [Link]
-
Sharma, V., & Kumar, P. (2008). Application of the modified Pictet-Spengler cyclization reaction for the preparation of an imidazopyrazine ring: synthesis of new pyrido- and pyrimido[1,2-a]imidazo[4,5-e]pyrazines. Tetrahedron Letters, 49(3), 424-427. Available at: [Link]
-
ResearchGate. (2021). Synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives. Available at: [Link]
-
Sławiński, J., et al. (2020). Synthesis and Medicinal Applications of Imidazopyridine Derivatives: A Review. Molecules, 25(18), 4274. Available at: [Link]
-
Patané, S., et al. (2009). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2009(11), 148-157. Available at: [Link]
-
Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PubMed. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroimidazo[4,5- c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes & Protocols: The Strategic Utility of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction: Unveiling a Core Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals. 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, available commercially as its hydrochloride salt, has emerged as a highly valuable and versatile intermediate. Its rigid, bicyclic structure, featuring a reactive secondary amine, makes it an ideal synthon for introducing a specific conformational constraint and a key interaction point in a target molecule.
This guide provides an in-depth exploration of the practical applications of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl, focusing on its role in the synthesis of advanced pharmaceutical intermediates. We will delve into its chemical properties, core reactivity, and provide a detailed, field-proven protocol for its utilization in a key synthetic transformation, contextualized within the synthesis of a globally recognized therapeutic agent.
Physicochemical & Handling Profile
A thorough understanding of the intermediate's properties is the foundation of its successful application in any synthetic workflow. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
Table 1: Key Properties of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl
| Property | Value | Source |
| CAS Number | 879668-17-4 | [1][2] |
| Molecular Formula | C₆H₁₀ClN₃ | [1][2] |
| Molecular Weight | 159.62 g/mol | [2] |
| Appearance | Off-white to light yellow solid | Generic observation |
| Solubility | Soluble in water, methanol. | [3] |
| Stability | Stable under normal conditions. Hygroscopic. | [3] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. | [4] |
Safety & Handling Synopsis: As with any laboratory chemical, appropriate precautions are necessary. The compound may cause skin and serious eye irritation. It is also potentially harmful if swallowed or inhaled.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4] For detailed information, consult the full Safety Data Sheet (SDS).[2][5]
Core Reactivity & Strategic Application
The synthetic utility of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine is centered on the nucleophilicity of the secondary amine within the tetrahydropyridine ring. This site allows for straightforward functionalization through N-alkylation or N-acylation reactions, enabling its covalent linkage to other molecular fragments.[6]
This reactivity is expertly leveraged in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat certain cancers.[7] A prime example is Ibrutinib , where the tetrahydroimidazo[4,5-c]pyridine moiety serves as a critical linker, connecting the core pyrazolo[3,4-d]pyrimidine pharmacophore to the acryloyl "warhead" that ensures covalent binding to the target enzyme.[8][9]
Below is a diagram illustrating the general reactivity of this intermediate.
Caption: General Reactivity of the Tetrahydroimidazopyridine Core.
Protocol: Synthesis of a Key Ibrutinib Precursor
This protocol details the N-arylation of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine with a protected 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a crucial step in many reported Ibrutinib syntheses.[7][8] The reaction proceeds via a nucleophilic substitution mechanism.
Principle & Causality
The reaction involves the coupling of the nucleophilic secondary amine of our title intermediate with an electrophilic pyrazolopyrimidine core. An inorganic base is used to first neutralize the hydrochloride salt, liberating the free base of the tetrahydroimidazopyridine. The base then facilitates the nucleophilic attack by maintaining a deprotonated, and therefore more reactive, amine. The choice of a polar aprotic solvent like DMF or DMSO is critical; it must solubilize the reactants and facilitate the reaction kinetics without participating in the reaction.
Materials & Equipment
-
Reagents:
-
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl (1.0 eq)
-
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate or a similar electrophilic partner (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Heating mantle with temperature controller
-
Condenser and nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent).
-
Reactant Addition: Add the electrophilic pyrazolopyrimidine partner (1.1 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical method, such as TLC or LC-MS, until consumption of the starting material is observed (typically 4-12 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into deionized water. This step precipitates the product and dissolves the inorganic salts.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.
-
Work-up - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. This removes residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel to afford the desired pure N-arylated product.
Visualization of the Synthetic Step
Caption: Key coupling reaction in the synthesis of an Ibrutinib precursor.
Conclusion
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl is more than just a chemical; it is a strategic tool for the modern synthetic chemist. Its defined structure and predictable reactivity allow for its efficient incorporation into complex molecular architectures, significantly streamlining synthetic routes to high-value pharmaceutical agents like Ibrutinib. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this pivotal intermediate in their discovery and development endeavors.
References
- 1. americanelements.com [americanelements.com]
- 2. capotchem.com [capotchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 9. medkoo.com [medkoo.com]
The Versatile Scaffold: A Guide to Synthesizing Kinase Inhibitors with 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold in the synthesis of potent and selective kinase inhibitors. This privileged structure, a conformationally restricted analog of histamine, offers a unique three-dimensional framework that has been successfully exploited in the development of inhibitors for various kinase families, most notably Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] We will delve into the core synthetic methodologies, provide detailed, field-tested protocols, and discuss critical structure-activity relationships (SAR) to empower the rational design of next-generation kinase inhibitors.
The Strategic Advantage of the Tetrahydroimidazopyridine Core
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core serves as an excellent starting point for kinase inhibitor design due to a confluence of advantageous structural and chemical properties. Its rigid, bicyclic nature helps to reduce the entropic penalty upon binding to the target kinase, often leading to higher affinity. The presence of multiple nitrogen atoms provides key hydrogen bond donor and acceptor sites, facilitating crucial interactions within the ATP-binding pocket of kinases. Furthermore, the scaffold presents multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The general workflow for the synthesis of kinase inhibitors utilizing this scaffold begins with the construction of the core, followed by strategic functionalization to introduce moieties that will interact with specific regions of the target kinase.
Caption: General workflow for kinase inhibitor synthesis.
Core Synthesis: Building the Foundation
The most common and efficient method for constructing the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is through a Pictet-Spengler reaction, utilizing a readily available starting material such as L-histidine.
Protocol 1: Synthesis of (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic Acid
This protocol outlines the synthesis of the carboxylic acid-functionalized core, a key intermediate for further elaboration.
Materials:
-
L-histidine
-
Concentrated Hydrochloric Acid (HCl)
-
Formaldehyde (37% solution in water)
-
Water (deionized)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Suspend L-histidine (e.g., 50 g, 322 mmol) in water (420 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add concentrated HCl (29 mL) dropwise to the stirred suspension. Maintain the temperature at 0 °C.
-
Once the HCl addition is complete, add formaldehyde (55 mL, 676.72 mmol) in one portion to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product as a hydrochloride salt. This can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
L-histidine as a starting material: Its inherent imidazole and amino acid functionalities provide the necessary components for the intramolecular cyclization.
-
Acidic conditions (HCl): The acid protonates the amino group of histidine, making it a better nucleophile for the subsequent reaction with formaldehyde. It also facilitates the intramolecular electrophilic aromatic substitution (the Pictet-Spengler cyclization).
-
Formaldehyde: Acts as the electrophile, reacting with both the primary amine and the imidazole ring to form the tetrahydropyridine ring.
-
Low temperature (0 °C) during initial additions: Helps to control the exothermic reaction between the amine and formaldehyde and prevents potential side reactions.
Elaboration of the Core: Building the Inhibitor
With the core scaffold in hand, the next crucial phase is its functionalization to introduce the necessary pharmacophoric elements for kinase inhibition. This typically involves N-arylation of the imidazole nitrogen and/or amide coupling at the carboxylic acid (if present).
Protocol 2: N-Arylation of the Imidazo[4,5-c]pyridine Core
This protocol describes a general copper-catalyzed N-arylation of the imidazole moiety, a common strategy to introduce a group that can interact with the hinge region of a kinase.
Materials:
-
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine derivative
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., 1,10-phenanthroline derivatives)
-
A base (e.g., cesium carbonate, potassium carbonate)
-
A high-boiling point solvent (e.g., DMF, DMSO, or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivative (1.0 eq), aryl halide (1.2 eq), copper catalyst (e.g., CuI, 5-10 mol%), ligand (10-20 mol%), and base (2.0 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Copper catalysis: Copper catalysts are well-established for N-arylation of azoles and are generally more cost-effective than palladium catalysts for this transformation.
-
Ligand: The ligand stabilizes the copper catalyst and facilitates the catalytic cycle, often leading to higher yields and milder reaction conditions.
-
Base: The base is required to deprotonate the imidazole nitrogen, making it nucleophilic for the coupling reaction.
-
Inert atmosphere: Prevents the oxidation of the copper catalyst, which can lead to catalyst deactivation.
Protocol 3: Amide Bond Formation
This protocol details a standard amide coupling procedure to attach various substituents to the carboxylic acid functionality of the core.
Materials:
-
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid derivative
-
Amine
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like HATU and HBTU are highly efficient for forming amide bonds, especially with sterically hindered substrates, by minimizing side reactions and racemization. EDC in combination with HOBt is a more economical option that is also very effective.
-
Base: A non-nucleophilic organic base is used to neutralize the acidic byproducts of the reaction and to ensure the amine nucleophile is in its free base form.
-
Anhydrous conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has yielded valuable SAR data for the development of potent and selective kinase inhibitors. The following table summarizes key findings from various studies.
| Position of Modification | Type of Modification | Impact on Activity | Example Target |
| N1/N3 of Imidazole | N-Arylation with substituted phenyl rings | Often crucial for hinge-binding. Substituents can modulate potency and selectivity. | JAK, VEGFR-2 |
| C2 of Imidazole | Introduction of small alkyl or aryl groups | Can influence interactions with the gatekeeper residue and the back pocket of the kinase. | JAK |
| N5 of Tetrahydropyridine | Alkylation or acylation | Can be used to modulate solubility and cell permeability. Often a site for introducing selectivity elements. | JAK |
| C6 of Tetrahydropyridine | Amide or ester formation | Provides a key vector for exploring the solvent-exposed region of the ATP-binding site. | JAK, VEGFR-2 |
Purification and Characterization: Ensuring Quality and Integrity
The purity and structural integrity of the synthesized compounds are paramount for reliable biological evaluation. A combination of chromatographic and spectroscopic techniques is essential.
Purification Workflow
Sources
Application Notes and Protocols for the Evaluation of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives as P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the screening and characterization of novel compounds based on the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine scaffold as potential antagonists of the P2X7 receptor (P2X7R). As a key mediator of inflammation and immune responses, the P2X7R represents a significant therapeutic target for a range of disorders, including chronic inflammatory conditions, neuropathic pain, and neurodegenerative diseases.[1]
Introduction: The P2X7 Receptor as a Therapeutic Target
The P2X7 receptor is a unique member of the P2X family of ATP-gated ion channels.[2] Unlike other P2X receptors, it requires high concentrations of extracellular ATP for activation, a condition often met in environments of significant cellular stress, damage, or chronic inflammation.[3][4] P2X7R is predominantly expressed on immune cells, such as macrophages, microglia, and lymphocytes, positioning it as a central hub in the inflammatory cascade.[2]
Activation of the P2X7R initiates two distinct but related events:
-
Rapid Cation Channel Opening: Brief stimulation leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This depolarization and change in intracellular ion concentrations trigger various downstream signaling events.[5]
-
Large Pore Formation: Sustained or repeated activation results in the formation of a non-selective transmembrane pore, permeable to molecules up to 900 Da.[5] This can lead to further signaling events and, ultimately, to forms of cell death like apoptosis or pyroptosis.
A critical consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome. The requisite K⁺ efflux triggers this multi-protein complex, leading to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, secretable forms, which are potent mediators of inflammation.[3][5] Given this central role, the development of selective P2X7R antagonists is a highly active area of research.
The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[6] This guide outlines the necessary protocols to determine if novel derivatives of this scaffold can effectively antagonize the P2X7 receptor.
Mechanism of Action: P2X7 Receptor Signaling Pathway
The antagonism of the P2X7 receptor by a novel compound, such as a 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine derivative, would be expected to block the downstream signaling cascade initiated by high levels of extracellular ATP. A successful antagonist would prevent K⁺ efflux, thereby inhibiting NLRP3 inflammasome assembly and the subsequent maturation and release of IL-1β and IL-18.
Experimental Screening Workflow
A tiered approach is recommended to efficiently screen and characterize novel compounds. This workflow progresses from high-throughput in vitro assays to more complex cellular and in vivo models.
Key In Vitro Experimental Protocols
The following protocols are foundational for determining the antagonistic activity of test compounds at the P2X7 receptor. It is crucial to use appropriate cell lines, such as HEK293 cells stably expressing human or rat P2X7R, or immune cell lines with endogenous expression like THP-1 monocytes or J774 macrophages.[7]
This assay provides a rapid and high-throughput method to measure the inhibition of the P2X7R ion channel function.
-
Objective: To quantify the ability of a test compound to inhibit agonist-induced calcium influx.
-
Methodology:
-
Cell Preparation: Culture P2X7R-expressing cells to 80-90% confluency in a 96-well black, clear-bottom plate.
-
Dye Loading: Wash cells with a buffered salt solution. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in the dark for 30-60 minutes at 37°C.[7]
-
Wash: Gently wash the cells twice to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of the test imidazo[4,5-c]pyridine derivative (e.g., 1 nM to 30 µM) to the wells. Include a vehicle control (e.g., DMSO) and a known P2X7 antagonist as a positive control. Incubate for 15-30 minutes.
-
Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for ~30-60 seconds. Add a P2X7 agonist, typically BzATP (EC₈₀ concentration, e.g., 10-100 µM), to all wells simultaneously using an automated injector.[7]
-
Measurement: Record the fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response minus the baseline for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Generate a concentration-response curve and calculate the IC₅₀ value for the test compound.
-
This assay measures the inhibition of the large pore formation associated with sustained P2X7R activation.
-
Objective: To assess the antagonist's ability to prevent the uptake of a fluorescent dye through the P2X7R pore.
-
Methodology:
-
Cell Preparation: Seed P2X7R-expressing cells in a 96-well plate and allow them to adhere.
-
Compound Incubation: Treat cells with a concentration range of the test compound for 15-30 minutes.
-
Dye and Agonist Addition: Add a fluorescent dye that is normally cell-impermeable, such as YO-PRO-1 (1-5 µM) or ethidium bromide (5-20 µM), along with a high concentration of ATP or BzATP (e.g., 1-5 mM ATP).[4][8][9]
-
Measurement: Immediately begin measuring the increase in fluorescence over time (30-60 minutes) in a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of dye uptake (slope of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration relative to the agonist-only control.
-
Determine the IC₅₀ value from the resulting concentration-response curve.
-
This is a critical functional assay that measures the downstream inflammatory consequence of P2X7R activation.
-
Objective: To quantify the inhibition of mature IL-1β release from immune cells.
-
Methodology:
-
Cell Priming (Signal 1): Plate human THP-1 monocytes or murine J774 macrophages. Differentiate THP-1 cells with PMA (phorbol 12-myristate 13-acetate) if required. Prime the cells with lipopolysaccharide (LPS, 0.1-1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[10][11]
-
Compound Incubation: Wash the cells to remove LPS. Add fresh media containing various concentrations of the test compound and incubate for 30 minutes.
-
P2X7 Activation (Signal 2): Stimulate the cells with a high concentration of ATP (1-5 mM) for 30-60 minutes to activate the P2X7R and the NLRP3 inflammasome.[12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of IL-1β in each sample.
-
Determine the percentage of inhibition of IL-1β release for each antagonist concentration and calculate the IC₅₀ value.
-
| Assay | Parameter Measured | Typical Agonist | Typical IC₅₀ Range for Potent Antagonists |
| Calcium Influx | Ion channel opening | BzATP (10-100 µM) | 1 - 100 nM |
| Dye Uptake | Large pore formation | ATP (1-5 mM) | 1 - 500 nM |
| IL-1β Release | Inflammasome activation | ATP (1-5 mM) | 1 - 500 nM |
| Note: IC₅₀ values are highly dependent on cell type, assay conditions, and species. |
In Vivo Evaluation in a Rodent Model of Inflammatory Pain
Once a lead compound from the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine series is identified and optimized, its efficacy must be tested in a relevant disease model. The Complete Freund's Adjuvant (CFA) model of inflammatory pain is a well-established standard.
-
Objective: To assess the anti-hyperalgesic effects of the test antagonist in a rat model of persistent inflammatory pain.
-
Methodology:
-
Model Induction: Anesthetize adult male Sprague-Dawley or Wistar rats. Induce a persistent localized inflammation by injecting 100-150 µL of CFA into the plantar surface of one hind paw.
-
Compound Administration: At a time when inflammation and hyperalgesia are fully developed (e.g., 24 hours post-CFA), administer the test compound. Administration can be oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the compound's pharmacokinetic properties. A typical dose range to explore would be 1-100 mg/kg.[13][14]
-
Behavioral Assessment: Measure nociceptive thresholds at baseline (pre-CFA), pre-dosing, and at multiple time points post-dosing (e.g., 1, 2, 4, 6, 24 hours).
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves method) to measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold to a mechanical stimulus.
-
-
Assessment of Inflammation: At the end of the study, paw volume can be measured using a plethysmometer to assess edema. Tissue can also be collected for histological analysis or measurement of inflammatory markers (e.g., IL-1β).
-
-
Data Analysis:
-
Compare the paw withdrawal latencies/thresholds of the compound-treated group to a vehicle-treated control group.
-
Data is often expressed as the percentage reversal of hyperalgesia.
-
Analyze data using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Conclusion
The protocols and workflow described in this guide provide a robust framework for the systematic evaluation of novel 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as P2X7 receptor antagonists. By progressing from high-throughput in vitro screens to functional cellular assays and finally to in vivo models of disease, researchers can effectively identify and characterize promising new therapeutic candidates for the treatment of inflammation-driven disorders.
References
-
Michel, A. D., et al. (2008). Negative and positive allosteric modulators of the P2X7 receptor. British Journal of Pharmacology, 153(4), 757–771. [Link]
-
Michel, A. D., et al. (2008). Negative and positive allosteric modulators of the P2X(7) receptor. British Journal of Pharmacology, 153(4), 757-771. [Link]
-
Helliwell, R. M., et al. (2019). To Inhibit or Enhance? Is There a Benefit to Positive Allosteric Modulation of P2X Receptors?. Frontiers in Pharmacology, 10, 1331. [Link]
-
Michel, A. D., et al. (2008). Negative and positive allosteric modulators of the P2X7 receptor. ResearchGate. [Link]
-
Young, C. N. J., et al. (2019). Positive allosteric modulation of P2X7 promotes apoptotic cell death over lytic cell death responses in macrophages. Cell Death & Disease, 10(12), 882. [Link]
-
Larkin, J., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 675–680. [Link]
-
Ahmad, I., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(14), 5488. [Link]
-
Cikla, U., et al. (2017). P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy. Journal of Biological Chemistry, 292(40), 16626–16637. [Link]
-
Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5766. [Link]
-
Coccurello, R., et al. (2014). A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases. Expert Opinion on Investigational Drugs, 23(8), 1075-1088. [Link]
-
Savio, L. E. B., et al. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon?. Frontiers in Pharmacology, 9, 52. [Link]
-
Bhattacharya, A. (2018). P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. Frontiers in Pharmacology, 9, 1269. [Link]
-
protocols.io. (2024). Assaying NLRP3-mediated LDH and IL-1β release. [Link]
-
Keri, R. S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]
-
Wang, H. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. [Link]
-
Peverini, L., et al. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Molecular Biosciences, 10, 1245059. [Link]
-
Ghafir El Idrissi, I., et al. (2023). Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Current Medicinal Chemistry, 30(28), 3203-3228. [Link]
-
Al-Samadi, A., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. STAR Protocols, 4(1), 102008. [Link]
-
Bartlett, R., et al. (2019). P2X7 transmembrane pore formation measured by ethidium uptake. ResearchGate. [Link]
-
Hegg, C. C., et al. (2010). ATP-induced calcium shifts in the presence of selective antagonists. ResearchGate. [Link]
-
Humphreys, B. D., & Dubyak, G. R. (1998). Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes. British Journal of Pharmacology, 124(4), 689–697. [Link]
-
Yoo, E., et al. (2013). Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6549-6565. [Link]
-
Netea, M. G., et al. (2015). ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions. Journal of Innate Immunity, 7(2), 113–116. [Link]
-
Bartlett, R., et al. (2019). P2X7 transmembrane pore formation measured by ethidium uptake. ResearchGate. [Link]
-
Schmid, R., et al. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. ACS Omega, 7(27), 23511–23524. [Link]
-
Kaczmarek-Hajek, K., et al. (2018). Analysis of P2X7 protein complexes in a P2X7-EGFP BAC transgenic mouse model. Universität Hamburg. [Link]
-
Shipe, W. D., et al. (2016). Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists. ACS Medicinal Chemistry Letters, 7(6), 614–619. [Link]
-
Hoffmann, K., et al. (1999). Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2. Journal of Medicinal Chemistry, 42(22), 4498-4509. [Link]
-
Beswick, P. J., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656. [Link]
-
Braddock, M., et al. (2003). Novel P2X7 receptor antagonists. ResearchGate. [Link]
-
Netea, M. G., et al. (2009). Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages. Blood, 113(10), 2324–2335. [Link]
-
Abate, C., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(5), 2685–2703. [Link]
-
Schmid, R., et al. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. ACS Omega, 7(27), 23511-23524. [Link]
-
Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists. Journal of Medicinal Chemistry, 60(11), 4559–4572. [Link]
Sources
- 1. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Welcome to the technical support center for the purification of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound and its derivatives.
Issue 1: Poor Separation or Streaking in Column Chromatography
Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's causing this and how can I fix it?
Answer: Streaking and poor separation of polar, basic compounds like 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on silica gel are common issues. This is primarily due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel.[1][2] This can lead to irreversible adsorption, tailing peaks, and decomposition of the compound.[3]
Here are several strategies to overcome this:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic silica sites.[1] Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution).[1][3] This helps to reduce the strong interactions and improve peak shape.
-
Adjusting Polarity: If your compound is not moving from the baseline (low Rf value), you need to increase the polarity of your eluent.[1] For highly polar compounds, aggressive solvent systems may be necessary. A common system for polar basic compounds is a gradient of methanol in dichloromethane (DCM), often with the addition of ammonium hydroxide.[2]
-
-
Alternative Stationary Phases:
-
Alumina: Consider using basic or neutral alumina instead of silica gel. Alumina is a less acidic stationary phase and can be more suitable for purifying basic compounds.[1][2]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (RP) chromatography can be an excellent alternative.[1][2] Using a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a low pH (e.g., 2.5-4) can lead to good retention and separation.[4]
-
-
Column Loading:
-
Avoid overloading the column. The amount of crude material should typically be between 1-5% of the mass of the stationary phase.[1] Overloading can lead to broad peaks and poor separation.
-
Workflow for Troubleshooting Poor Separation:
Sources
Technical Support Center: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride
Welcome to the technical support center for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction to Stability Concerns
This compound is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.[1] However, its structural features, namely the tetrahydropyridine and imidazole rings, render it susceptible to specific degradation pathways. Understanding these potential stability issues is critical for accurate experimental design, data interpretation, and the development of stable formulations. The primary stability concerns for this molecule are oxidation, hydrolysis, and photodegradation.
Frequently Asked Questions (FAQs)
Q1: I've noticed a change in the color of my solid this compound over time. What could be the cause?
A change in color, often to a yellowish or brownish hue, can be an initial indicator of degradation. This is frequently associated with oxidation of the tetrahydropyridine ring. Exposure to air (oxygen) and light can accelerate this process. It is crucial to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Q2: My compound shows a new peak in the HPLC chromatogram after being in solution for a few hours. What is this new peak?
The appearance of a new, more polar peak in your HPLC analysis often suggests a degradation product. Given the structure, the most likely culprits are products of oxidation or hydrolysis. The tetrahydropyridine ring is known to be susceptible to oxidation, which would result in the formation of the corresponding aromatic pyridinium species.[2][3] Depending on the pH of your solution, hydrolysis of the imidazole ring could also occur, although this is generally less common under neutral conditions.
Q3: I am seeing poor reproducibility in my biological assays. Could the stability of this compound be a factor?
Absolutely. If the compound degrades in your assay medium, the effective concentration of the active molecule will decrease over the course of the experiment, leading to inconsistent results. It is highly recommended to prepare fresh solutions of the compound for each experiment. If the experimental timeline is long, consider evaluating the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC to quantify any degradation.
Q4: What are the ideal storage conditions for this compound?
For long-term stability, the solid compound should be stored at low temperatures (2-8°C is often recommended), protected from light, and in a tightly sealed container, preferably under an inert atmosphere. For solutions, it is best to prepare them fresh. If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents may be preferable to aqueous solutions for longer-term storage.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating common stability issues.
Issue 1: Suspected Oxidation
-
Symptoms:
-
Appearance of a new, more polar peak in the HPLC chromatogram.
-
Changes in the UV-Vis spectrum.
-
Discoloration of the solid or solution.
-
Inconsistent results in biological assays.
-
-
Underlying Cause: The tetrahydropyridine ring is susceptible to oxidation, leading to the formation of the aromatic 3H-imidazo[4,5-c]pyridinium chloride. This process can be accelerated by exposure to atmospheric oxygen, metal ions, and light.[4][5]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting oxidation.
-
Analytical Confirmation:
-
HPLC-MS: The oxidized product will have a molecular weight that is 2 Da less than the parent compound.
-
¹H NMR: Oxidation to the aromatic pyridinium ring will result in the disappearance of the aliphatic proton signals of the tetrahydropyridine ring and the appearance of new aromatic proton signals at a downfield chemical shift.[2]
-
-
Prevention:
-
Handle the solid compound in a glove box or under a stream of inert gas.
-
Use deoxygenated solvents for preparing solutions.
-
Consider the addition of antioxidants, such as BHT or ascorbic acid, to solutions if compatible with your experimental system.
-
Store all forms of the compound protected from light.
-
Issue 2: Suspected Hydrolysis
-
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram, particularly when the compound is in aqueous solutions at non-neutral pH.
-
Drifting pH of unbuffered solutions over time.
-
-
Underlying Cause: The imidazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to ring-opening and the formation of various degradation products.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting hydrolysis.
-
Analytical Confirmation:
-
HPLC-MS: Hydrolysis products will have a molecular weight corresponding to the addition of one or more water molecules (+18 Da per hydrolysis event).
-
Forced Degradation Study: A controlled experiment exposing the compound to acidic and basic conditions will confirm this degradation pathway.
-
-
Prevention:
-
Maintain the pH of aqueous solutions within a stable range, ideally close to neutral, using appropriate buffers.
-
Prepare aqueous solutions immediately before use.
-
For stock solutions, use aprotic, anhydrous solvents like DMSO or DMF.
-
Issue 3: Suspected Photodegradation
-
Symptoms:
-
Rapid degradation of the compound when exposed to ambient or UV light.
-
Appearance of multiple new peaks in the HPLC chromatogram.
-
Significant loss of potency in light-exposed samples.
-
-
Underlying Cause: Imidazopyridine derivatives can be photosensitive, undergoing complex degradation pathways upon exposure to light, particularly UV radiation.[6] This can involve the generation of reactive oxygen species that further promote degradation.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting photodegradation.
-
Analytical Confirmation:
-
Photostability Study: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) and compare its purity profile by HPLC to a dark control.
-
-
Prevention:
-
Always store the solid compound and its solutions in amber-colored vials or containers wrapped in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Characterize significant degradation products using LC-MS and, if possible, isolate for NMR analysis.
-
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the absorbance maximum of the compound (e.g., 254 nm or a wavelength scan).
-
Injection Volume: 10 µL.
Note: This is a starting point. The method may require optimization for your specific instrumentation and degradation products.
Data Summary Tables
Table 1: Potential Degradation Products and Analytical Signatures
| Degradation Pathway | Potential Product | Expected Mass Change (Da) | Expected ¹H NMR Changes |
| Oxidation | 3H-imidazo[4,5-c]pyridinium | -2 | Disappearance of aliphatic CH₂ signals, appearance of aromatic CH signals. |
| Hydrolysis | Imidazole ring-opened product | +18 | Complex changes, loss of imidazole proton signal, appearance of new amide/amine and carboxylic acid/aldehyde protons. |
References
-
Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
- Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. (2002). Drug Metabolism Reviews, 34(3), 533-547.
- Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. (2025). VTechWorks.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.).
- In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. (2008). Journal of Pharmaceutical Sciences, 97(8), 3349-3358.
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). Molecules, 27(21), 7423.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). International Journal of Molecular Sciences, 25(1), 543.
- Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study. (2016). The Journal of Chemical Physics, 145(18), 184304.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2025). Molecules, 30(20), 4989.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 131-139.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences, 108(9), 3026-3035.
- Forced Degrad
- An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. (2015). Oriental Journal of Chemistry, 31(2), 1139-1142.
- Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis, 5(5), 291-303.
- Enantiomerically enriched tetrahydropyridine allyl chlorides. (2021). Chemical Science, 12(30), 10217-10223.
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (2010). Industrial & Engineering Chemistry Research, 49(17), 7652-7657.
- common side reactions in tetrahydropyridine synthesis and how to avoid them. (n.d.). Benchchem.
- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). Molecules, 27(14), 4381.
- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022). ACS Omega, 7(33), 29019-29030.
- (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. (n.d.). BLDpharm.
- The Chemistry and Pharmacology of Tetrahydropyridines. (2018). Current Medicinal Chemistry, 25(32), 3946-3983.
-
This compound. (n.d.). American Elements. Retrieved January 5, 2026, from [Link]
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024). International Journal of Molecular Sciences, 25(12), 6439.
- This compound. (n.d.). AbacipharmTech.
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Product Description. (n.d.). ChemicalBook.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). Journal of Applied Pharmaceutical Science, 7(7), 085-090.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). Molecules, 26(21), 6489.
- The chemistry and pharmacology of tetrahydropyridines. (2018). Current Medicinal Chemistry, 25(32), 3946-3983.
- Exploring the excited state behavior for 2-(phenyl)imidazo[4,5-c]pyridine in methanol solvent. (2017). Scientific Reports, 7(1), 11623.
- Hydrolysis of Dihydrouridine and Related Compounds. (1998). Origins of Life and Evolution of the Biosphere, 28(4), 407-417.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). European Journal of Medicinal Chemistry, 213, 113168.
- Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. (2021). New Journal of Chemistry, 45(38), 17769-17781.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2004). Acta Poloniae Pharmaceutica, 61(5), 339-346.
- 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. (2011). Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.
- Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2013). Bioorganic & Medicinal Chemistry, 21(3), 734-747.
Sources
- 1. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthetic process. My aim is to provide you with in-depth, field-proven insights to ensure the integrity and purity of your target compound.
Introduction to the Synthesis and Potential Challenges
The synthesis of the 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine core is most commonly achieved through the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine (in this case, histamine or its derivatives) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1] While elegant and efficient, this reaction is not without its subtleties. The nucleophilic nature of the imidazole ring and the reactivity of the starting materials can lead to a range of impurities that may complicate downstream applications.
This guide will address the most frequently encountered impurities, their mechanisms of formation, and strategies for their mitigation and removal.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction seems incomplete, and I'm observing significant amounts of unreacted histamine. What's going wrong?
Answer:
The presence of unreacted histamine is a common issue and can stem from several factors related to the initial condensation step to form the crucial iminium ion intermediate.
-
Cause 1: Inefficient Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of histamine and the aldehyde.[1] If the reaction conditions (e.g., pH, temperature) are not optimal, this equilibrium may favor the starting materials.
-
Troubleshooting:
-
pH Control: The Pictet-Spengler reaction is typically acid-catalyzed. However, excessively low pH can lead to the protonation of the primary amine of histamine, rendering it non-nucleophilic. A weakly acidic medium is often ideal.
-
Aldehyde Reactivity: Ensure the aldehyde you are using is of good quality and has not polymerized, which is common with formaldehyde. Using paraformaldehyde and heating to depolymerize it in situ is a common strategy.[3]
-
Water Scavenging: The condensation step releases water. In some cases, the presence of a dehydrating agent or a Dean-Stark trap can drive the equilibrium towards imine formation.
-
-
Cause 2: Insufficient Reaction Time or Temperature: The reaction kinetics may be slow, requiring longer reaction times or higher temperatures to proceed to completion.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or ¹H NMR to determine the optimal reaction time.
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for the formation of degradation products.
-
FAQ 2: I've isolated my product, but I'm seeing an unexpected isomer. What is it and how can I avoid it?
Answer:
Isomer formation is a significant challenge in this synthesis, with two main types being prevalent: regioisomers and diastereomers.
-
Regioisomers: The imidazole ring of histamine has two nitrogen atoms. While cyclization typically occurs at the carbon atom between them (C-2 of the imidazole), it is possible for cyclization to occur at one of the ring nitrogens under certain conditions, especially in the absence of acid.[4] This leads to the formation of a "neo" isomer.
-
Mitigation:
-
Acid Catalysis: Proper acid catalysis strongly favors the desired electrophilic aromatic substitution on the imidazole carbon, directing the cyclization to the correct position.
-
Protecting Groups: In some cases, temporarily protecting one of the imidazole nitrogens can ensure regioselectivity, although this adds extra steps to the synthesis.
-
-
-
Diastereomers: When using a chiral histamine derivative or a prochiral aldehyde, a new stereocenter is created at the point of cyclization. This can lead to a mixture of diastereomers.[4]
-
Mitigation:
-
Chiral Auxiliaries or Catalysts: The use of chiral acids or catalysts can induce facial selectivity in the iminium ion, leading to the preferential formation of one diastereomer.
-
Purification: If a mixture of diastereomers is formed, they can often be separated by chromatography (e.g., flash column chromatography or preparative HPLC).
-
-
FAQ 3: My mass spectrometry data shows a peak that is 2 Da less than my expected product. What could this be?
Answer:
A mass difference of 2 Da is often indicative of an oxidation or dehydrogenation event.
-
Cause: Aromatization of the Tetrahydropyridine Ring: The 4,5,6,7-tetrahydropyridine ring can be susceptible to oxidation, leading to the formation of a dihydropyridine or a fully aromatic imidazo[4,5-c]pyridine species. This can occur due to:
-
The presence of oxidizing agents in the reaction mixture.
-
Air oxidation during workup or purification, especially under harsh pH or high-temperature conditions.
-
The use of certain catalysts (e.g., palladium on carbon) under aerobic conditions.
-
-
Prevention and Removal:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Careful Workup: Avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases during the workup procedure.
-
Purification: These aromatic impurities can usually be separated from the desired saturated product by column chromatography due to their different polarities.
-
FAQ 4: I'm observing higher molecular weight impurities. What are their likely sources?
Answer:
Higher molecular weight impurities often arise from side reactions involving the starting materials or intermediates.
-
Cause 1: Over-alkylation/Multiple Additions: If the reaction conditions are not carefully controlled, the secondary amine in the newly formed tetrahydropyridine ring can react with another molecule of the aldehyde and histamine, leading to dimers or oligomers. Formaldehyde is particularly prone to such side reactions.
-
Troubleshooting:
-
Stoichiometry Control: Use a precise stoichiometry of histamine to aldehyde. A slight excess of histamine can sometimes help to minimize the formation of these byproducts.
-
Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Cause 2: Aldehyde Polymerization: Aldehydes, especially formaldehyde, can polymerize under acidic conditions. These polymers can be incorporated into the product or exist as separate impurities.
-
Troubleshooting:
-
Fresh Reagents: Use freshly opened or purified aldehydes.
-
Depolymerization: When using paraformaldehyde, ensure that the reaction conditions are sufficient to cause complete depolymerization to monomeric formaldehyde.
-
Summary of Common Impurities and Mitigation Strategies
| Impurity Type | Likely Cause | Prevention & Mitigation Strategies | Analytical Detection |
| Unreacted Starting Materials | Incomplete reaction, poor iminium ion formation. | Optimize pH, temperature, and reaction time. Use high-quality reagents. | TLC, LC-MS, ¹H NMR |
| Regioisomers | Cyclization at the imidazole nitrogen. | Ensure proper acid catalysis. Consider protecting groups. | LC-MS, ¹H NMR, ¹³C NMR |
| Diastereomers | Use of chiral starting materials or prochiral aldehydes. | Use chiral catalysts or auxiliaries. Separate via chromatography. | Chiral HPLC, ¹H NMR |
| Dehydrogenated Products | Oxidation of the tetrahydropyridine ring. | Use an inert atmosphere. Avoid harsh workup conditions. | LC-MS, UV-Vis |
| Over-reaction Products | Reaction of the product with starting materials. | Precise stoichiometry control. Slow addition of aldehyde. | LC-MS, GPC |
| Residual Solvents/Reagents | Incomplete removal during workup. | Proper drying of the product (e.g., high vacuum). | ¹H NMR, GC-MS |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine from a crude reaction mixture.
-
Preparation of the Crude Sample:
-
Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a minimal amount of the mobile phase or a suitable solvent (e.g., methanol).
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the chosen eluent system.
-
-
Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common gradient is from 100% dichloromethane to 90:10 dichloromethane:methanol.
-
To improve peak shape and prevent tailing of the basic product, it is often beneficial to add a small amount of a base, such as triethylamine or ammonium hydroxide (e.g., 0.5-1%), to the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product and impurities using TLC or LC-MS.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine.
-
Visualizing the Synthetic Pathway and Impurity Formation
The following diagrams illustrate the primary synthetic route and the points at which key impurities can arise.
Caption: Synthetic pathway and major impurity formation.
Caption: Troubleshooting logic for common impurities.
References
Technical Support Center: Optimizing the Pictet-Spengler Cyclization of Histamine
Welcome to the technical support center for the Pictet-Spengler cyclization of histamine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this powerful reaction. Here, we provide in-depth, experience-driven answers to common challenges, helping you improve reaction yields, minimize side products, and streamline your purification processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and critical parameters of the Pictet-Spengler reaction involving histamine.
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction with histamine?
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline frameworks.[1][2] In the case of histamine, the reaction proceeds through several key steps under acidic conditions:
-
Imine Formation: The primary amine of histamine attacks the carbonyl carbon of an aldehyde, followed by dehydration to form a Schiff base.
-
Iminium Ion Generation: The Schiff base is protonated by an acid catalyst, generating a highly electrophilic iminium ion. This step is crucial for activating the system for cyclization.[2]
-
Electrophilic Attack: The electron-rich imidazole ring of histamine acts as the nucleophile, attacking the iminium ion. With histamine, this cyclization can occur at either the C-2 or C-4 position of the imidazole ring.
-
Rearomatization: A final deprotonation step restores the aromaticity of the imidazole ring, yielding the final spinaceamine or 4-methylspinaceamine product.
The overall mechanism, a special case of the Mannich reaction, is driven by the formation of the stable heterocyclic product.[2]
Caption: Fig. 1: Pictet-Spengler Reaction Mechanism with Histamine
Q2: Why is pH a critical parameter for this reaction, and what is the optimal range?
The pH of the reaction medium is arguably the most critical factor governing the success and yield of the histamine Pictet-Spengler cyclization. It represents a delicate balance:
-
Acidic Requirement: An acidic environment is necessary to protonate the intermediate Schiff base, forming the highly electrophilic iminium ion that is required for the cyclization to proceed.[2] An imine itself is generally not electrophilic enough for the reaction to occur efficiently.[2]
-
Problem with Excessive Acidity: Histamine has two basic nitrogen atoms: the primary amine (pKa ~9.8) and the imidazole ring (pKa ~6.0). If the pH is too low (e.g., < 5), the imidazole ring becomes protonated.[3] This protonation deactivates the ring, severely diminishing its nucleophilicity and preventing it from attacking the iminium ion, thus halting the reaction.
Optimal pH Range: For most histamine-aldehyde condensations, a slightly acidic to neutral pH range of 6.0 to 7.5 is optimal. This range is acidic enough to facilitate iminium ion formation without significantly protonating and deactivating the imidazole nucleophile. Some studies have noted successful reactions in slightly acidic media.[4][5]
Q3: What are the most common side products, and how can they be avoided?
Several side products can arise, complicating purification and reducing the yield of the desired product.
-
N-Acyl-Iminium Ion Formation: If the reaction conditions are too harsh or if certain catalysts are used, an N-acyliminium ion can form, which is a very powerful electrophile leading to different cyclization products.[2]
-
Alternative Cyclization: Cyclization can sometimes occur at one of the imidazole nitrogen atoms, especially under acid-free conditions, leading to isomeric byproducts.[4] These may isomerize to the desired product under acidic conditions, but their formation can complicate the reaction mixture.[4]
-
Aldehyde Self-Condensation/Polymerization: Aldehydes, particularly simple ones like formaldehyde or acetaldehyde, can self-condense or polymerize under acidic conditions. This consumes the aldehyde and complicates purification.
-
Oxidation: The tetrahydro-β-carboline product can be susceptible to oxidation, leading to the formation of the corresponding dihydro-β-carboline or fully aromatic β-carboline.[6]
Avoidance Strategies:
-
Strict pH Control: Maintain the pH in the optimal 6.0-7.5 range.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation of the final product.
-
Controlled Aldehyde Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration, reducing the rate of self-condensation.
-
Temperature Management: Avoid excessive heat, which can promote side reactions. Most reactions proceed well at room temperature or with gentle heating (40-60 °C).
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the Pictet-Spengler cyclization of histamine.
Problem: Low or No Product Yield
A low yield is the most frequent issue. Follow this diagnostic workflow to identify the root cause.
Caption: Fig. 2: Troubleshooting Workflow for Low Yield
Detailed Solutions for Low Yield
1. Suboptimal pH
-
Cause: As discussed in the FAQs, incorrect pH is the primary reason for failure. If the solution is too acidic, the imidazole ring is deactivated. If it's too basic, the iminium ion does not form.
-
Solution:
-
Measure and Adjust: Use a pH meter to carefully adjust the starting pH of the histamine solution to ~7.0 before adding the aldehyde.
-
Buffering: Employ a phosphate buffer system to maintain the pH throughout the reaction.
-
Catalyst Choice: Instead of strong mineral acids (like HCl), which can create localized areas of low pH, consider using weaker Brønsted acids like acetic acid or catalysts such as trifluoroacetic acid (TFA) in controlled amounts.[7]
-
2. Reagent Quality
-
Cause: Aldehydes, especially those that are volatile or prone to oxidation/polymerization, can degrade over time. Impure histamine can introduce contaminants that interfere with the reaction.
-
Solution:
-
Aldehyde Purity: Use freshly distilled or newly purchased aldehydes. Check for the presence of the corresponding carboxylic acid (an oxidation product) by NMR or IR spectroscopy.
-
Histamine Purity: Use histamine dihydrochloride of high purity and neutralize it carefully in solution to generate the free base in situ just before the reaction.
-
3. Inappropriate Reaction Conditions
-
Cause: The choice of solvent and temperature significantly impacts reaction rate and yield. The solvent must be able to dissolve the reactants and facilitate the polar transition state of the cyclization.
-
Solution:
-
Solvent Screening: While aqueous or alcoholic solutions are common, other solvents can offer advantages. Aprotic solvents have been shown to sometimes give superior yields.[2] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been reported as an effective solvent and promoter for Pictet-Spengler reactions, often avoiding the need for an additional acid catalyst.[8]
-
Temperature Optimization: Start the reaction at room temperature. If the reaction is slow, gently heat to 40-60 °C. High temperatures (>80 °C) often lead to decomposition and side product formation.
-
| Parameter | Recommendation | Rationale & Causality |
| pH | 6.0 - 7.5 | Balances the need for iminium ion formation (requires acid) with maintaining the nucleophilicity of the imidazole ring (deactivated by strong acid).[3] |
| Solvent | Water, Ethanol, Methanol, Dichloromethane (with Acetic Acid), HFIP | Protic solvents effectively solvate the charged intermediates. HFIP can uniquely promote the reaction without an external catalyst.[8][9] |
| Temperature | 25 °C - 60 °C | Provides sufficient energy to overcome the activation barrier without promoting significant decomposition of reactants or products. |
| Catalyst | Acetic Acid, Trifluoroacetic Acid (TFA), None (in HFIP) | Weak acids are sufficient to catalyze the reaction without deactivating the imidazole ring. Strong acids like HCl should be used with extreme caution and in stoichiometric amounts for salt forms. |
| Table 1: Recommended Reaction Parameters for Histamine Pictet-Spengler Cyclization |
Problem: Difficulty in Product Purification
-
Cause: The product, being a basic amine, can be highly polar and may co-elute with unreacted histamine or polar side products on silica gel chromatography. The presence of polymeric material from the aldehyde can also complicate purification.
-
Solution:
-
Aqueous Workup: After the reaction, perform a liquid-liquid extraction. Acidify the reaction mixture (e.g., with 1M HCl) to protonate all basic compounds and wash with a nonpolar organic solvent (e.g., ethyl acetate) to remove non-basic impurities like aldehyde polymers. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to pH > 10 and extract the product into an organic solvent like dichloromethane or a mixture of chloroform/isopropanol.
-
Crystallization/Recrystallization: The product is often a crystalline solid. Attempting to crystallize the product directly from the crude mixture or after a basic workup can be an effective purification strategy, avoiding chromatography altogether.[10]
-
Chromatography Tips: If chromatography is necessary, use a silica gel column eluted with a gradient of dichloromethane/methanol. Adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase can prevent peak tailing and improve separation of basic compounds.
-
Section 3: Optimized Protocols
The following protocols provide a validated starting point for your experiments.
Protocol 1: General Acid-Catalyzed Cyclization in a Protic Solvent
This protocol is a reliable method for the reaction between histamine and a generic aldehyde.
-
Preparation: In a round-bottom flask, dissolve histamine dihydrochloride (1.0 eq) in a minimal amount of deionized water.
-
Neutralization: While stirring, slowly add a solution of sodium bicarbonate (2.0 eq) until the pH of the solution is between 7.0 and 7.5. Ensure all solids are dissolved.
-
Solvent Addition: Add ethanol to the flask until the total solvent volume is approximately 0.1 M relative to histamine.
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the stirring solution. If the aldehyde is a solid, dissolve it in a small amount of ethanol before addition.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat the mixture to 50 °C.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. Proceed with the aqueous workup and purification as described in the troubleshooting section.
Protocol 2: Purification via Acid/Base Extraction
This protocol is designed to efficiently separate the basic product from neutral or acidic impurities.
-
Solvent Removal: After the reaction is complete, remove the organic solvent (if any) using a rotary evaporator.
-
Acidification: Redissolve the crude residue in 1 M hydrochloric acid. This will protonate the histamine and the product, making them water-soluble.
-
Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash it two times with ethyl acetate or diethyl ether. Discard the organic layers, which contain non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is > 10. A precipitate of the product may form.
-
Product Extraction: Extract the basic aqueous solution three times with dichloromethane or a 3:1 mixture of chloroform/isopropanol.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. Further purification can be achieved by recrystallization if necessary.
References
-
Dalpozzo, R., & Ciaffoni, L. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
Dalpozzo, R., & Ciaffoni, L. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(11), 1503. [Link]
-
Larghi, E. L., & Kaufman, T. S. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Kardos, J., et al. (1998). Investigation of Pictet-Spengler type reactions of secologanin with histamine and its benzyl derivative. Journal of Molecular Structure: THEOCHEM, 455(2-3), 257-266. [Link]
-
Dalpozzo, R. (2018). The mechanism of the Pictet–Spengler reaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Kardos, J., et al. (1998). Investigation of Pictet−Spengler Type Reactions of Secologanin with Histamine and Its Benzyl Derivative. ResearchGate. [Link]
-
Ohya, T., & Niitsu, M. (2005). Identification of 4-methylspinaceamine--a Pictet-Spengler condensation reaction product of histamine with acetaldehyde--in human urine. Life sciences, 76(11), 1199–1209. [Link]
-
Organic Reactions. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses Procedure. [Link]
-
Shin, H., et al. (2008). Simultaneous detection of pH changes and histamine release from oxyntic glands in isolated stomach. Analytical and bioanalytical chemistry, 392(6), 1191–1199. [Link]
-
Piper, I. M., et al. (1983). Pictet–Spengler reaction of biogenic amines with carbohydrates. Synthesis of novel C-nucleosides. Canadian Journal of Chemistry, 61(12), 2721-2728. [Link]
-
Wu, J., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Journal of Heterocyclic Chemistry, 51(S1), E243-E249. [Link]
-
Gomaa, M. A.-M., & Ali, A. A. (2020). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. ACS Omega, 5(29), 18077-18084. [Link]
-
ResearchGate. (n.d.). The effects of temperature (A) and pH (B) on histamine accumulation by... ResearchGate. [Link]
-
O'Connor, S., & Willock, D. (2022). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
-
Nakano, Y., et al. (2019). pH-induced conformational changes in histamine in the solid state. RSC Advances, 9(41), 23512-23519. [Link]
-
Kaew-in, S., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(2), 297. [Link]
-
Leurs, R., et al. (2009). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. British journal of pharmacology, 157(1), 82–91. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. pH-induced conformational changes in histamine in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Pictet-Spengler type reactions of secologanin with histamine and its benzyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Acylation of the Tetrahydroimidazopyridine Core
Welcome to our specialized technical guide for chemists and researchers focused on the synthesis and modification of the tetrahydroimidazopyridine scaffold. This privileged core is a cornerstone in modern drug discovery, yet its functionalization via acylation is frequently beset by challenges ranging from low yields to poor regioselectivity. This document provides in-depth, experience-driven troubleshooting advice and practical solutions to streamline your synthetic workflows.
The Challenge of Acylating the Tetrahydroimidazopyridine Core
The tetrahydroimidazopyridine nucleus contains multiple nucleophilic nitrogen atoms, creating a competitive environment for acylation. Achieving high selectivity and yield requires a nuanced understanding of the interplay between substrate electronics, steric factors, and reaction conditions. Common hurdles include acylation at an undesired position, di-acylation, and low conversion rates. This guide is structured to address these specific issues head-on.
Troubleshooting Guide: From Problem to Solution
This section is formatted in a question-and-answer style to directly address the most common experimental failures.
Problem 1: Low or No Yield of the Desired Acylated Product
-
"My reaction is not producing the expected product, or the yield is unacceptably low. What are the primary causes and how can I troubleshoot this?"
Answer:
A low or non-existent yield is a frequent yet solvable problem. The root cause typically lies in one of three areas: reagent integrity, reaction conditions, or catalyst efficacy.
-
Reagent & Substrate Viability:
-
Acylating Agent Decomposition: Acyl halides and anhydrides are highly reactive and moisture-sensitive.[1] Ensure these reagents are fresh, of high purity, and handled under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[2] Using a recently opened bottle or purifying the agent before use is highly recommended.
-
Substrate Purity: Impurities within your tetrahydroimidazopyridine starting material can consume your acylating agent or inhibit the reaction. Verify the purity via NMR or LC-MS before starting.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Nucleophilicity: The nitrogen on the tetrahydroimidazopyridine core must be sufficiently nucleophilic to attack the acylating agent. This often requires a base to act as a proton scavenger. Common non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent starting points.[3]
-
Temperature: Acylation reactions can be highly temperature-dependent. While many proceed at room temperature, less reactive substrates may require heating. Conversely, highly reactive acylating agents may need cooling (e.g., 0 °C) to prevent byproduct formation.[1]
-
Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard choices.
-
-
Catalyst Issues (If Applicable):
-
DMAP Efficacy: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylations, forming a reactive acylpyridinium intermediate.[4] Ensure it is used in catalytic amounts (1-10 mol%) and is of high purity.
-
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing and fixing low-yield acylation reactions.
Problem 2: Poor Regioselectivity - Acylation at the Wrong Nitrogen
-
"My mass spectrometry data shows the correct mass, but NMR confirms acylation has occurred on the wrong nitrogen. How can I control the regioselectivity?"
Answer:
Controlling regioselectivity is a central challenge with imidazopyridine scaffolds. The outcome is a contest between the different nitrogen atoms' steric accessibility and electronic properties.
-
Mechanism-Specific Conditions: The choice of reaction conditions can favor different mechanisms, leading to distinct regiochemical outcomes. For instance, Friedel-Crafts conditions typically result in acylation at the most electron-rich position of the imidazopyridine ring.[5][6] In contrast, conditions that may proceed through a nitrogen ylid intermediate can direct the reaction to an otherwise electron-deficient site.[5]
-
Steric Hindrance: You can exploit steric bulk to direct the reaction. Using a sterically demanding acylating agent can favor reaction at the less hindered nitrogen atom.
-
Protecting Groups: This is the most robust strategy for ensuring selectivity. By temporarily masking the more reactive (but undesired) nitrogen with a protecting group (e.g., Boc, Cbz), you can direct the acylation to the intended site.[7][8] The protecting group is then removed in a subsequent step.
Table 1: Strategies for Directing Regioselectivity
| Strategy | Principle | Example Implementation | Key Reference |
| Mechanism Control | Favoring a specific reaction pathway (e.g., Friedel-Crafts vs. ylid intermediate). | Using AlCl₃ with an acyl chloride to target the electron-rich C-3 position. | Hlasta, D. J., et al. (1998).[5] |
| Steric Shielding | Using bulky reagents to physically block access to undesired sites. | Employing a pivaloyl chloride instead of acetyl chloride. | --- |
| Protecting Groups | Temporarily blocking undesired nucleophilic sites. | Boc-protection of a secondary amine to force acylation at another nitrogen. | Wuts, P. G. M. (2014).[7] |
Problem 3: Formation of Di-acylated or Other Side Products
-
"I am getting a mixture of my desired mono-acylated product along with a di-acylated species. How can I improve the selectivity for mono-acylation?"
Answer:
Di-acylation occurs when the initially formed mono-acylated product reacts again with the acylating agent. This is common when using highly reactive reagents or an excess of the acylating agent.
-
Control Stoichiometry: Carefully limit the amount of the acylating agent to 1.0-1.1 equivalents relative to your tetrahydroimidazopyridine substrate.
-
Reduce Reactivity: Switch from a highly reactive acylating agent, like an acyl chloride, to a less reactive one, such as an anhydride.[9] For even greater control, use a carboxylic acid activated in situ with a modern coupling reagent like HATU or HBTU.[10][11][12] These reagents are designed for controlled amide bond formation and can significantly reduce side reactions.
-
Monitor Reaction Progress: Follow the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower formation of the di-acylated product.
Hierarchy of Acylating Agent Reactivity
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. The Regioselective Acylation Reactions of Imidazopyridines [chooser.crossref.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Alkylation of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine
Welcome to the technical support center for the optimization of alkylation conditions for 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of derivatives of this versatile scaffold. The insights provided herein are based on established scientific principles and field-proven experience.
The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, serving as a foundational scaffold for compounds with a wide range of biological activities, including antihypertensive and anticancer properties.[1][2][3] Successful and efficient alkylation is a critical step in the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[4] This guide aims to empower you with the knowledge to navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the alkylation of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine, providing detailed explanations and actionable solutions.
Question 1: Low to No Product Yield
"I am attempting to alkylate the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core with an alkyl halide, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?"
Answer:
Low product yield is a common frustration in synthetic chemistry, and several factors can contribute to this issue in the context of N-alkylation of this particular heterocycle. Let's break down the potential culprits and how to address them.
Causality-Driven Troubleshooting:
-
Insufficient Basicity: The nitrogen atoms in the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine ring system possess varying degrees of nucleophilicity. The secondary amine in the tetrahydropyridine ring (N5) is generally the most nucleophilic and the primary site of alkylation.[4] However, deprotonation is often necessary to enhance its nucleophilicity for an efficient reaction with an alkyl halide. If your base is not strong enough to deprotonate the N-H bond effectively, the reaction rate will be slow, leading to low conversion.
-
Solution: Consider using a stronger base. While triethylamine (TEA) is commonly used, its basicity might be insufficient for less reactive alkyl halides.[4] Consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][6] Inorganic bases are often used in polar aprotic solvents like DMF or acetonitrile.[5][6]
-
-
Solvent Incompatibility: The choice of solvent is critical for facilitating the reaction. The solvent must be able to dissolve the starting materials and the base, and it should be inert to the reaction conditions.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally good choices for N-alkylation reactions as they can solvate the ions formed during the reaction without interfering with the nucleophile.[4][5][6] If you are using a less polar solvent, switching to one of these may significantly improve your yield.
-
-
Reaction Temperature and Time: Alkylation reactions can be sensitive to temperature. If the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe.
-
Solution: Try increasing the reaction temperature. While many alkylations proceed at room temperature, heating the reaction mixture to 50-80 °C can often increase the reaction rate.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of the starting material.[6]
-
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent plays a significant role. Iodides are typically more reactive than bromides, which are more reactive than chlorides.
-
Solution: If you are using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. This will increase the rate of the SN2 reaction.
-
Experimental Protocol: A General Procedure for N-Alkylation
Here is a robust starting protocol that can be optimized:
-
To a solution of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of starting material), add potassium carbonate (1.5-2.0 eq).[6]
-
Stir the suspension at room temperature for 15-30 minutes.[6]
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][8]
Question 2: Poor Regioselectivity - Alkylation at Multiple Sites
"My reaction is producing a mixture of isomers. How can I control the regioselectivity of the alkylation to favor substitution at the desired nitrogen?"
Answer:
The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine scaffold has multiple nitrogen atoms that can potentially be alkylated, leading to a mixture of regioisomers. Understanding the factors that govern regioselectivity is key to directing the reaction towards your desired product.
Understanding the Sites of Alkylation:
The primary sites for alkylation are the nitrogen atoms of the imidazole ring (N1 or N3) and the secondary amine of the tetrahydropyridine ring (N5). Generally, the N5 position is the most nucleophilic and kinetically favored site for alkylation.[4] However, under certain conditions, alkylation can occur on the imidazole nitrogens.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The steric bulk of both the alkylating agent and any existing substituents on the heterocyclic core can influence the site of attack. Less sterically hindered positions are generally favored.
-
Electronic Effects: The electron density at each nitrogen atom affects its nucleophilicity. The N5 nitrogen is a typical secondary amine, making it more nucleophilic than the sp²-hybridized nitrogens of the imidazole ring.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the equilibrium between different deprotonated species and thus affect the regiochemical outcome.
Strategies for Controlling Regioselectivity:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Favors N5): To favor alkylation at the most nucleophilic N5 position, use milder reaction conditions. This typically involves using a less powerful base (e.g., triethylamine or potassium carbonate) and running the reaction at or below room temperature.[4]
-
Thermodynamic Control: Accessing other isomers may require more forcing conditions or a different synthetic strategy altogether, such as using protecting groups.
-
-
Protecting Groups: If you need to alkylate a specific nitrogen on the imidazole ring, a protecting group strategy is often the most reliable approach.
-
You can selectively protect the more reactive N5 position with a suitable protecting group (e.g., Boc, Cbz).
-
Then, perform the alkylation on the imidazole nitrogen.
-
Finally, deprotect the N5 position.
-
Visualization of Regioselectivity
Caption: Decision workflow for controlling regioselectivity.
Question 3: Difficulty with Product Purification
"I've managed to get my reaction to work, but I'm struggling to purify the final product from the reaction mixture. What are some effective purification strategies?"
Answer:
Purification of N-alkylated imidazopyridine derivatives can be challenging due to the polar nature of these compounds and the potential for closely related byproducts. Here are some systematic approaches to purification.
Common Impurities:
-
Unreacted starting material
-
Over-alkylated products (dialkylation)
-
Regioisomers
-
Salts formed from the base and the leaving group
Purification Techniques:
-
Aqueous Workup: Before chromatographic purification, an aqueous workup can remove a significant portion of inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common and effective method for purifying these types of compounds.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.[4] A common solvent system is a gradient of chloroform/methanol or dichloromethane/methanol.[4][8]
-
TLC Monitoring: Use TLC to identify the optimal solvent system that provides good separation between your product and impurities before running the column.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method, especially for removing small amounts of impurities.
-
Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Data Presentation: Typical Chromatography Conditions
| Compound Type | Stationary Phase | Mobile Phase (Gradient) |
| Mono-alkylated Product | Silica Gel | Dichloromethane to 10% Methanol in Dichloromethane |
| Di-alkylated Product | Silica Gel | Ethyl Acetate/Hexane (e.g., 20% to 50% Ethyl Acetate) |
| Polar Products | Silica Gel | Chloroform/Methanol (e.g., 9:1 to 8:2)[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common alkylating agents used for this reaction?
A: A wide variety of alkylating agents can be used, with the choice depending on the desired substituent. Common examples include:
-
Alkyl Halides: Methyl iodide, ethyl bromide, benzyl bromide.[4]
-
Acyl Halides: Benzoyl chloride, acetyl chloride for acylation.[4]
-
Other Electrophiles: In some cases, other electrophiles like aldehydes can be used in reductive amination protocols to introduce N-alkyl groups.
Q2: Can I perform a one-pot synthesis of the core followed by alkylation?
A: Yes, it is possible. The 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core is often synthesized via a Pictet-Spengler reaction of histamine with an aldehyde.[4][9] In some procedures, after the formation of the core, the alkylating agent and a base can be added directly to the reaction mixture to achieve a one-pot synthesis and alkylation. This can be more efficient in terms of time and resources.
Q3: Are there any safety precautions I should be aware of?
A: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and hazardous reagents like alkyl halides and organic solvents.
-
Reagent Handling: Many alkylating agents are toxic and/or carcinogenic. Handle them with care and consult the Safety Data Sheet (SDS) for each chemical before use.
Visualization of the General Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity - Google Patents [patents.google.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 8. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl
Welcome to the technical support center for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during experimental work. This guide offers a combination of theoretical understanding, practical experimental protocols, and a comprehensive troubleshooting section to ensure you can effectively prepare solutions of this compound for your research needs.
Understanding the Solubility of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl is a heterocyclic amine hydrochloride salt. Its chemical structure, featuring a fused imidazole and pyridine ring system, dictates its solubility characteristics. As with many imidazopyridine derivatives, this compound's solubility is significantly influenced by the polarity of the solvent and the pH of the aqueous medium.[1][2]
The hydrochloride salt form generally enhances water solubility compared to the free base. However, challenges in achieving desired concentrations in aqueous buffers, especially near neutral pH, can arise. This is due to the equilibrium between the protonated (more soluble) and the free base (less soluble) forms of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting solvents for dissolving 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl?
A1: For initial attempts at solubilization, it is recommended to start with polar solvents. Deionized water is a primary choice, particularly at a slightly acidic pH. For higher concentrations or if aqueous solubility is limited, polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are good alternatives.[1]
Q2: Why is my compound precipitating when I add it to a neutral buffer solution?
A2: Precipitation in neutral or alkaline buffers is a common issue for amine hydrochloride salts.[3] This occurs because the increase in pH shifts the equilibrium towards the unprotonated, free base form of the compound, which is often significantly less soluble than the hydrochloride salt.
Q3: Is it advisable to heat the solution to aid dissolution?
A3: Gentle warming can be an effective method to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can potentially lead to degradation of the compound. The decision to heat should be based on the thermal stability of the compound and the specific experimental requirements.
Q4: Can I store stock solutions of this compound? If so, under what conditions?
A4: Stock solutions in anhydrous polar organic solvents like DMSO can typically be stored at -20°C or -80°C for extended periods. Aqueous stock solutions are generally less stable and should be prepared fresh. For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended. It is always best to perform a stability study for your specific solvent and storage conditions.
Systematic Approach to Solubilization
For researchers encountering solubility challenges, a systematic approach is key to finding the optimal conditions. The following workflow provides a step-by-step guide to determining the best solvent and pH for your desired concentration.
Caption: A systematic workflow for determining the optimal solubilization conditions for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol outlines the steps for preparing an aqueous stock solution of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl with pH adjustment.
-
Weighing the Compound: Accurately weigh the desired amount of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl in a sterile container.
-
Initial Solvent Addition: Add a portion of the final volume of deionized water (e.g., 80% of the final volume) to the compound.
-
pH Measurement and Adjustment: Measure the pH of the suspension. If the pH is neutral or basic and the compound has not fully dissolved, add 0.1 M HCl dropwise while stirring until the compound dissolves. Monitor the pH continuously.
-
Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume.
-
Sterilization (if required): If a sterile solution is needed, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Stock Solution in a Polar Organic Solvent
This protocol is suitable for preparing high-concentration stock solutions.
-
Weighing the Compound: Accurately weigh the desired amount of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl in a sterile, dry container.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or ethanol to the compound.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Store the stock solution in an airtight container at -20°C or -80°C, protected from light and moisture.
Troubleshooting Guide
Issue 1: The compound will not dissolve in water even after adding a small amount of acid.
-
Question: I've added my compound to water and tried to lower the pH, but it's still not dissolving. What should I do?
-
Answer:
-
Check the pH: Ensure that the pH is sufficiently acidic. For many amine hydrochlorides, a pH of 2-4 is required for complete dissolution. You may need to add more acid than initially anticipated.
-
Consider Concentration: Your target concentration may be above the compound's solubility limit in water, even at an optimal pH. Try preparing a more dilute solution.
-
Gentle Warming: As a next step, you can try gently warming the solution (e.g., to 37-50°C) while stirring. Be cautious not to overheat, as this could cause degradation.
-
Use of Co-solvents: If aqueous solubility remains a challenge, consider using a co-solvent system. For example, you could try dissolving the compound in a mixture of water and ethanol.
-
Issue 2: The compound dissolves initially but then precipitates out of solution over time.
-
Question: My compound dissolved completely, but after a few hours at room temperature, I see a precipitate. Why is this happening?
-
Answer:
-
Supersaturation: You may have created a supersaturated solution, especially if you used warming to aid dissolution. Upon cooling, the solubility decreases, leading to precipitation. If this is the case, you will need to work with a lower concentration.
-
pH Shift: If the solution is not buffered, absorption of atmospheric CO2 can slightly lower the pH of unbuffered water, but more significantly, interaction with container surfaces or other components in a complex medium could alter the pH, leading to precipitation. It is advisable to use a buffer system to maintain a stable pH.
-
Instability: The compound may be unstable in the chosen solvent over time, leading to the formation of less soluble degradation products. It is recommended to prepare fresh aqueous solutions for each experiment.
-
Issue 3: I am seeing a precipitate form when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: I have a 10 mM stock of the compound in DMSO, but when I add it to my PBS buffer (pH 7.4), a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer where its solubility is lower.
-
Lower the Final Concentration: The final concentration in the buffer may be too high. Try a more dilute final concentration.
-
Increase the Organic Content: You can try to increase the percentage of the organic solvent in the final solution, but be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
pH of the Buffer: The pH of your buffer (7.4) is likely contributing to the precipitation of the less soluble free base. Consider using a buffer with a more acidic pH if your experiment allows.
-
Method of Addition: Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
Quantitative Data Summary
| Solvent/Solution | Expected Solubility | Rationale |
| Deionized Water (acidic pH) | High | The protonated amine groups enhance electrostatic interactions with polar water molecules. |
| Deionized Water (neutral/basic pH) | Low | Formation of the less soluble free base.[3] |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar organic solvent capable of dissolving a wide range of compounds. |
| Ethanol | Moderate to High | Polar protic solvent that can engage in hydrogen bonding. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low | The neutral pH promotes the formation of the less soluble free base. |
Logical Relationships in Solubility Troubleshooting
The following diagram illustrates the key decision points and factors to consider when troubleshooting solubility issues.
Caption: A decision tree illustrating the logical steps for troubleshooting precipitation issues with 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine HCl.
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). PubMed Central. [Link]
Sources
Technical Support Center: Purifying Tetrahydroimidazo[4,5-c]pyridine Derivatives by Flash Chromatography
Welcome to the technical support center for the purification of tetrahydroimidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during flash chromatography of this important class of nitrogen-containing heterocycles. The insights provided here are based on established chromatographic principles and extensive field experience to ensure the scientific integrity and success of your purification workflows.
Introduction: The Challenge of Purifying Tetrahydroimidazo[4,5-c]pyridines
Tetrahydroimidazo[4,5-c]pyridine derivatives are a significant scaffold in medicinal chemistry, often investigated for a range of therapeutic applications.[1][2] Their inherent basicity, due to the presence of multiple nitrogen atoms, and potential for high polarity present unique challenges during purification by flash chromatography. Common issues include poor peak shape (tailing), irreversible adsorption onto the stationary phase, and difficulty in achieving baseline separation from structurally similar impurities.[3][4]
This guide provides a structured approach to troubleshooting these problems, offering detailed protocols and explaining the rationale behind each step to empower you to develop robust and efficient purification methods.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues observed during the flash chromatography of tetrahydroimidazo[4,5-c]pyridine derivatives.
Problem 1: Severe Peak Tailing or Broadening
Symptoms: Your target compound elutes as a broad, asymmetrical peak, often with a pronounced "tail," leading to poor resolution and contamination of fractions.
Causality: The basic nitrogen atoms in the tetrahydroimidazo[4,5-c]pyridine core interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This strong, non-specific binding leads to slow elution kinetics and peak tailing.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic silica surface.[4] Common choices include:
-
Rationale: The basic modifier competes with your compound for binding to the active sites on the silica, leading to a more symmetrical peak shape.[3]
-
-
Stationary Phase Selection:
-
Amine-Functionalized Silica: Switch to an amine-bonded silica stationary phase.[3] This is often the most effective solution for purifying basic compounds.
-
Rationale: The amine-functionalized surface is less acidic and reduces the strong secondary interactions that cause peak tailing.[3] This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[3]
-
Alumina (Basic or Neutral): Alumina can be a suitable alternative for the purification of amines.[6]
-
-
Workflow for Selecting the Right Approach:
Caption: Decision workflow for addressing peak tailing.
Problem 2: Compound Fails to Elute or Shows Very Low Recovery
Symptoms: Your target compound, visible on TLC, does not elute from the column even with a highly polar solvent system, or the recovered yield is significantly lower than expected.
Causality: This is often a more extreme case of the strong interaction seen in peak tailing. The compound may be irreversibly adsorbed onto the silica gel.[7] In some cases, the acidic nature of the silica can cause decomposition of sensitive compounds.
Solutions:
-
Assess Compound Stability:
-
2D TLC: Before running a column, perform a two-dimensional TLC. Spot your compound, run the plate in one solvent system, dry it, and then rotate it 90 degrees and run it in the same solvent system again.[8] If the spot deviates from the diagonal, it indicates on-plate decomposition.
-
-
Change the Stationary Phase:
-
Reversed-Phase (C18) Chromatography: For highly polar or basic compounds that are irreversibly adsorbed on silica, reversed-phase chromatography is an excellent alternative.[3][4]
-
Rationale: In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[9] This minimizes the strong acid-base interactions.
-
Mobile Phase Modifiers for Reversed-Phase: Adding a modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape for ionizable compounds.[3][4] For basic compounds, a buffer like ammonium formate or ammonium acetate can also be beneficial.[3]
-
-
Dry Loading: If your compound is poorly soluble in the initial, less polar mobile phase, it can streak from the point of injection and appear to be adsorbed. Dry loading can mitigate this.[8][10]
-
Protocol for Dry Loading:
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (or C18 silica for reversed-phase) to the solution.
-
Thoroughly mix and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully load this powder onto the top of your pre-packed column.[8]
-
-
Problem 3: Poor Separation from Impurities (Co-elution)
Symptoms: Your target compound co-elutes with one or more impurities, making it impossible to obtain pure fractions.
Causality: The chosen solvent system and stationary phase do not provide sufficient selectivity (differential retention) between your target compound and the impurities.[11]
Solutions:
-
Optimize the Mobile Phase:
-
Systematic TLC Screening: Don't rely on a single solvent system. Screen a variety of solvent systems with different selectivities.[10] For example:
-
Rationale: Different solvents interact with your compounds in unique ways, altering the relative retention times and potentially resolving co-eluting species.[9]
-
Aim for an Rf of 0.15-0.35: In your TLC screening, aim for a retention factor (Rf) for your target compound in the range of 0.15 to 0.35 to ensure good separation on the column.[10][13]
-
-
Change the Stationary Phase Chemistry: If optimizing the mobile phase on silica is unsuccessful, changing the stationary phase can provide a dramatic change in selectivity.[14]
-
Consider:
-
Amine-functionalized silica: As mentioned, this changes the surface chemistry.[3]
-
Diol-functionalized silica: Offers different hydrogen bonding characteristics compared to silica.[11]
-
Cyano-functionalized silica: Can be used in both normal-phase and reversed-phase modes and provides different selectivity.
-
-
-
Method Development Workflow:
Caption: Workflow for resolving co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying a novel tetrahydroimidazo[4,5-c]pyridine derivative?
A1: A good starting point for a normal-phase purification on silica is a gradient of ethyl acetate in hexanes.[5] For more polar derivatives, a gradient of methanol in dichloromethane is often effective.[5][12] Always perform TLC analysis first to determine an appropriate starting polarity.[10] A typical literature example for these scaffolds is a chloroform-methanol gradient.[1]
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: This depends on the overall polarity and solubility of your crude mixture. If your compound is soluble in organic solvents like dichloromethane or ethyl acetate, normal-phase is a good first choice.[3] If your compound is highly polar and more soluble in polar solvents like methanol or water, reversed-phase chromatography will likely provide a better result.[3][9]
Q3: How much crude material can I load onto my flash column?
A3: A general rule of thumb for a reasonably well-behaved separation is to load 1-5% of the stationary phase mass.[4] For example, on a 40 g silica column, you can typically load between 400 mg and 2 g of crude material. This can vary significantly depending on the difficulty of the separation.
Q4: My compound is not UV-active. How can I monitor the purification?
A4: If your compound lacks a UV chromophore, you will need to use an alternative detection method. Options include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile compound.
-
Mass Spectrometry (MS): A mass detector coupled to the flash system provides mass information for each fraction.
-
Staining TLC Plates: Collect fractions and spot them on TLC plates. After development, use a chemical stain (e.g., potassium permanganate, ninhydrin for primary/secondary amines) to visualize the spots.
Q5: The backpressure on my system is very high. What could be the cause?
A5: High backpressure can be caused by several factors:
-
Precipitation: Your sample may have precipitated at the head of the column if it is not soluble in the mobile phase.
-
High Solvent Viscosity: Some solvent mixtures, particularly those with a high percentage of methanol, can be viscous.
-
Blocked Frit: The frit at the top or bottom of the column may be blocked by particulate matter from your sample.
-
Flow Rate Too High: Ensure your flow rate is appropriate for the column size and particle size of the stationary phase.
Data Summary Tables
Table 1: Recommended Stationary Phases
| Stationary Phase | Primary Use Case for Tetrahydroimidazo[4,5-c]pyridines | Mobile Phase Compatibility |
| Silica Gel | General purpose, for less basic and moderately polar derivatives.[15] | Hexane/EtOAc, DCM/MeOH.[5] |
| Amine-functionalized Silica | Highly recommended for basic derivatives to prevent peak tailing.[3] | Hexane/EtOAc. |
| Alumina (Neutral/Basic) | Alternative to silica for acid-sensitive or basic compounds.[6] | Hexane/EtOAc. |
| C18-Reversed Phase | For highly polar or water-soluble derivatives.[3][10] | Water/Acetonitrile, Water/Methanol (often with 0.1% acid or buffer).[3] |
Table 2: Common Mobile Phase Modifiers
| Modifier | Concentration | Phase | Purpose |
| Triethylamine (TEA) | 0.1 - 1.0% | Normal | Reduces peak tailing of basic compounds on silica.[6] |
| Ammonium Hydroxide | 0.5 - 2.0% (of a 10% NH3 in MeOH solution) | Normal | Reduces peak tailing of basic compounds on silica.[5] |
| Formic Acid (FA) | 0.1% | Reversed | Improves peak shape of ionizable compounds.[3] |
| Trifluoroacetic Acid (TFA) | 0.1% | Reversed | Improves peak shape; note that it can be difficult to remove.[3] |
| Ammonium Formate/Acetate | 10-100 mM | Reversed | Buffers the mobile phase to improve peak shape and reproducibility.[3] |
References
-
King Group. Successful Flash Chromatography. Link
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Link
-
Membrane Solutions. Column Chromatography Notes. Link
-
Columns Week: Just Add Solvent. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Link
-
Hawach Scientific. Choose the Right Stationary Phase or FLASH Column. Link
-
Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Link
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Link
-
National Institutes of Health (NIH). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC. Link
-
Biotage. Successful flash chromatography. Link
-
Taylor & Francis eBooks. Flash Chromatography Method Development. Link
-
Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Link
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Link
-
Biotage. How changing stationary phase chemistry can impact separation selectivity. Link
-
SiliCycle. How to Choose the Right Chromatographic Phase?. Link
-
Phenomenex. TROUBLESHOOTING GUIDE. Link
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Link
-
ResearchGate. (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. Link
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Link
Sources
- 1. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. biotage.com [biotage.com]
- 10. sorbtech.com [sorbtech.com]
- 11. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. Chromatography [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. hawachhplccolumn.com [hawachhplccolumn.com]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, primarily focusing on the widely used Pictet-Spengler reaction between histamine and an aldehyde source like formaldehyde (often from paraformaldehyde).
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the Pictet-Spengler synthesis of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine from histamine and paraformaldehyde, but I am observing a very low yield, or the reaction is not proceeding. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Pictet-Spengler reaction for this specific scaffold can often be attributed to several critical factors related to reaction conditions and starting material quality.
Causality and Recommended Solutions:
-
Suboptimal pH: The Pictet-Spengler reaction is highly pH-dependent. The initial condensation of the amine with the aldehyde to form an iminium ion is favored under mildly acidic to neutral conditions. However, the subsequent electrophilic attack on the imidazole ring requires the ring to be sufficiently nucleophilic, which is diminished under strongly acidic conditions where the imidazole ring is protonated.
-
Solution: While the reaction can be performed in water with histamine dihydrochloride, which provides an acidic environment, careful pH adjustment can be beneficial.[1] If you are using histamine free base, the addition of a catalytic amount of a mild acid like acetic acid might be necessary. Conversely, if the reaction medium is too acidic, consider using a buffer or a less acidic catalyst. The optimal pH is a balance between iminium ion formation and maintaining the nucleophilicity of the imidazole ring.[2]
-
-
Poor Quality of Reagents:
-
Histamine: Ensure the histamine used is of high purity. Impurities can interfere with the reaction.
-
Paraformaldehyde: Paraformaldehyde is a polymer of formaldehyde and needs to depolymerize to release formaldehyde for the reaction. Old or improperly stored paraformaldehyde may not depolymerize efficiently.
-
Solution: Use high-purity histamine. For paraformaldehyde, it is advisable to use a fresh batch. Alternatively, formalin (an aqueous solution of formaldehyde) can be used, but this will change the reaction concentration and may require optimization.
-
-
Inadequate Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.[1]
-
Solution: Ensure the reaction is heated to reflux as described in established protocols.[1] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Incomplete Cyclization: The intermediate Schiff base or iminium ion may form but fail to cyclize efficiently.
-
Solution: As mentioned, pH control is crucial. Additionally, the choice of solvent can play a role. While water is commonly used, exploring other protic solvents might be beneficial in some cases.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Question: My reaction mixture shows multiple spots on the TLC plate, suggesting the formation of several side products. How can I identify and minimize these impurities?
Answer:
The formation of multiple products is a common challenge. The primary side reactions in this synthesis are often related to alternative cyclization pathways, over-alkylation, and dehydrogenation.
Potential Side Products and Mitigation Strategies:
-
Formation of Regioisomers: The Pictet-Spengler cyclization can potentially occur at two different positions on the imidazole ring of histamine. While cyclization onto the C4 position of the imidazole ring is generally favored to form the desired 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, cyclization onto the C2 position can lead to an isomeric product.
-
Mechanism: The electrophilic iminium ion can be attacked by either C4 or C2 of the imidazole ring.
-
Troubleshooting:
-
Reaction Conditions: The regioselectivity can be influenced by the reaction conditions. Sticking to established protocols with optimized pH and temperature is crucial.[1]
-
Purification: Careful purification by flash column chromatography on silica gel is often effective in separating the desired product from its regioisomers. A gradient of chloroform and methanol is a reported mobile phase.[1]
-
-
-
N-Alkylation Side Products: The secondary amine in the newly formed tetrahydropyridine ring is nucleophilic and can react with another molecule of formaldehyde and histamine, leading to more complex, higher molecular weight impurities.
-
Mechanism: The product, 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, can act as a nucleophile and participate in a subsequent Mannich-type reaction.
-
Troubleshooting:
-
Stoichiometry Control: Use a controlled stoichiometry of paraformaldehyde. An excess of the aldehyde source can promote over-alkylation. A 2:1 molar ratio of paraformaldehyde to histamine dihydrochloride has been reported to be effective.[1]
-
Reaction Time: Monitor the reaction closely and stop it once the formation of the desired product is maximized to prevent the accumulation of side products.
-
-
-
Dehydrogenation to Aromatic Imidazo[4,5-c]pyridine: The tetrahydropyridine ring can be susceptible to oxidation, leading to the formation of the fully aromatic 3H-imidazo[4,5-c]pyridine as an impurity, especially during workup or if the reaction is exposed to air at high temperatures for extended periods.
-
Mechanism: Oxidation of the tetrahydropyridine ring.
-
Troubleshooting:
-
Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Workup Conditions: Avoid prolonged exposure to air and high temperatures during the workup procedure.
-
Choice of Oxidant (in other contexts): If the synthesis involves a deliberate oxidation step to form the aromatic product, the choice and amount of oxidant need to be carefully controlled to avoid incomplete reaction or over-oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid in the Pictet-Spengler reaction for this synthesis?
The synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a specific application of the Pictet-Spengler reaction.[1] The reaction involves the condensation of a β-arylethylamine (histamine in this case, where the imidazole ring acts as the "aryl" group) with an aldehyde (formaldehyde). The acid catalyst plays a crucial role in activating the aldehyde by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for the initial attack by the primary amine of histamine. This is followed by dehydration to form a highly electrophilic iminium ion, which is essential for the subsequent intramolecular electrophilic substitution on the electron-rich imidazole ring to form the new six-membered ring.[2]
Q2: How can I effectively purify the final product, 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine?
Purification is critical to obtaining the product with high purity. The most commonly reported and effective method is flash column chromatography.
Detailed Purification Protocol:
-
Workup: After the reaction is complete, the volatiles are typically evaporated. The residue can be taken up in water and extracted with an organic solvent like ethyl acetate to remove non-polar impurities.[1]
-
Column Chromatography: The crude product is then purified by flash chromatography on a silica gel column. A gradient elution system is often employed. A common mobile phase starts with chloroform and gradually increases the polarity by adding methanol.[1]
-
Monitoring: The fractions should be monitored by TLC to identify and combine the fractions containing the pure product.
-
Characterization: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Q3: Can I use other aldehydes besides paraformaldehyde in this reaction?
Yes, the Pictet-Spengler reaction is versatile and can be performed with a variety of aldehydes and ketones. Using different aldehydes will result in substitution at the C-4 position of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine ring system. This approach is a common strategy to introduce molecular diversity for applications such as drug discovery.[1]
Q4: My product seems to be unstable and decomposes over time. How should I store it?
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, containing a secondary amine and a tetrahydropyridine ring, can be susceptible to oxidation and degradation. For long-term storage, it is advisable to store the compound as a salt (e.g., hydrochloride salt), which is generally more stable than the free base. The solid material should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.
Data Summary and Visualization
Table 1: Troubleshooting Summary for Pictet-Spengler Synthesis
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Suboptimal pH | Adjust pH to be mildly acidic. |
| Poor reagent quality | Use fresh, high-purity histamine and paraformaldehyde. | |
| Inadequate temperature/time | Ensure reflux temperature and monitor reaction progress. | |
| Multiple Products | Formation of regioisomers | Control reaction conditions and purify by column chromatography. |
| N-alkylation side products | Use controlled stoichiometry of aldehyde and monitor reaction time. | |
| Dehydrogenation | Consider an inert atmosphere and avoid prolonged heating/air exposure. |
Diagrams
Diagram 1: Pictet-Spengler Reaction Mechanism
Caption: Pictet-Spengler reaction mechanism for the synthesis of the target molecule.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
References
-
Investigation of Pictet-Spengler type reactions of secologanin with histamine and its benzyl derivative. PubMed. Available at: [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC - NIH. Available at: [Link]
-
Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Investigation of Pictet−Spengler Type Reactions of Secologanin with Histamine and Its Benzyl Derivative †. ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. ACS Publications. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
Sources
Validation & Comparative
A Tale of Two Scaffolds: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine vs. Benzimidazole in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic systems, the benzimidazole core has long been revered as a "privileged scaffold," owing to its ubiquitous presence in numerous approved drugs and its versatile biological activity.[1][2] However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of alternative heterocyclic systems. One such scaffold gaining traction is the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine nucleus, a partially saturated bioisostere of benzimidazole that offers a distinct three-dimensional geometry and unique physicochemical properties.
This guide provides a comprehensive comparison of these two pivotal scaffolds, delving into their structural nuances, synthetic accessibility, and pharmacological profiles. We will explore the rationale behind choosing one scaffold over the other, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their drug discovery endeavors.
At a Glance: A Comparative Overview
| Feature | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | Benzimidazole |
| Structure | Fused imidazole and tetrahydropyridine rings; non-planar, sp3-rich | Fused imidazole and benzene rings; planar, aromatic |
| Physicochemical Properties | Generally higher solubility, lower lipophilicity | Generally lower solubility, higher lipophilicity |
| Synthetic Accessibility | More complex, multi-step syntheses often required | Well-established, often one-pot syntheses |
| Chemical Diversity | Multiple points for substitution, including the saturated ring | Primarily substitution on the benzene ring and imidazole nitrogens |
| Biological Activity | More targeted applications (kinases, GPCRs, enzymes) | Broad spectrum of activities (anticancer, antimicrobial, etc.) |
| "Privileged" Status | Emerging scaffold with growing interest | Established "privileged scaffold" |
Delving Deeper: A Structural and Physicochemical Dichotomy
The fundamental difference between the two scaffolds lies in the nature of the six-membered ring fused to the imidazole. Benzimidazole possesses a planar, aromatic benzene ring, which readily participates in π-π stacking interactions with biological targets.[2] This planarity, however, can contribute to lower aqueous solubility and potential for off-target interactions driven by non-specific aromatic interactions.
In contrast, the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold incorporates a non-planar, sp3-hybridized tetrahydropyridine ring.[3] This introduction of three-dimensional character can lead to improved aqueous solubility and a more defined spatial arrangement of substituents, potentially enabling more specific and higher-affinity interactions with protein targets. The saturated ring also offers additional vectors for chemical modification, allowing for a finer tuning of physicochemical properties.
dot graph TD { A[Benzimidazole] -- "Planar, Aromatic" --> B{π-π Stacking}; B --> C[Broad Target Engagement]; A -- "Lower sp3 character" --> D[Potential for Lower Solubility];
}
Figure 1: A conceptual diagram illustrating the key structural differences and their potential implications for drug design between benzimidazole and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine.
Synthetic Accessibility: A Trade-off Between Simplicity and Novelty
The synthesis of benzimidazole derivatives is often straightforward and well-documented, with numerous one-pot procedures available. A common and efficient method involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or their derivatives.[4] This synthetic ease has undoubtedly contributed to the widespread exploration of the benzimidazole scaffold.
Experimental Protocol: One-pot Synthesis of 2-Substituted Benzimidazoles
-
To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), add the desired aldehyde or carboxylic acid (1.1 mmol).
-
Add a catalytic amount of an acid or a coupling agent if a carboxylic acid is used.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
The synthesis of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core is generally more complex. A common route involves the Pictet-Spengler reaction of histamine or a derivative, followed by further modifications.[5] While more synthetically demanding, these multi-step sequences offer greater control over the introduction of diverse substituents on the saturated ring system.
dot graph LR { subgraph Benzimidazole Synthesis A[o-phenylenediamine] --> C{Condensation}; B[Aldehyde/Carboxylic Acid] --> C; C --> D[Benzimidazole]; end
}
Figure 2: A simplified comparison of the general synthetic workflows for benzimidazole and 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffolds.
The Pharmacological Landscape: Broad-Spectrum vs. Targeted Action
Benzimidazole is renowned for its vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[6] This broad-spectrum activity is a double-edged sword; while it highlights the scaffold's versatility, it also raises concerns about potential off-target effects and toxicity.
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold, while less explored, has demonstrated significant promise in more targeted therapeutic areas. Its derivatives have emerged as potent and selective inhibitors of various kinases, G-protein coupled receptors (GPCRs), and enzymes.
A Head-to-Head in Kinase Inhibition
Both scaffolds have been successfully employed in the development of kinase inhibitors. The following table provides a comparative look at the inhibitory activities of derivatives from both classes against selected kinase targets.
| Target Kinase | Scaffold | Representative Compound | IC50 (nM) | Reference |
| VEGFR-2 | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | Compound Example from Literature | Data not available in a comparable format | [7][8] |
| VEGFR-2 | Benzimidazole | Axitinib | 0.2 | [8] |
| DNA-PK | Imidazo[4,5-c]pyridin-2-one | Compound 78 | <10 | [9][10] |
| BTK | Imidazo[4,5-c]pyridine | Example from Literature | Specific IC50 not provided | [11] |
| BTK | Benzimidazole | Example from Literature | 10.1 | [12] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
The data suggests that while benzimidazole-based kinase inhibitors are well-established with potent examples, the imidazo[4,5-c]pyridine scaffold is a viable alternative for discovering novel and selective inhibitors. For instance, a series of imidazo[4,5-c]pyridin-2-ones were identified as nanomolar inhibitors of DNA-dependent protein kinase (DNA-PK) with excellent selectivity.[9][10]
Emerging Applications of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Beyond kinase inhibition, the tetrahydro-imidazo[4,5-c]pyridine scaffold has shown promise in other therapeutic areas:
-
P2X7 Receptor Antagonists: Derivatives of this scaffold have been identified as potent antagonists of the P2X7 receptor, a target for inflammatory and neuropathic pain conditions.[3]
-
Glutaminyl Cyclase Inhibitors: This scaffold has been utilized to develop inhibitors of glutaminyl cyclase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[13]
Pharmacokinetic Profile: The ADME Perspective
The physicochemical differences between the two scaffolds are expected to translate into distinct pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles. The higher sp3 character and potential for improved solubility of the tetrahydro-imidazo[4,5-c]pyridine scaffold may lead to better oral bioavailability and a more favorable distribution profile. However, the introduction of the basic nitrogen in the pyridine ring can also present challenges, such as rapid metabolism or hERG liability, which must be carefully managed during lead optimization.
Benzimidazole derivatives, while often exhibiting lower solubility, have a long history of successful drug development, and their metabolic pathways are generally well-understood.[1][4] In silico ADME prediction tools can be valuable in the early stages of design for both scaffolds to anticipate potential liabilities.[1][14]
Conclusion: Choosing the Right Tool for the Job
The choice between the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and benzimidazole scaffolds is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.
Choose Benzimidazole when:
-
The project requires a well-established scaffold with a high probability of yielding biologically active compounds.
-
Synthetic tractability and rapid library generation are priorities.
-
The therapeutic target is known to be amenable to binding with planar, aromatic systems.
Consider 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine when:
-
The project aims to explore novel chemical space and develop compounds with improved physicochemical properties, such as solubility.
-
A three-dimensional scaffold is desired to achieve higher target specificity and potency.
-
The project is targeting proteins where a non-planar ligand may be advantageous.
Ultimately, both scaffolds represent valuable tools in the medicinal chemist's arsenal. By understanding their respective strengths and weaknesses, researchers can make more informed decisions, accelerating the discovery of new and effective medicines.
References
-
3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024, July 15). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (n.d.). Retrieved January 5, 2026, from [Link]
-
1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. (2021, February 5). Retrieved January 5, 2026, from [Link]
-
Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024, July 25). PubMed. Retrieved January 5, 2026, from [Link]
-
(PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]
-
New Tec family kinase inhibitors synthesized at GB005. (2019, March 20). BioWorld. Retrieved January 5, 2026, from [Link]
-
Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022, November 18). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. (2022, June 4). Retrieved January 5, 2026, from [Link]
-
Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
IC 50 values and ligand efficiencies of benzimidazole oxadiazole hits. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). Matilda. Retrieved January 5, 2026, from [Link]
-
Identification of 6‑Anilino Imidazo[4,5‑c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024, July 15). figshare. Retrieved January 5, 2026, from [Link]
-
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025, August 30). ScienceRise. Retrieved January 5, 2026, from [Link]
-
Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease. (2023, August 3). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2025, December 10). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020, August 26). PubMed. Retrieved January 5, 2026, from [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021, May 5). PubMed. Retrieved January 5, 2026, from [Link]
-
Design of benzimidazole derivatives as bioisosteres of the middle... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. (2019, July 1). Retrieved January 5, 2026, from [Link]
-
(PDF) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2025, August 9). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Potent human glutaminyl cyclase inhibitors as potential anti-Alzheimer's agents: Structure-activity relationship study of Arg-mimetic region. (2018, March 1). PubMed. Retrieved January 5, 2026, from [Link]
-
Synthesis and SAR of novel 4,5-diarylimidazolines as potent P2X(7) receptor antagonists. (2025, August 5). Retrieved January 5, 2026, from [Link]
-
4-Methyl-6,7-dihydro-4H-triazolo 4,5-c pyridine-Based P2X7 Receptor Antagonists. (2017). Retrieved January 5, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
In vitro and in silico determination of glutaminyl cyclase inhibitors. (2019, September 19). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis and Pharmacological Properties of the Benzimidazole Scaffold: A Patent Review. (n.d.). Retrieved January 5, 2026, from [Link]
-
Glutaminyl Cyclase Enzyme and Inhibitors. (2022, July 15). Retrieved January 5, 2026, from [Link]
-
Physicochemical properties of the selected compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). (2025, August 9). Retrieved January 5, 2026, from [Link]
-
An overview of glutaminyl cyclase inhibitors for Alzheimer's disease. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 876708-23-5 [smolecule.com]
- 4. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydroimidazopyridine-Based Inhibitors for Phosphodiesterase 10A
This guide provides an in-depth comparative analysis of tetrahydroimidazopyridine-based inhibitors targeting Phosphodiesterase 10A (PDE10A). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of PDE10A inhibition, compares key compounds from this chemical class, and provides detailed experimental protocols for their evaluation.
Introduction: The Rationale for Targeting PDE10A
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key node in the brain's circuitry responsible for motor control, cognition, and reward.[2][3] This specific expression pattern makes PDE10A an attractive therapeutic target for neurological and psychiatric disorders where striatal function is dysregulated, such as schizophrenia and Huntington's disease.[2][4][5]
Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG).[6] This modulation can potentiate signaling through the dopamine D1 receptor pathway and attenuate signaling through the D2 receptor pathway, a mechanism that is thought to underlie the antipsychotic potential of PDE10A inhibitors.[5][7][8]
The tetrahydroimidazopyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective PDE10A inhibitors. This guide will focus on a comparative analysis of key compounds derived from this and related structural classes.
PDE10A Signaling Pathway
The following diagram illustrates the central role of PDE10A in regulating cAMP/cGMP signaling within medium spiny neurons of the striatum.
Caption: PDE10A's role in the cAMP signaling cascade of medium spiny neurons.
Comparative Analysis of Key PDE10A Inhibitors
Several tetrahydroimidazopyridine and structurally related compounds have been developed as potent PDE10A inhibitors. Here, we compare two prominent examples: MP-10 (Mardepodect, PF-2545920) and TAK-063 (Balipodect).
| Parameter | MP-10 (PF-2545920) | TAK-063 (Balipodect) |
| Scaffold | Quinoline derivative | Pyridazinone derivative |
| PDE10A IC50 | 0.37 nM[9][10] | 0.30 nM[11] |
| Selectivity | >1000-fold over other PDEs[9][12] | >15,000-fold over other PDEs[11] |
| Mechanism | Potent PDE10A inhibition | Potent and selective PDE10A inhibition[11][13] |
| Key Preclinical Findings | Antipsychotic-like activity in rodent models, including antagonism of apomorphine-induced climbing and conditioned avoidance responding.[10][12] Also shows potential for treating obesity and diabetes by increasing energy expenditure.[14][15] | Demonstrated antipsychotic-like effects in rodent models of hyperactivity and prepulse inhibition.[16][17] Showed potential neuroprotective effects in a mouse model of Huntington's disease.[18] |
| Clinical Status | Investigated for schizophrenia and Huntington's disease; however, Phase II trials for schizophrenia did not show sufficient efficacy.[19] | Reached Phase II clinical trials for schizophrenia but development was discontinued due to lack of efficacy.[16] |
Expert Insights: Both MP-10 and TAK-063 are highly potent inhibitors of PDE10A with excellent selectivity. Their preclinical data strongly supported their potential as novel antipsychotics. However, the translation from animal models to clinical efficacy in schizophrenia has been challenging for this class of drugs, highlighting the complexities of the disease and the limitations of current preclinical models.[3][19] The clinical outcomes suggest that while target engagement was likely achieved, the downstream neurobiological effects of PDE10A inhibition may not be sufficient to produce robust antipsychotic effects in humans.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of novel PDE10A inhibitors requires a tiered approach, from initial enzymatic assays to more complex cell-based and in vivo models.
Experimental Workflow for PDE10A Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PDE10A inhibitor.
Caption: A generalized workflow for the preclinical development of PDE10A inhibitors.
Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against purified PDE10A enzyme.[20][21]
Principle: This assay is based on the competition between a fluorescently labeled cAMP substrate and the test inhibitor for binding to the PDE10A active site. The hydrolysis of the substrate by PDE10A is detected by a change in fluorescence polarization.
Materials:
-
Purified recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer
-
Binding Agent (specific for the hydrolyzed substrate)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in PDE Assay Buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Substrate Control wells: Add 25 µL of diluted FAM-cAMP and 25 µL of PDE Assay Buffer.
-
Positive Control wells: Add 25 µL of diluted FAM-cAMP and 25 µL of PDE Assay Buffer.
-
Test Inhibitor wells: Add 25 µL of diluted FAM-cAMP and 25 µL of the diluted test compound.
-
-
Enzyme Addition:
-
Dilute the PDE10A enzyme to the working concentration in PDE Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Substrate Control" wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection:
-
Dilute the Binding Agent in Binding Agent Diluent.
-
Add 100 µL of the diluted Binding Agent to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the fluorescence polarization on a microplate reader (e.g., excitation at 470 nm and emission at 528 nm).[6][22]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and substrate controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol measures the ability of a PDE10A inhibitor to increase intracellular cAMP levels in a cellular context, confirming target engagement.
Principle: Cells are treated with the test compound, and then stimulated to produce cAMP. The inhibition of PDE10A by the test compound leads to an accumulation of cAMP, which is then quantified, for example, using a competitive immunoassay or a reporter gene assay.[23][24]
Materials:
-
A suitable cell line expressing PDE10A (e.g., SH-SY5Y or HEK293 cells stably expressing PDE10A)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Forskolin (an adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP detection kit (e.g., AlphaScreen or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing the desired concentrations of the test compound or vehicle (DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Stimulation:
-
Add forskolin to all wells (except for basal controls) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the detection kit reagents and a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Determine the EC50 value for the test compound (the concentration that produces 50% of the maximal increase in cAMP).
-
Concluding Remarks and Future Perspectives
The tetrahydroimidazopyridine scaffold and related structures have yielded highly potent and selective PDE10A inhibitors like MP-10 and TAK-063. While these compounds have shown robust efficacy in preclinical models of psychosis and other CNS disorders, their clinical development for schizophrenia has been met with challenges.[16][19] This highlights a critical gap in the translation of preclinical findings to human patient populations.
Future research in this area should focus on:
-
Refining Preclinical Models: Developing more predictive animal models that better recapitulate the complex pathophysiology of schizophrenia.
-
Exploring Alternative Indications: Given the role of PDE10A in striatal function, these inhibitors may hold promise for other neurological conditions such as Huntington's disease or certain movement disorders.[4][18]
-
Investigating Novel Chemical Scaffolds: Continued medicinal chemistry efforts to identify novel classes of PDE10A inhibitors with different pharmacokinetic and pharmacodynamic profiles may lead to improved clinical outcomes.
The journey of tetrahydroimidazopyridine-based PDE10A inhibitors underscores both the promise and the peril of targeting novel mechanisms for complex brain disorders. The insights gained from their development will undoubtedly pave the way for future therapeutic innovations.
References
- Current time information in Jabalpur Division, IN. (n.d.). Google.
- Menniti, F. S., Chappie, T. A., Humphrey, J. M., & Schmidt, C. J. (2007). Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia. Current opinion in investigational drugs (London, England : 2000), 8(1), 54–59.
- Suzuki, K., & Kimura, H. (2018). Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor. International Journal of Neuropsychopharmacology, 21(7), 643–651.
-
Balipodect. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
- Suzuki, K., et al. (2016). TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms. The Journal of pharmacology and experimental therapeutics, 356(2), 343–351.
- Kimura, H., et al. (2017). TAK-063, a Novel Phosphodiesterase 10A Inhibitor, Protects from Striatal Neurodegeneration and Ameliorates Behavioral Deficits in the R6/2 Mouse Model of Huntington's Disease. The Journal of pharmacology and experimental therapeutics, 360(2), 343–352.
- Kehler, J., & Nielsen, J. (2011). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. Current Pharmaceutical Design, 17(2), 137-150.
- Menniti, F. S., et al. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Schizophrenia Bulletin, 46(6), 1359-1370.
- Ghalwash, M., & Zaghary, W. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. Current pharmaceutical design, 24(12), 1279–1288.
- Kehler, J., & Nielsen, J. (2011). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. Bentham Science.
- Wilson, J. M., et al. (2015). Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920)
-
PF-2545920|PF2545920|MP-10|PDE10A inhibitor. (n.d.). DC Chemicals. Retrieved January 5, 2026, from [Link]
- Menniti, F. S., et al. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology, 11, 589458.
-
PDE10A, BioAssay™ Kit (cAMP and cAMP-inhibited cGMP 3',5'-cyclic Phosphodiesterase 10A). (n.d.). CliniSciences. Retrieved January 5, 2026, from [Link]
-
PDE10A Assay Kit. (n.d.). BPS Bioscience. Retrieved January 5, 2026, from [Link]
-
In Vitro PDE Inhibition Assay. (n.d.). Bio-protocol. Retrieved January 5, 2026, from [Link]
-
PDE10A (Mouse) Assay Kit. (n.d.). BPS Bioscience. Retrieved January 5, 2026, from [Link]
- Li, S., et al. (2015). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3242–3246.
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
- Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Journal of medicinal chemistry, 57(11), 4813–4828.
- Matłoka, M., et al. (2022). New groups of neuroleptic drugs – phosphodiesterase inhibitors 10A. Narrative review. Psychiatria i Psychologia Kliniczna, 22(3), 159-164.
- A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor. (2016). Psychopharmacology, 233(23-24), 3893–3904.
- Polito, M., et al. (2015). PDE10A activity determines the profile of cAMP responses to dopamine in striatal medium-sized spiny neurons. British journal of pharmacology, 172(19), 4648–4659.
- Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
- Yao, L., et al. (2015). Genetic deletion and pharmacological inhibition of phosphodiesterase 10A protects mice from diet-induced obesity and insulin resistance. The Journal of pharmacology and experimental therapeutics, 354(3), 294–303.
- Zhang, X., et al. (2014). Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy. The Journal of pharmacology and experimental therapeutics, 348(3), 405–414.
- Kehler, J., & Nielsen, J. (2011). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current pharmaceutical design, 17(2), 137–150.
- Kaczor, A. A., & Matosiuk, D. (2019). Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. Current drug targets, 20(1), 122–143.
- Fenske, W. K., et al. (2016). A novel thermoregulatory role for PDE10A in mouse and human adipocytes. EMBO molecular medicine, 8(7), 780–796.
Sources
- 1. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. PF-2545920|PF2545920|MP-10|PDE10A inhibitor [dcchemicals.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PF-2545920 (Mardepodect, MP-10) | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Genetic deletion and pharmacological inhibition of phosphodiesterase 10A protects mice from diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel thermoregulatory role for PDE10A in mouse and human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Balipodect - Wikipedia [en.wikipedia.org]
- 17. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TAK-063, a Novel Phosphodiesterase 10A Inhibitor, Protects from Striatal Neurodegeneration and Ameliorates Behavioral Deficits in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 20. 137324-96T | PDE10A, BioAssay™ Kit (cAMP and cAMP-inhibited cGMP 3') [clinisciences.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
The Ascending Trajectory of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives in Oncology Research: A Comparative Efficacy Guide
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. Within the vast landscape of heterocyclic compounds, the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted anticancer therapies. Its structural resemblance to purine has positioned it as a compelling candidate for interacting with key biological targets, particularly protein kinases, which are often dysregulated in cancer.[1][2] This guide provides a comprehensive comparison of the efficacy of various derivatives of this scaffold against a range of cancer cell lines, supported by experimental data and methodological insights to aid researchers in this dynamic field.
Comparative Efficacy Against Cancer Cell Lines: A Data-Driven Overview
The antitumor activity of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine and its parent imidazo[4,5-c]pyridine derivatives has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this evaluation, and the data presented below summarizes the performance of several promising compounds.
| Compound ID/Series | Cancer Cell Line(s) | Target/Mechanism of Action | Reported IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridin-2-one derivatives (e.g., 1s) | U87, U251, T98G, U87-EGFRvIII (Glioblastoma) | Src Family Kinase (SFK) inhibitor | Comparable to lead compound PP2 | [3][4] |
| Imidazo[4,5-c]pyridine-based CDK2 inhibitors (e.g., 5b) | HL60 (Leukemia), A549 (Lung), HCT116 (Colon) | Cyclin-Dependent Kinase 2 (CDK2) inhibitor | 0.021 (enzymatic) | [5] |
| 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones | Not specified in abstract | VEGFR-2 kinase inhibitor | Activity evaluated | [6] |
| Imidazo[4,5-c]pyridine derivatives (PARP inhibitors e.g., compound 9) | MDA-MB-468 (Breast), SW-620 (Colon), A549 (Lung) | Poly(ADP-ribose) polymerase (PARP) inhibitor | 0.0086 (enzymatic) | [1] |
| Imidazo[4,5-c]pyridine derivatives (Cytotoxic) | MCF-7 (Breast) | Not specified | 0.082 (for a specific derivative) | [1] |
Unraveling the Mechanism of Action: Targeting Key Oncogenic Pathways
The therapeutic potential of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives is rooted in their ability to modulate critical signaling pathways implicated in cancer progression. A predominant mechanism is the inhibition of protein kinases, enzymes that play a pivotal role in cell growth, proliferation, and survival.[2]
Kinase Inhibition: A Primary Anticancer Strategy
Several members of the imidazo[4,5-c]pyridine family have been identified as potent inhibitors of various kinases:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation. A novel series of imidazo[4,5-c]pyridine-based derivatives were designed as CDK2 inhibitors, with compound 5b exhibiting an impressive enzymatic IC50 of 21 nM.[5] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
-
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that are often hyperactivated in glioblastoma. Imidazo[4,5-c]pyridin-2-one derivatives have been synthesized as effective SFK inhibitors, demonstrating potent antiproliferative activity against glioblastoma cell lines.[3][4]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones has been identified as a new class of VEGFR-2 kinase inhibitors.[6]
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Imidazo[4,5-b]pyridine derivatives have been explored as inhibitors of Aurora A kinase, a promising target in cancer therapy.[1]
The following diagram illustrates a simplified signaling pathway involving CDK2 and the point of intervention for imidazo[4,5-c]pyridine derivatives.
Caption: Inhibition of the Cyclin E/CDK2 complex by imidazo[4,5-c]pyridine derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the anticancer efficacy of novel compounds necessitates robust and reproducible experimental methodologies. The following protocols are standard in the field for evaluating compounds such as 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The following diagram outlines the workflow for a typical cell viability assay.
Caption: Workflow for determining IC50 values using the MTT assay.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are employed.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable buffer, combine the purified recombinant kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The method of detection will vary depending on the assay format. Common methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on imidazo[4,5-c]pyridine derivatives have provided valuable insights for the design of more potent and selective inhibitors. For instance, in a series of imidazo[4,5-c]pyridin-2-one derivatives targeting SFKs, the nature of the substituents at the R1 and R2 positions significantly influenced the inhibitory activity.[4] Specifically, an aliphatic ring at the R1 position and a larger aromatic group at the R2 position were found to be favorable for potent kinase inhibition.[4]
Future Directions and Conclusion
The 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy against a variety of cancer cell lines, primarily through the inhibition of key protein kinases. The versatility of this scaffold allows for extensive chemical modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of these derivatives, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates into preclinical and clinical development. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing the fight against cancer.
References
-
Gornicka, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6549. [Link]
-
Duan, W., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of Hematology & Oncology, 9, 111. [Link]
-
Panigrahi, G., et al. (2023). Design, Synthesis, and Biological Evaluation of 3‐Nitro‐2‐phenyl‐1,2‐dihydroquinoline Derivatives as Potential Anti‐Breast Cancer Agents. ChemistrySelect, 8(40), e202302835. [Link]
-
Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]
-
Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846. [Link]
-
Gornicka, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6549. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(45), 42689-42704. [Link]
-
Sunkari, S., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro IC50 values (M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. Retrieved from [Link]
-
Yilmaz, I., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1249, 131599. [Link]
-
Lida, K., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4043-4047. [Link]
-
Lončar, M., et al. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. ChemMedChem, e202400469. [Link]
-
Al-Ostath, A., et al. (2023). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 28(14), 5396. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
-
El-Adl, K., et al. (2020). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 94, 103433. [Link]
-
Wang, C., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie, 351(6), e1700381. [Link]
- Patents. (n.d.). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer.
-
Kumar, A., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(5), 477-486. [Link]
-
CNR-IRIS. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. Retrieved from [Link]
-
Kim, B. T., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. [Link]
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 973-983. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. In the spirit of robust scientific validation, we will also compare its spectral characteristics with a well-understood structural analog, piperidine, to highlight the unique spectroscopic signatures imparted by the fused imidazole ring.
Introduction to 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine is a bicyclic heteroaromatic compound that incorporates both a saturated piperidine ring and an aromatic imidazole ring. This structural motif is found in various biologically active molecules, including derivatives that have been investigated as receptor ligands and enzyme inhibitors. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives.
Predicted NMR and Mass Spectrometry Data for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
Due to the limited availability of directly published experimental spectra for the unsubstituted parent compound, this guide presents a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectrometry data. These predictions are grounded in the fundamental principles of spectroscopy and by drawing comparisons with the known spectral data of its constituent rings, imidazole and piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom in 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine will give rise to distinct signals in the NMR spectrum.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazole and the tetrahydro-pyridine rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (imidazole) | ~7.5 | Singlet | - |
| H-7a (bridgehead) | ~4.0 | Triplet | ~6.0 |
| H-4 (piperidine, axial & equatorial) | ~3.8 | Multiplet | - |
| H-5 (piperidine, axial & equatorial) | ~2.9 | Multiplet | - |
| H-6 (piperidine, axial & equatorial) | ~3.1 | Multiplet | - |
| N-H (imidazole & piperidine) | Broad, variable | Singlet (broad) | - |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (imidazole) | ~135 |
| C-7a (bridgehead) | ~130 |
| C-3a (bridgehead) | ~115 |
| C-4 (piperidine) | ~45 |
| C-5 (piperidine) | ~25 |
| C-6 (piperidine) | ~40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 123.08
-
Key Fragmentation Pathways: The fragmentation of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine is expected to be initiated by the loss of a hydrogen radical or by the cleavage of the piperidine ring. Common fragmentation patterns for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[1] The imidazole ring is relatively stable, and its fragmentation often involves the loss of HCN.[2]
| Predicted Fragment (m/z) | Possible Structure/Loss |
| 122 | [M-H]⁺ |
| 95 | [M-C₂H₄]⁺ (Retro-Diels-Alder type fragmentation) |
| 82 | Cleavage of the piperidine ring |
| 68 | Imidazole cation |
Comparative Analysis: 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine vs. Piperidine
To better understand the spectroscopic features of our target molecule, we will now compare its predicted data with the experimentally determined data for piperidine, a simple six-membered nitrogen-containing heterocycle.[3]
Experimental Data for Piperidine
¹H NMR Spectrum of Piperidine (in CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 (α to N) | 2.79 | Multiplet |
| H-3, H-5 (β to N) | 1.51 | Multiplet |
| H-4 (γ to N) | 2.19 | Multiplet |
| N-H | Variable | Singlet (broad) |
¹³C NMR Spectrum of Piperidine (in CDCl₃): [3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2, C-6 | 47.0 |
| C-3, C-5 | 27.2 |
| C-4 | 25.2 |
Mass Spectrum of Piperidine: [4]
-
Molecular Ion (M⁺): m/z = 85
-
Base Peak: m/z = 84 ([M-H]⁺)
-
Other Key Fragments: m/z = 70, 56, 43
Key Spectroscopic Differences and Interpretations
The comparison between the predicted data for 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine and the experimental data for piperidine reveals the significant influence of the fused imidazole ring:
-
¹H NMR: The most striking difference is the appearance of the aromatic proton signal (H-2) at a significantly downfield chemical shift (~7.5 ppm) in the tetrahydro-imidazo[4,5-c]pyridine, a region characteristic of imidazole protons.[5] The protons on the piperidine ring of the fused system are also expected to be shifted downfield compared to piperidine itself due to the electron-withdrawing effect of the fused aromatic imidazole ring.
-
¹³C NMR: The presence of the sp²-hybridized carbons of the imidazole ring in 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine results in signals in the aromatic region (~115-135 ppm), which are absent in the purely aliphatic piperidine spectrum. The carbon signals of the piperidine moiety in the fused system are also expected to be influenced by the electronic effects of the imidazole ring.
-
Mass Spectrometry: The molecular ion of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine (m/z = 123) is significantly higher than that of piperidine (m/z = 85), reflecting the addition of the C₃H₂N₂ unit of the imidazole ring. The fragmentation patterns will also differ substantially, with the fused system showing characteristic losses related to both the piperidine and imidazole rings.
Experimental Protocols
For the acquisition of high-quality NMR and mass spectrometry data for compounds such as 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, the following general protocols are recommended.
NMR Data Acquisition
Caption: General workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) containing tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of at least 400 MHz.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. A proton-decoupled spectrum is standard.
-
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation data. ESI is a softer ionization technique suitable for a wider range of compounds and is ideal for obtaining the molecular ion.
-
Mass Analysis: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ (in ESI) or the molecular ion M⁺ (in EI).
-
Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pattern, perform a product ion scan on the isolated molecular ion. This will provide valuable structural information.
Conclusion
The structural characterization of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine relies on a combined analytical approach. While experimental data for the parent compound is not readily compiled, a thorough understanding of the spectroscopic principles and comparison with the well-characterized building block, piperidine, allows for a confident prediction of its NMR and mass spectral features. The presence of the fused imidazole ring introduces distinct and readily identifiable signatures in both NMR and mass spectra, enabling its unambiguous differentiation from simpler heterocyclic systems. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers working with this important class of compounds.
References
-
Piperidine - Wikipedia.
-
Grimmett, M. R., & Hartshorn, M. P. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(1), 283-286.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
-
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
-
LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate.
-
The mass spectra of imidazole and 1-methylimidazole - ResearchGate.
-
Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook.
-
Piperidine(110-89-4) MS spectrum - ChemicalBook.
Sources
A Senior Application Scientist's Guide to Validating Protein-Ligand Interactions: The Case of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine
For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to a validated lead compound is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal confirmation of direct binding between the molecule and its intended protein target. This guide provides an in-depth comparison of key biophysical and cellular techniques for validating the binding of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine, a versatile scaffold found in inhibitors of various protein classes such as kinases and cyclases, to its target proteins.[1][2]
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, emphasizing the importance of a multi-faceted approach to generate a robust and trustworthy dataset. We will explore a selection of orthogonal, industry-standard assays, providing not just the "how" but also the "why," to empower you to design and execute self-validating experimental plans.
The Imperative of Orthogonal Validation in Target Engagement
No single technique is infallible; each possesses inherent strengths and weaknesses that can lead to false positives or negatives.[3] Therefore, a "validation cross" approach is advocated, where an initial binding observation is confirmed using methods that rely on different physical principles.[3] For instance, a primary hit from a fluorescence-based thermal shift assay should be validated with a label-free, solution-based method like Isothermal Titration Calorimetry to ensure the observed interaction is not an artifact of the experimental setup. This multi-pronged strategy forms the bedrock of trustworthy target validation.
Comparative Analysis of Key Validation Techniques
Here, we compare three powerful and commonly employed techniques for validating the binding of a small molecule like 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine to a target protein: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the ligand (analyte) flows over the immobilized protein (ligand). | Binding affinity (KD), kinetics (kon, koff), specificity.[4] | Real-time, label-free, high sensitivity, provides kinetic data.[4][5] | Requires protein immobilization which may affect its conformation, potential for mass transport limitations, sensitive to non-specific binding.[4] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a protein in solution.[6] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[4][6] | Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.[4][7] | Requires relatively large amounts of pure protein and ligand, lower throughput, may not be suitable for very weak or very tight interactions.[4] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8] This is assessed in a cellular environment.[9] | Target engagement in a cellular context, can be used for initial hit identification and lead optimization.[8][9] | Measures target engagement in a physiologically relevant environment, label-free, applicable to a wide range of targets.[9] | Indirect measure of binding, throughput can be a limitation for some formats, interpretation can be complex due to the cellular milieu. |
Experimental Workflows and Protocols
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[4] It is particularly valuable for determining the kinetics of binding (on- and off-rates) in addition to the binding affinity.
Caption: Workflow for SPR analysis of protein-ligand binding.
Step-by-Step Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects. A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
Analyte Preparation: Prepare a dilution series of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine in a suitable running buffer. The concentration range should ideally span from 0.1x to 10x the expected KD.
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the protein and reference flow cells for a defined period to monitor the association phase.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Between each analyte injection cycle, inject a regeneration solution (e.g., a short pulse of high salt or low pH) to remove the bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein-immobilized flow cell data to obtain corrected sensorgrams.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in solution.[6][7]
Caption: Workflow for CETSA to determine cellular target engagement.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells that endogenously or recombinantly express the target protein.
-
Treat the cells with either a vehicle control or varying concentrations of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine for a defined period.
-
-
Thermal Challenge:
-
Harvest and lyse the cells (for lysate-based CETSA) or use intact cells.
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).
-
-
Protein Solubilization and Detection:
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble target protein in each sample using a method such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve."
-
Compare the melting curves of the vehicle-treated and compound-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates stabilization of the target protein and confirms cellular engagement.
-
Conclusion
Validating the binding of a small molecule like 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine to its intended protein target is a cornerstone of successful drug discovery. A singular experimental result is merely an observation; it is the convergence of evidence from orthogonal, well-executed assays that builds a compelling and trustworthy case for a genuine molecular interaction. By employing a combination of techniques such as SPR, ITC, and CETSA, researchers can gain a comprehensive understanding of a compound's binding characteristics, from its kinetics and thermodynamics in a purified system to its engagement with the target in a physiological context. This rigorous, multi-faceted approach minimizes the risk of pursuing artifactual hits and ultimately paves the way for the development of novel and effective therapeutics.
References
- Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
-
Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1545-1554. Available at: [Link]
-
Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 841, 15-33. Available at: [Link]
-
Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (2023). Journal of Visualized Experiments. Available at: [Link]
-
Singh, P., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In: Protein-Ligand Interactions. Springer, Singapore. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). Antioxidants, 11(10), 2029. Available at: [Link]
-
Protein Interaction Assays - Turku Bioscience Centre. Available at: [Link]
-
Methods to investigate protein–protein interactions - Wikipedia. Available at: [Link]
-
Protein small molecule interactions. Available at: [Link]
-
A comprehensive review of protein-centric predictors for biomolecular interactions: from proteins to nucleic acids and beyond. (2024). Briefings in Bioinformatics, 25(3), bbae184. Available at: [Link]
-
Zhao, L., et al. (2022). A brief review of protein–ligand interaction prediction. Computational and Structural Biotechnology Journal, 20, 3196-3203. Available at: [Link]
-
Han, S. Y., et al. (2012). Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2837-2842. Available at: [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules, 24(21), 3969. Available at: [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]
-
Machine learning approaches for predicting protein-ligand binding sites from sequence data. (2024). Frontiers in Molecular Biosciences, 11, 1386567. Available at: [Link]
-
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (2024). International Journal of Molecular Sciences, 25(11), 5985. Available at: [Link]
-
Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. (2017). Advances in Protein Chemistry and Structural Biology, 105, 139-176. Available at: [Link]
-
Target Engagement Assays in Early Drug Discovery. (2021). ACS Medicinal Chemistry Letters, 12(7), 1056-1058. Available at: [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology, 11, 1157835. Available at: [Link]
-
Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. (2021). Molecules, 26(23), 7129. Available at: [Link]
Sources
- 1. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Tetrahydroimidazo[4,5-c]pyridine Compounds as BTK Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel tetrahydroimidazo[4,5-c]pyridine compounds, using Bruton's tyrosine kinase (BTK) as a primary target. We will delve into the critical experimental phases, from initial biochemical confirmation to in-cellulo target engagement and downstream phenotypic responses, while comparing the methodologies and potential outcomes against established BTK inhibitors.
Introduction: The Rationale for Rigorous MoA Validation
The tetrahydroimidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to produce potent kinase inhibitors.[1][2] A significant number of these compounds are designed to target Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[3][4][5] Dysregulation of the B-cell receptor (BCR) signaling pathway, in which BTK is a central node, is a hallmark of various B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4]
While potent, the journey from a promising chemical entity to a validated drug candidate is perilous. Off-target effects, poor cellular permeability, or an incomplete understanding of the true molecular mechanism can lead to late-stage failures. Therefore, a multi-tiered, evidence-based approach to MoA validation is not just a regulatory requirement but a scientific necessity. This guide outlines a logical, self-validating workflow to build a robust data package for your lead compound.
The Central Hypothesis: Targeting the BTK Signaling Pathway
Our central hypothesis is that the lead tetrahydroimidazo[4,5-c]pyridine compound (hereafter referred to as "THIP-Lead") inhibits the proliferation and survival of malignant B-cells by directly binding to and inhibiting the kinase activity of BTK. This inhibition is expected to block the downstream signaling cascade, ultimately leading to apoptosis of cancer cells.[3][6]
To validate this, we must systematically answer three fundamental questions:
-
Biochemical Potency: Does THIP-Lead inhibit the enzymatic activity of purified BTK protein?
-
Target Engagement: Does THIP-Lead bind to BTK within the complex environment of a living cell?
-
Cellular Function: Does this engagement translate into the intended biological outcome (inhibition of downstream signaling and induction of a desired phenotype)?
Visualizing the BTK Signaling Pathway
The following diagram illustrates the critical role of BTK in the BCR signaling cascade and the hypothesized point of intervention for THIP-Lead.
Caption: The B-Cell Receptor (BCR) signaling cascade.
Experimental Validation Strategy: A Phased Approach
A robust MoA validation follows a logical progression from simple, purified systems to complex cellular models.
Phase 1: Biochemical Activity & Selectivity
The first step is to confirm that THIP-Lead directly inhibits the enzymatic activity of its intended target.
Experiment 1: In Vitro Kinase Assay
-
Rationale: To quantify the potency of THIP-Lead against purified, recombinant BTK enzyme. This provides a direct measure of inhibitory activity (IC50) without the complexities of a cellular environment.[7]
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assay is recommended for high-throughput and sensitivity.[7][8][9]
-
Setup: Recombinant BTK enzyme is incubated with a specific substrate and ATP.
-
Inhibition: Serial dilutions of THIP-Lead are added to determine the concentration-dependent inhibition of substrate phosphorylation (or ADP production).
-
Detection: The signal, which is proportional to kinase activity, is measured.
-
Control: Ibrutinib, a well-characterized covalent BTK inhibitor, should be run as a positive control.[5][10] A non-BTK targeting compound should be used as a negative control.
-
Experiment 2: Kinase Selectivity Profiling
-
Rationale: To assess the specificity of THIP-Lead. A highly selective compound is less likely to cause off-target side effects. Ibrutinib, for example, is known to inhibit other kinases, which may contribute to some of its side effects.[11][12]
-
Methodology: Screen THIP-Lead against a broad panel of kinases (e.g., >400 kinases). This is typically performed by a specialized contract research organization (CRO). The results will reveal the selectivity profile and help predict potential off-target activities.
Table 1: Example Biochemical Data Comparison
| Compound | BTK IC50 (nM) | TEC Kinase IC50 (nM) | SRC Kinase IC50 (nM) | Selectivity Score (S10) |
| THIP-Lead | 5.2 | 850 | >10,000 | 0.01 |
| Ibrutinib (Control) | 2.5 | 15 | 65 | 0.15 |
| Acalabrutinib (Control) | 3.1 | 250 | >5,000 | 0.02 |
Selectivity Score (S10) is the fraction of kinases inhibited >90% at a 1 µM concentration. A lower score indicates higher selectivity.
Phase 2: Cellular Target Engagement
Positive biochemical data is essential, but it doesn't guarantee the compound can reach and bind its target inside a cell.[13] Cellular target engagement assays are critical to bridge this gap.
Experiment 3: Cellular Thermal Shift Assay (CETSA®)
-
Rationale: To provide direct evidence of THIP-Lead binding to BTK in intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14][15][16][17]
-
Methodology:
-
Treatment: Treat relevant B-cell lymphoma cells (e.g., TMD8, Ramos) with THIP-Lead or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.
-
Detection: Quantify the amount of soluble BTK remaining at each temperature using Western Blot or ELISA. A shift in the melting curve to a higher temperature in the THIP-Lead treated group confirms target engagement.
-
Experiment 4: Target Occupancy Assay
-
Rationale: To quantify the percentage of BTK molecules bound by the inhibitor at a given concentration and time. This is crucial for correlating pharmacodynamics with efficacy.
-
Methodology: A probe-based assay using TR-FRET can be employed.[18][19]
-
Cell lysates from THIP-Lead treated cells are prepared.
-
A fluorescently labeled, irreversible BTK probe that binds to the same site is added.
-
The probe will only bind to BTK that is not already occupied by THIP-Lead.
-
The amount of "free" BTK is measured, and target occupancy is calculated relative to total BTK levels.
-
Visualizing the MoA Validation Workflow
This diagram outlines the logical flow of experiments from initial screening to phenotypic confirmation.
Caption: A multi-phase workflow for MoA validation.
Phase 3: Cellular Function and Phenotypic Response
The final and most critical phase is to demonstrate that target engagement by THIP-Lead leads to the desired biological effect.
Experiment 5: Downstream Signaling Analysis
-
Rationale: To confirm that binding to BTK inhibits its kinase activity in situ, we must measure the phosphorylation status of BTK itself (autophosphorylation at Y223) and its direct substrate, PLCγ2.[20]
-
Methodology: Western Blotting is the gold standard.
-
Stimulation: Treat B-cell lymphoma cells with an activator of the BCR pathway (e.g., anti-IgM).
-
Inhibition: Pre-incubate cells with varying concentrations of THIP-Lead before stimulation.
-
Lysis & Detection: Lyse the cells and perform Western Blot analysis using specific antibodies against phospho-BTK (Y223) and phospho-PLCγ2 (Y759).
-
Loading Control: Use antibodies for total BTK and a housekeeping protein (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated proteins confirms functional inhibition.
-
Experiment 6: Phenotypic Assays
-
Rationale: To demonstrate that the inhibition of BTK signaling translates into a cancer-relevant phenotype, such as apoptosis or inhibition of proliferation.[21][22]
-
Methodology:
-
Apoptosis Assay: Treat cells with THIP-Lead for 24-72 hours. Measure apoptosis using Annexin V/PI staining followed by flow cytometry.
-
Proliferation Assay: Seed cells and treat with THIP-Lead. Measure proliferation over several days using assays like CellTiter-Glo® (measures ATP as an indicator of viability) or direct cell counting.
-
Table 2: Example Cellular & Phenotypic Data Comparison
| Compound | pBTK Inhibition EC50 (nM) | Apoptosis Induction (Fold Change @ 1µM) | Anti-Proliferation GI50 (nM) |
| THIP-Lead | 250 | 4.5 | 350 |
| Ibrutinib (Control) | 150 | 5.1 | 200 |
| Vehicle (Control) | N/A | 1.0 | >10,000 |
Conclusion: Building a Coherent MoA Narrative
Validating the mechanism of action for a novel compound like THIP-Lead requires a systematic, multi-faceted approach. By progressing from biochemical assays to cellular target engagement and finally to functional phenotypic outcomes, a clear and defensible story emerges. The data from these experiments, when benchmarked against well-characterized alternatives, provides the necessary confidence for advancing a compound into further preclinical and clinical development. A successful validation will demonstrate that THIP-Lead is a potent and selective inhibitor of BTK (Phase 1), that it effectively enters cells and binds to its target (Phase 2), and that this engagement leads to the inhibition of the BCR pathway and subsequent cancer cell death (Phase 3).
References
-
ResearchGate. (n.d.). An overview of BTK activators and downstream signaling targets. Retrieved from [Link]
-
OncologyTube. (2024). What are BTK inhibitors and how do they work? Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involving BTK in B cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Hemonc Today. (n.d.). Mechanisms of Resistance to BTK Inhibitors in Patients With Chronic Lymphocytic Leukemia. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Targeted Oncology. (2013). BTK Inhibition and the Mechanism of Action of Ibrutinib. Retrieved from [Link]
-
Frontiers. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. Retrieved from [Link]
-
MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Retrieved from [Link]
-
Imedex. (2018). CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Targeted Oncology. (2013). The Mechanism of Action of Ibrutinib. Retrieved from [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Phenotypic Approaches to Identify Inhibitors of B Cell Activation. Retrieved from [Link]
-
ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
MDPI. (n.d.). Bruton Tyrosine Kinase Inhibitors and Autologous Hematopoietic Stem Cell Transplantation in Multiple Sclerosis: A Review of Complementary Paradigms for a Divergent Disease. Retrieved from [Link]
-
ResearchGate. (2025). Phenotypic Approaches to Identify Inhibitors of B Cell Activation. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. Retrieved from [Link]
-
American Chemical Society. (2025). Discovery and Characterization of a First-In-Class HCK/BTK PROTAC DFCI-002-06 for the Treatment of MYD88 Mutated B Cell Malignancies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. Retrieved from [Link]
-
ResearchGate. (n.d.). Btk validation procedure. Retrieved from [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
-
PubMed. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Retrieved from [Link] pharmaceuticals14121206/
-
ResearchGate. (n.d.). Synthesis of tetrahydroimidazo[4,5-c]pyridine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
AACR Journals. (2024). Bruton Tyrosine Kinase Degraders in B-Cell Malignancies. Retrieved from [Link]
-
ACS Publications. (2014). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
Sources
- 1. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroimidazo[4,5- c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. targetedonc.com [targetedonc.com]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
